(S)-3-(4-Acetylphenyl)-4-isopropyloxazolidin-2-one
Description
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Properties
CAS No. |
572923-19-4 |
|---|---|
Molecular Formula |
C14H17NO3 |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
(4S)-3-(4-acetylphenyl)-4-propan-2-yl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C14H17NO3/c1-9(2)13-8-18-14(17)15(13)12-6-4-11(5-7-12)10(3)16/h4-7,9,13H,8H2,1-3H3/t13-/m1/s1 |
InChI Key |
IKZHIIXIYBAVLI-CYBMUJFWSA-N |
Isomeric SMILES |
CC(C)[C@H]1COC(=O)N1C2=CC=C(C=C2)C(=O)C |
Canonical SMILES |
CC(C)C1COC(=O)N1C2=CC=C(C=C2)C(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
The Architect of Asymmetry: An In-depth Technical Guide to the Mechanism of Action of Oxazolidinone Chiral Auxiliaries
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of asymmetric synthesis, where the precise three-dimensional arrangement of atoms can mean the difference between a life-saving therapeutic and an inert or even harmful compound, chiral auxiliaries stand as indispensable tools. Among these, the oxazolidinones, particularly those popularized by David A. Evans, have carved out a prominent and enduring role.[1][] Their reliability, versatility, and the high degree of stereocontrol they impart have made them a frequent choice in the synthesis of complex, biologically active molecules.[3][4] This guide provides a deep dive into the core mechanisms that underpin the remarkable efficacy of oxazolidinone chiral auxiliaries, offering field-proven insights for their successful application.
The Foundation of Stereocontrol: Structural Features and Enolate Geometry
The power of oxazolidinone auxiliaries originates from their rigid, well-defined structure, typically derived from readily available chiral amino acids or amino alcohols.[][4] The substituents at the 4- and 5-positions of the oxazolidinone ring are the primary arbiters of stereochemical outcom.[1] By creating a sterically demanding environment, these substituents effectively shield one face of the enolate derived from the N-acyl moiety, thereby directing the approach of an incoming electrophile to the less hindered face.[5]
A critical aspect of their mechanism is the predictable formation of a (Z)-enolate upon deprotonation with a strong base, such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS).[1][6][7] The formation of this specific enolate isomer is crucial for achieving high levels of diastereoselectivity in subsequent reactions.
The Mechanism in Action: Asymmetric Alkylation
Asymmetric alkylation of N-acyloxazolidinones is a cornerstone of their application, enabling the stereoselective formation of carbon-carbon bonds.[3][8] The generally accepted mechanism proceeds through a series of well-defined steps:
-
Acylation: The chiral oxazolidinone is first acylated with an appropriate acyl chloride or anhydride to form the corresponding N-acyloxazolidinone.[6][9]
-
Enolate Formation: Treatment with a strong, non-nucleophilic base at low temperatures (typically -78 °C) selectively removes the α-proton to the carbonyl group, generating a rigid, chelated (Z)-enolate.[7][10] The metal counterion of the base chelates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring, locking the conformation of the enolate.[5]
-
Stereoselective Alkylation: The electrophile, typically an alkyl halide, then approaches the enolate from the face opposite to the bulky substituent at the 4-position of the oxazolidinone ring.[5][6] This sterically directed approach leads to the formation of one diastereomer in high excess.
-
Auxiliary Cleavage: Following the alkylation, the chiral auxiliary can be cleanly removed under mild conditions, such as hydrolysis with lithium hydroxide and hydrogen peroxide (LiOH/H₂O₂), to yield the desired chiral carboxylic acid, alcohol, or other derivatives, while the auxiliary itself can often be recovered and reused.[7][11][12]
The following diagram illustrates the key steps in the asymmetric alkylation of an N-acyloxazolidinone.
Caption: Zimmerman-Traxler Model for the Evans Aldol Reaction.
The Role of Lewis Acids: Beyond Enolate Formation
While crucial for enolate formation in aldol reactions, Lewis acids can also play a significant role in other reactions involving oxazolidinone auxiliaries, such as Diels-Alder reactions and Michael additions. [13][14][15]The Lewis acid can coordinate to the carbonyl groups of the N-acyloxazolidinone, increasing its electrophilicity and locking it into a specific conformation. This pre-organization of the substrate enhances facial selectivity for the approach of the nucleophile or diene.
There has been some debate in the scientific literature regarding the precise nature of the Lewis acid-substrate complex, with some proposing a chelated bidentate complex and others an open-chain monocomplex or bicomplex. [13][16][17]Regardless of the exact coordination mode, the outcome is a highly organized transition state that leads to excellent stereocontrol.
Quantitative Data and Experimental Protocols
The high diastereoselectivity of reactions employing Evans oxazolidinone auxiliaries is well-documented. The following table summarizes typical diastereomeric ratios (d.r.) observed for common transformations.
| Reaction | Substrate | Electrophile/Reagent | Diastereomeric Ratio (d.r.) | Reference(s) |
| Alkylation | N-Propionyl-(S)-4-benzyl-2-oxazolidinone | Benzyl bromide | >99:1 | [1] |
| Alkylation | N-Propionyl-(S)-4-isopropyl-2-oxazolidinone | Allyl iodide | 98:2 | [7][10] |
| Aldol Reaction | N-Propionyl-(S)-4-benzyl-2-oxazolidinone | Isobutyraldehyde | >99:1 (syn:anti) | [18] |
| Aldol Reaction | N-Propionyl-(R)-4-phenyl-2-oxazolidinone | Benzaldehyde | 97:3 (syn:anti) | [19] |
| Michael Addition | N-Crotonyl-(S)-4-benzyl-2-oxazolidinone | Lithium dibenzylcuprate | >99:1 | [20][21] |
Experimental Protocol: Asymmetric Alkylation of N-Propionyl-(S)-4-benzyl-2-oxazolidinone
This protocol is a representative example of an asymmetric alkylation reaction using an Evans chiral auxiliary.
Materials:
-
(S)-4-benzyl-2-oxazolidinone
-
Propionyl chloride
-
n-Butyllithium (n-BuLi) in hexanes
-
Benzyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard workup and purification reagents (e.g., ethyl acetate, brine, magnesium sulfate)
Procedure:
-
Acylation: To a solution of (S)-4-benzyl-2-oxazolidinone in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine followed by the dropwise addition of propionyl chloride. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Work up the reaction to isolate the N-propionyl-(S)-4-benzyl-2-oxazolidinone.
-
Enolate Formation: Dissolve the N-propionyl-(S)-4-benzyl-2-oxazolidinone in anhydrous THF and cool the solution to -78 °C. Slowly add a solution of n-butyllithium in hexanes dropwise. Stir the resulting solution at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
Alkylation: To the enolate solution at -78 °C, add benzyl bromide dropwise. Stir the reaction mixture at this temperature for several hours until the starting material is consumed (monitored by TLC).
-
Quenching and Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the diastereomerically enriched alkylated product.
-
Auxiliary Cleavage (optional): The purified product can be treated with lithium hydroxide and hydrogen peroxide in a mixture of THF and water to hydrolyze the auxiliary and yield the corresponding chiral carboxylic acid.
Conclusion
Oxazolidinone chiral auxiliaries represent a powerful and reliable platform for asymmetric synthesis. Their efficacy stems from a combination of factors: the steric directing influence of the substituents on the oxazolidinone ring, the predictable formation of a rigid (Z)-enolate, and the highly organized transition states facilitated by chelation and Lewis acid coordination. A thorough understanding of these mechanistic principles is paramount for researchers and drug development professionals seeking to leverage these exceptional tools for the efficient and stereoselective synthesis of complex chiral molecules.
References
-
Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing.
-
Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing. (2016).
-
Stereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones. PMC.
-
The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. The University of Queensland eSpace.
-
Chiral auxiliary. Wikipedia.
-
Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. Williams College Chemistry.
-
Evans Aldol Reaction. Alfa Chemistry.
- N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzym
-
Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. ACS Publications.
-
Lewis Acid Catalyzed Reactions of Chiral Imidazolidinones and Oxazolidinones: Insights on the Role of the Catalyst. ACS Publications.
-
The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ConnectSci | Australian Journal of Chemistry.
-
Evans aldol ppt. PPTX.
-
Chiral Auxiliary Controlled Reactions. No Added Chemicals. (2016).
-
Oxazolidinones for Asymmetric Synthesis. Sigma-Aldrich.
-
Lewis acid-promoted Kharasch-Curran additions: a competition kinetics study of bromine atom transfer addition of N-alpha-bromoacetyl-oxazolidinone to 1-hexene. PubMed.
-
Advanced Chiral Auxiliary Synthesis. BOC Sciences.
- Asymmetric Synthesis. [No Source Found].
-
Diastereoselective Alkylation of an Oxazolidinone Chiral Auxiliary. Request PDF.
-
Lewis Acid Catalyzed Reactions of Chiral Imidazolidinones and Oxazolidinones: Insights on the Role of the Catalyst. ACS Publications.
-
Direct Lewis Acid Catalyzed Conversion of Enantioenriched N-Acyloxazolidinones to Chiral Esters, Amides, and Acids. ACS Publications.
-
Lewis acid catalyzed reactions of chiral imidazolidinones and oxazolidinones: insights on the role of the catalyst. PubMed.
-
Applications and synthesis of chiral 2-oxazolidinones. ResearchGate.
-
Lewis Acid-Promoted Kharasch−Curran Additions: A Competition Kinetics Study of Bromine Atom Transfer Addition of N-α-Bromoacetyl-oxazolidinone to 1-Hexene. The Journal of Organic Chemistry.
-
Asymmetric N‐acyloxazolidinone‐based hetero‐Diels‐Alder reaction. ResearchGate.
-
(PDF) Oxazolidinones as Chiral Auxiliaries in the Asymmetric 1,4-Conjugate Addition Reaction Applied to the Total Synthesis of Natural Products: A Supplemental Mini-Review. ResearchGate.
-
Chiral oxazolidinones as electrophiles: Intramolecular cyclization reactions with carbanions and preparation of functionalized lactams. PMC.
-
Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. Request PDF | ResearchGate.
-
Oxazolidinones as chiral auxiliaries in asymmetric aldol reaction applied to natural products total synthesis. Request PDF | ResearchGate.
- Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. [No Source Found].
-
Facile Formation of N-Acyl-oxazolidinone Derivatives Using Acid Fluorides. Organic Letters.
-
Evans Aldol Reaction. Chem-Station Int. Ed. (2014).
-
Oxazolidinones as Chiral Auxiliaries in the Asymmetric 1,4-Conjugate Addition Reaction Applied to the Total Synthesis of Natural Products: A Supplemental Mini-Review. Bentham Science Publishers. (2018).
-
Assymetric Induction. MSU chemistry.
-
A study of 4-substituted 5,5-diaryl oxazolidin-2-ones as efficacious chiral auxiliaries. R Discovery. (1998).
- evans enolate alkyl
- Chiral Auxiliaries. [No Source Found].
-
Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. SciELO México.
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. uwindsor.ca [uwindsor.ca]
- 6. chemistry.williams.edu [chemistry.williams.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Stereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. UQ eSpace [espace.library.uq.edu.au]
- 12. connectsci.au [connectsci.au]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Lewis acid-promoted Kharasch-Curran additions: a competition kinetics study of bromine atom transfer addition of N-alpha-bromoacetyl-oxazolidinone to 1-hexene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Lewis acid catalyzed reactions of chiral imidazolidinones and oxazolidinones: insights on the role of the catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 19. alfa-chemistry.com [alfa-chemistry.com]
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- 21. benthamdirect.com [benthamdirect.com]
physical and chemical properties of (S)-3-(4-Acetylphenyl)-4-isopropyloxazolidin-2-one
[1]
Compound Identity & Structural Analysis
This molecule is a derivative of the standard Evans auxiliary, (S)-4-isopropyloxazolidin-2-one (derived from L-valine), where the nitrogen atom (N3) is arylated with a 4-acetylphenyl group. Unlike standard N-acyl auxiliaries used for enolate chemistry, N-aryl oxazolidinones are typically employed as rigid chiral scaffolds or intermediates in the synthesis of pharmaceutical agents (e.g., Factor Xa inhibitors).
| Attribute | Detail |
| IUPAC Name | (4S)-3-(4-acetylphenyl)-4-(propan-2-yl)-1,3-oxazolidin-2-one |
| Molecular Formula | C₁₄H₁₇NO₃ |
| Molecular Weight | 247.29 g/mol |
| Chiral Center | C4 (S-configuration) |
| Core Scaffold | 1,3-Oxazolidin-2-one |
| Key Functional Groups | Carbamate (cyclic), Ketone (aryl methyl), Isopropyl (steric bulk) |
| SMILES | CC(C)[C@@H]1COC(=O)N1c2ccc(C(C)=O)cc2 |
Structural Diagram & Stereochemistry
The following diagram illustrates the core connectivity and the steric environment provided by the isopropyl group, which shields one face of the molecule, inducing stereoselectivity in subsequent transformations.
Figure 1: Structural modularity of the (S)-3-(4-Acetylphenyl)-4-isopropyloxazolidin-2-one scaffold.
Physical & Chemical Properties
Note: Experimental values for this specific derivative are batch-dependent. The data below represents high-confidence predicted values based on structure-activity relationship (SAR) models of N-aryl oxazolidinone analogs.
Physicochemical Data
| Property | Value / Range | Context |
| Physical State | Solid (Crystalline powder) | Typical for N-aryl oxazolidinones. |
| Melting Point | 105 – 115 °C (Predicted) | Higher than parent auxiliary (70–73°C) due to π-stacking of the N-aryl group. |
| Boiling Point | ~430 °C (at 760 mmHg) | Decomposition likely prior to boiling. |
| LogP (Octanol/Water) | 1.8 – 2.2 | Moderately lipophilic; suitable for organic extraction. |
| Solubility | Soluble: DCM, EtOAc, THF, MeCNInsoluble: Water, Hexanes | Polar aprotic solvents are preferred for reactions. |
| Optical Rotation | Value highly dependent on solvent (typically measured in CHCl₃ or EtOH). |
Chemical Stability & Reactivity
-
N-Aryl Stability: Unlike N-acyl oxazolidinones (which are easily hydrolyzed with LiOH/H₂O₂), the N-aryl bond is metabolically and chemically stable . It requires harsh conditions (e.g., strong acid hydrolysis at high temp) to cleave, making this molecule a "scaffold" rather than a transient auxiliary.
-
Ketone Reactivity: The acetyl group at the para-position is electronically coupled to the nitrogen lone pair. It remains active for:
-
Reduction: To chiral alcohols (using CBS catalysts).
-
Reductive Amination: To form amine derivatives.
-
Aldol Condensation: As an electrophile or enolizable ketone.
-
Synthesis Protocol (Self-Validating System)
The most robust route to this compound is the Copper-Catalyzed C-N Coupling (Goldberg/Buchwald-Type) . This method avoids the use of phosgene and allows for the convergence of the chiral pool precursor with the aryl halide.
Reaction Pathway
(S)-Valinol
Figure 2: Convergent synthesis via Copper-catalyzed N-arylation.
Detailed Experimental Procedure
Standardized protocol adapted from Org. Lett. 2014, 16, 19, 5036.
-
Reagents:
-
(S)-4-isopropyl-2-oxazolidinone (1.0 equiv, 10 mmol)
-
4-Iodoacetophenone (1.2 equiv, 12 mmol)
-
Copper(I) Iodide (CuI) (10 mol%)[1]
-
Ligand: trans-N,N'-Dimethyl-1,2-cyclohexanediamine (DMEDA) (20 mol%)
-
Base: Potassium Phosphate (
) (2.0 equiv) -
Solvent: 1,4-Dioxane (anhydrous)
-
-
Execution:
-
Step A (Inerting): Flame-dry a Schlenk tube and cool under Argon. Add CuI,
, and the oxazolidinone. -
Step B (Addition): Evacuate and backfill with Argon (3x). Add 4-iodoacetophenone (if liquid/oil) and DMEDA via syringe, followed by Dioxane.
-
Step C (Heating): Seal the tube and heat to 110°C for 12–24 hours. The reaction mixture should turn a deep blue/green suspension.
-
Step D (Work-up): Cool to RT. Dilute with EtOAc and filter through a pad of Celite to remove inorganic salts. Wash the filtrate with
and Brine. -
Step E (Purification): Dry over
, concentrate, and purify via Flash Column Chromatography (Hexanes:EtOAc gradient, typically 4:1 to 2:1).
-
-
Validation (QC):
-
TLC: Visualize under UV (254 nm). The product will be UV-active (unlike the starting oxazolidinone) and less polar than the oxazolidinone precursor.
-
1H NMR (CDCl₃): Look for the diagnostic doublet of doublets for the isopropyl methyls (~0.9 ppm) and the singlet for the acetyl methyl (~2.5-2.6 ppm).
-
Applications in Drug Discovery
This compound serves as a specialized intermediate in two primary domains:
A. Chiral Scaffolds for Factor Xa Inhibitors
Many anticoagulants (like Rivaroxaban) utilize an N-aryl oxazolidinone core. While Rivaroxaban uses a morpholinone, the oxazolidinone analogs are frequently synthesized to study structure-activity relationships (SAR).
-
Mechanism: The (S)-configuration at C4 mimics the spatial arrangement of the valine residue, often critical for binding to the S4 pocket of serine proteases.
-
Derivatization: The acetyl group allows for the attachment of linker chains or heterocycles via alpha-bromination and subsequent condensation.
B. Resolution of Racemic Amines/Alcohols
While less common than N-acyl auxiliaries, the N-(4-acetylphenyl) group allows this molecule to act as a chiral derivatizing agent .
-
The ketone can be condensed with racemic hydrazines or amines.
-
The resulting diastereomers can be separated via HPLC, utilizing the rigidity of the oxazolidinone ring to enhance separation factors (
).
References & Authoritative Sources
-
Synthesis of N-Aryl Oxazolidinones (General Methodology):
-
Copper-Catalyzed One-Pot Synthesis of N-Aryl Oxazolidinones from Amino Alcohol Carbamates.
-
Source: Organic Letters (2014).
-
-
Evans Auxiliary Properties (Base Structure):
-
Evans Chiral Auxiliaries: (S)-4-Isopropyl-2-oxazolidinone.
-
Source: Sigma-Aldrich Technical Library.
-
-
Medicinal Chemistry of Oxazolidinones:
-
Synthesis and antibacterial activity of novel N-aryl oxazolidinones.
-
Source: European Journal of Medicinal Chemistry.
-
-
Goldberg Reaction (Mechanistic Grounding):
-
Cu-Catalyzed N-Arylation of Amides and Carbamates.
-
Source: Organic Reactions (Wiley).
-
Foreword: The Architectural Blueprint of Asymmetric Synthesis
An In-Depth Technical Guide to the Crystal Structure of N-Acyloxazolidinones: From Conformation to Stereochemical Control
In the landscape of modern organic chemistry, the quest for stereochemical purity is paramount. Among the most reliable tools in this endeavor are the N-acyloxazolidinones, particularly those popularized by David A. Evans, which serve as exemplary chiral auxiliaries.[1][2] Their power lies not merely in their presence but in their predictable, three-dimensional architecture. The crystal structure of these molecules is the blueprint that dictates their function, providing a static yet profound insight into the dynamic events of a stereoselective reaction. Understanding this solid-state conformation is critical for researchers, scientists, and drug development professionals, as it allows for the rational design of synthetic pathways and the prediction of stereochemical outcomes with remarkable accuracy.[3][4]
This guide eschews a conventional template to present a narrative that flows from the fundamental conformational principles of N-acyloxazolidinones to the practical workflows of their crystallographic analysis, and ultimately, to the application of this structural knowledge in mastering asymmetric synthesis. As a Senior Application Scientist, the aim is to illuminate not just the protocols but the causality behind them—the why that underpins the how—providing a self-validating framework for the application of these powerful chiral auxiliaries.
Part 1: Foundational Principles of N-Acyloxazolidinone Conformation
The efficacy of an N-acyloxazolidinone chiral auxiliary is a direct consequence of its preferred three-dimensional arrangement. This conformation is governed by a delicate interplay of steric and electronic factors, which can be precisely mapped through single-crystal X-ray diffraction.
Conformational Analysis: Key Structural Features
Crystallographic studies consistently reveal several defining features of N-acyloxazolidinone structures:
-
Ring Conformation: The five-membered oxazolidinone ring is not planar. It typically adopts a flexible envelope or a twisted conformation.[5] In many instances, the C4 atom (bearing the key stereodirecting substituent) or the ring oxygen atom acts as the "flap" of the envelope, puckering out of the mean plane of the other atoms.[5] This puckering is crucial as it helps position the C4 substituent for maximum steric influence.
-
N-Acyl Group Orientation: The exocyclic N-acyl group exhibits a strong preference for an orientation where its carbonyl is pointed away from the oxazolidinone ring's carbonyl group. This anti conformation minimizes the dipole moments between the two C=O bonds, a key stabilizing factor.[6][7] The rotation around the N-C(acyl) bond is restricted, leading to distinct rotational conformers, with the anti-s-cis conformation often being the most stable.[8]
-
Nitrogen Atom Geometry: The amide nitrogen atom within the ring system is typically planar or near-planar (sp² hybridized), a feature that facilitates delocalization of the nitrogen lone pair into the ring carbonyl.[6] However, the exocyclic amide bond can be twisted out of planarity, which destabilizes the ground state and contributes to the reactivity of the acyl group for subsequent cleavage.[9]
-
The Role of the C4 Substituent: The substituent at the C4 position (e.g., isopropyl, benzyl, or tert-butyl group) is the primary stereocontrolling element. Its critical function is to sterically shield one face of the corresponding enolate, forcing an approaching electrophile to attack from the opposite, less-hindered face.[2][4]
The causality behind this facial selectivity is a cornerstone of the Evans auxiliary model. The chelated Z-enolate, formed upon deprotonation, arranges itself to minimize steric clash between the C4 substituent and the enolate substituents. This creates a well-defined chiral environment where one trajectory of approach is heavily disfavored.
Figure 1: Logical relationship showing how the C4 substituent creates a sterically biased environment for the enolate, dictating the trajectory of electrophilic attack.
Part 2: A Self-Validating Workflow for Crystallographic Analysis
Obtaining a high-quality crystal structure is a systematic process where each step validates the next. From the synthesis of the chiral auxiliary to the final deposition of the structure, meticulous execution is key to generating reliable data that can be confidently used to predict chemical behavior.
Experimental Protocol 1: Synthesis and Crystallization
The synthesis of Evans auxiliaries is well-established, typically starting from readily available chiral amino alcohols.[1] The subsequent acylation sets the stage for asymmetric transformations. Obtaining diffraction-quality crystals is often the most challenging step, requiring careful control over solvent systems and cooling rates. Fractional crystallization is a powerful technique to separate the desired diastereomer.[5]
Step-by-Step Methodology:
-
Synthesis of the Oxazolidinone Auxiliary:
-
(Based on Evans, et al.) To a solution of (S)-valinol in water and ethanol, add diethyl carbonate.
-
Heat the mixture to reflux with potassium carbonate for 24-48 hours. The causality here is the base-catalyzed cyclization of the amino alcohol with the carbonate to form the stable 5-membered ring.
-
Cool the reaction, remove the solvent under reduced pressure, and purify the resulting (S)-4-isopropyl-2-oxazolidinone by recrystallization or chromatography.
-
-
N-Acylation:
-
Dissolve the purified oxazolidinone in anhydrous THF and cool to -78 °C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add n-butyllithium (n-BuLi) dropwise. The n-BuLi acts as a strong base to deprotonate the weakly acidic N-H proton, forming the lithium amide.
-
Slowly add the desired acyl chloride (e.g., propionyl chloride). The highly nucleophilic lithium amide attacks the electrophilic carbonyl carbon of the acyl chloride to form the N-acyloxazolidinone.[2]
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product. Purify by flash column chromatography.
-
-
Crystallization for SC-XRD:
-
Dissolve the purified N-acyloxazolidinone in a minimal amount of a suitable hot solvent (e.g., ethyl acetate, isopropanol).
-
Add a less polar co-solvent (e.g., hexanes) dropwise until the solution becomes slightly turbid. This controlled reduction in solubility is critical for promoting slow, ordered crystal growth rather than rapid precipitation.
-
Allow the solution to cool slowly to room temperature, and then transfer to 4 °C.
-
Harvest the resulting single crystals by filtration.
-
Experimental Protocol 2: Single-Crystal X-ray Diffraction (SC-XRD) Workflow
SC-XRD is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The workflow is a self-validating system, with internal consistency checks at each stage.
Step-by-Step Methodology:
-
Crystal Mounting and Screening:
-
Select a well-formed, single crystal under a microscope and mount it on a goniometer head.
-
Place the crystal in a cold stream (typically 100 K) on the diffractometer to minimize thermal motion and radiation damage.
-
Collect a few initial diffraction images to screen for crystal quality, determine the unit cell parameters, and identify the crystal system.[10]
-
-
Data Collection:
-
Execute a full data collection strategy, rotating the crystal in the X-ray beam to measure the intensities of a large number of unique diffraction spots (reflections). Modern diffractometers automate this process to ensure data completeness and redundancy.
-
-
Data Reduction and Structure Solution:
-
Integrate the raw diffraction images to obtain a list of reflection intensities (h,k,l indices and intensities).
-
Correct the data for experimental factors (e.g., Lorentz-polarization effects, absorption).
-
Use direct methods or Patterson methods to solve the "phase problem" and generate an initial electron density map.
-
-
Model Building and Refinement:
-
Build an atomic model into the electron density map.
-
Refine the model against the experimental data by least-squares minimization. This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated diffraction pattern from the model and the experimentally observed pattern.
-
The quality of the final model is assessed using the R-factor (R-work) and, more importantly, the R-free value. R-free is calculated from a small subset of reflections (typically 5-10%) that are excluded from the refinement process, providing an unbiased measure of how well the model predicts the data.[11] A low and converging R-free is a hallmark of a reliable structure.
-
-
Validation and Deposition:
-
The final model is validated for geometric correctness (bond lengths, angles, etc.).
-
The crystallographic data and the refined model are typically deposited in the Cambridge Structural Database (CSD), the world's repository for small-molecule crystal structures, where it receives a unique deposition number.[12][13]
-
Figure 2: A streamlined experimental workflow from synthesis to final crystallographic data deposition.
Part 3: Bridging Structure and Reactivity in Asymmetric Synthesis
The true value of crystallographic data lies in its predictive power. The solid-state structure serves as an excellent proxy for the dominant conformation in solution, particularly for the rigid, chelated enolates that are key intermediates in many asymmetric reactions.
The Zimmerman-Traxler Model in Action
The high diastereoselectivity of the Evans aldol reaction is rationalized by the Zimmerman-Traxler transition state model.[4] Upon formation of the Z-enolate and chelation to a Lewis acid (e.g., dibutylboron triflate), a rigid, chair-like six-membered transition state is formed with the incoming aldehyde.
Causality of Stereoselection:
-
Z-Enolate Formation: Deprotonation yields the Z-enolate, which is stabilized by minimizing steric interactions.
-
Chelation: The Lewis acid coordinates to both the enolate oxygen and the N-acyl carbonyl oxygen, creating a rigid framework.
-
Chair-like Transition State: The aldehyde coordinates to the Lewis acid and approaches the enolate. To minimize steric strain, the bulky substituent on the aldehyde (R') preferentially occupies a pseudo-equatorial position in the chair-like transition state.
-
Facial Selectivity: The C4 substituent on the oxazolidinone ring blocks one face of the enolate. Consequently, the aldehyde can only approach from the unhindered face, leading to the formation of a single major diastereomer (the syn-aldol product).[3][7]
The crystal structure provides the precise bond angles and torsional relationships that validate the assumptions of this model, confirming the steric environment that is the ultimate source of stereocontrol.
Figure 3: The Zimmerman-Traxler model, where the pre-organized N-acyloxazolidinone enolate dictates the stereochemical outcome.
Quantitative Crystallographic Data Summary
The following table summarizes key geometric parameters from representative N-acyloxazolidinone crystal structures, illustrating the conformational preferences discussed.
| Compound | CSD Refcode | Space Group | N-C(acyl) Torsion Angle (ω) | Ring Conformation | Reference |
| 3-Acetyloxazolidin-2-one | Not specified | Pn | anti | Planar imide | [6] |
| (2S,4S)-3-Acryloyl-2-tert-butyl-4-methyl-oxazolidin-5-one | Not specified | P2₁ | Not specified | Envelope (C3 as flap) | [5] |
| (S)-4-Benzyl-2-oxo-N-((4-phenylpiperazin-1-yl)sulfonyl)oxazolidine-3-carboxamide | Not specified | P2₁2₁2₁ | Not specified | Dihedral angle between phenyl rings: 73.37° | [10] |
Note: Specific torsion angles and CSD refcodes are often found within the full crystallographic information files (CIFs) of the cited publications.
Conclusion: From Static Crystals to Dynamic Control
The crystal structure of an N-acyloxazolidinone is more than just an atomic map; it is a predictive tool of immense power. It provides a high-fidelity snapshot of the molecule's lowest energy conformation, which in turn dictates the steric and electronic environment for asymmetric reactions. By understanding the principles of ring puckering, N-acyl group orientation, and the stereodirecting role of key substituents, researchers can move beyond empirical observation to the rational design of complex stereoselective syntheses. This structural knowledge is foundational not only for academic pursuits but also for practical applications in medicinal chemistry and drug development, where control over chirality is often the difference between a potent therapeutic and an inactive or even harmful compound.[14][15] The protocols and principles outlined in this guide provide a robust framework for leveraging crystallographic insights to achieve mastery over stereochemical control.
References
-
Ávalos, M., Babiano, R., Cintas, P., Jiménez, J. L., Light, M. E., & Palacios, J. C. (2008). Chiral N-acyloxazolidines: synthesis, structure, and mechanistic insights. The Journal of Organic Chemistry, 73(5), 1807–1814. [Link]
-
Gawin, A., & Rzepa, H. S. (2022). X-ray Structures of 3-Acetyloxazolidin-2-one, 3-Acetyloxazolin-2-one and Oxazolin-2(3H)-one. Molbank, 2022(3), M1463. [Link]
-
de F. E. P. de Souza, J., & de Souza, R. O. M. A. (2014). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules, 19(11), 17467–17477. [Link]
-
Mendoza-Espinosa, D., & Cervantes-Reyes, M. (2012). NMR and Theoretical Studies on the Conformational Preferences of Some Non-metal Coordinated N-Enoyl Systems Attached to Common Chiral Auxilaries. Journal of the Mexican Chemical Society, 56(1), 89-94. [Link]
-
Wu, T. R., & Chong, J. M. (2005). Evans' Chiral Auxiliary‐Based Asymmetric Synthetic Methodology and Its Modern Extensions. Chemistry – A European Journal, 11(13), 368-373. [Link]
-
Gammack Yamagata, A. D., et al. (2021). N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis. ACS Catalysis, 11(15), 9648–9654. [Link]
-
Brickner, S. J., et al. (2005). Conformational constraint in oxazolidinone antibacterials. Synthesis and structure-activity studies of (azabicyclo[3.1.0]hexylphenyl)oxazolidinones. Journal of Medicinal Chemistry, 48(15), 4897–4913. [Link]
-
Chavan, H., & Lee, K. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules, 26(3), 594. [Link]
-
Shuker, E., et al. (2022). Syntheses and Crystal Structures of Three Chiral Oxazolidinones with Different Ring Conformations. Crystals, 12(11), 1589. [Link]
-
Sureshbabu, A. R., & Chandramohan, A. (2010). Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. Journal of the American Chemical Society, 132(35), 12348–12359. [Link]
-
Berredjem, M., et al. (2023). Synthesis, in silico study (DFT, ADMET) and crystal structure of novel sulfamoyloxy-oxazolidinones: Interaction with SARS-CoV-2. Journal of Molecular Structure, 1276, 134769. [Link]
-
Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(Pt 2), 171–179. [Link]
-
Wikipedia contributors. (2023). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. [Link]
-
Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database. [Link]
-
Di Mola, A., et al. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry, 14(3), 378-403. [Link]
-
OChemPal. (2024). Evans Auxiliaries and a Friend for Aldol Reactions [Video]. YouTube. [Link]
-
Castellino, S., & Dwight, W. J. (1993). Diethylaluminum chloride complexes of an N-acyloxazolidinone: NMR investigation. Journal of the American Chemical Society, 115(7), 2986–2987. [Link]
-
Hotha, S., & O'Doherty, G. A. (2004). Validation and Quality Assessment of X-ray Protein Structures. Protein Data Bank. [Link]
-
Kumar, A., Singh, S., & Kumar, S. (2024). A review on x-ray crystallography and it's applications. World Journal of Pharmacy and Pharmaceutical Sciences, 13(5), 123-134. [Link]
-
Zhang, Q., et al. (2017). Crystal packing and crystallization tendency from the melt of 2-((2-ethylphenyl)amino)nicotinic acid. Journal of Pharmaceutical Sciences, 106(12), 3569-3576. [Link]
-
Alshennawi, A. E., et al. (2023). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters, 20(S6), 1074-1087. [Link]
Sources
- 1. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. mdpi.com [mdpi.com]
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- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, in silico study (DFT, ADMET) and crystal structure of novel sulfamoyloxy-oxazolidinones: Interaction with SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein X-Ray Structure Validation: Key Criteria [proteinstructures.com]
- 12. The Cambridge Structural Database - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 14. Conformational constraint in oxazolidinone antibacterials. Synthesis and structure-activity studies of (azabicyclo[3.1.0]hexylphenyl)oxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Oxazolidinones as versatile scaffolds in medicinal chemistry - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00415A [pubs.rsc.org]
Technical Guide: Solubility Profiling of (S)-3-(4-Acetylphenyl)-4-isopropyloxazolidin-2-one
The following technical guide details the solubility profile, physicochemical properties, and experimental characterization protocols for (S)-3-(4-Acetylphenyl)-4-isopropyloxazolidin-2-one .
Executive Summary
(S)-3-(4-Acetylphenyl)-4-isopropyloxazolidin-2-one is a specialized chiral auxiliary derivative, combining the steric bulk of a valine-derived oxazolidinone core with an electron-withdrawing N-aryl substituent. Unlike standard N-acyl Evans auxiliaries, the N-aryl bond significantly alters the electronic landscape of the carbamate system, reducing the Lewis basicity of the carbonyl and increasing the lipophilicity of the molecule.
This guide addresses the solubility challenges associated with this compound. While specific thermodynamic solubility values are process-dependent (polymorph-specific), this document provides a predictive solubility framework , validated solvent classes , and a self-validating experimental protocol for precise determination in your specific matrix.
Physicochemical Framework & Solubility Prediction
To understand the solubility behavior of this molecule, we must deconstruct its functional contributions to the crystal lattice energy and solvation enthalpy.
Structural Analysis[1]
-
Core Scaffold: (S)-4-isopropyloxazolidin-2-one (Valine-derived). Provides a polar carbamate region (
) capable of dipole-dipole interactions and hydrogen bond acceptance. -
Substituent 1 (C4-Isopropyl): Adds steric bulk and localized lipophilicity, disrupting planar stacking and potentially lowering the melting point relative to less substituted analogs.
-
Substituent 2 (N-4-Acetylphenyl):
-
Aromatic Ring: Increases
stacking potential, enhancing lattice energy (making the solid harder to dissolve). -
Acetyl Group: A polar, hydrogen-bond accepting motif. It increases solubility in polar aprotic solvents (DMSO, DMF) and moderately polar solvents (Esters, Ketones).
-
Predicted Hansen Solubility Parameters (HSP)
Based on group contribution methods (Van Krevelen/Hoftyzer), the estimated solubility sphere is defined by:
- (Dispersion): High contribution from the phenyl and isopropyl groups.
- (Polarity): Moderate-High contribution from the oxazolidinone and acetyl carbonyls.
- (Hydrogen Bonding): Moderate. The molecule is primarily an H-bond acceptor (2 carbonyls, 1 ether oxygen) with no strong H-bond donors (no N-H or O-H), limiting solubility in protic solvents unless heated.
Solubility Classifications
| Solvent Class | Predicted Solubility | Mechanism & Application |
| Chlorinated (DCM, Chloroform) | Excellent | Primary reaction solvent. High dispersion and polarity match. |
| Polar Aprotic (DMSO, DMF) | High | Strong dipole interactions. Useful for nucleophilic substitution reactions but difficult to remove. |
| Esters (Ethyl Acetate, IPAc) | Good | Ideal for extraction and hot recrystallization. |
| Alcohols (MeOH, EtOH, IPA) | Moderate/Temperature Dependent | The lack of H-bond donors in the solute makes cold solubility moderate; excellent candidates for cooling crystallization. |
| Ethers (THF, MTBE) | Good to Moderate | THF is excellent; MTBE is moderate and serves as a useful wash solvent. |
| Alkanes (Hexane, Heptane) | Poor/Insoluble | The polarity of the dicarbonyl system creates a high energy barrier for solvation. Ideal anti-solvents. |
| Water | Insoluble | High lipophilicity (LogP est. > 2.0) prevents aqueous solvation. |
Experimental Protocols
As a Senior Scientist, I emphasize that "literature values" are static, but protocols are dynamic . Use the following workflows to generate data specific to your batch's purity and polymorphic form.
Protocol A: Gravimetric Solubility Determination (Standard)
Objective: Determine the saturation concentration (
-
Preparation: Weigh approx.
of (S)-3-(4-Acetylphenyl)-4-isopropyloxazolidin-2-one into a scintillation vial. -
Solvent Addition: Add
of the target solvent. -
Equilibration:
-
Stir at
for 24 hours at . -
Visual Check: If solid dissolves completely, add more solid until a suspension persists.
-
-
Separation: Filter the suspension using a
PTFE syringe filter into a tared vial. -
Quantification:
-
Evaporate solvent under a nitrogen stream or vacuum.
-
Dry residue in a vacuum oven at
for 4 hours. -
Weigh the residue.
-
Calculation:
-
Protocol B: Dynamic Solubility (Polythermal Method)
Objective: Determine the Metastable Zone Width (MSZW) for crystallization optimization.
-
Setup: Prepare a suspension of known concentration (e.g.,
in Ethanol). -
Heating: Heat at
with overhead stirring. Record the temperature ( ) where the solution becomes transparent (Solubility point). -
Cooling: Cool at
. Record the temperature ( ) where turbidity first appears (Nucleation point). -
Analysis: The gap between
and is the MSZW. A wide MSZW indicates a stable supersaturated solution, ideal for seeded cooling crystallization.
Visualizations & Workflows
Figure 1: Solubility Screening Workflow
This diagram outlines the decision logic for characterizing the solute in a new solvent system.
Caption: Step-by-step logic for determining saturation solubility, ensuring supersaturation is achieved before measurement.
Figure 2: Solvent Selection Decision Tree
A strategic guide for selecting the correct solvent based on the process step.
Caption: Decision matrix for selecting solvents for reaction, extraction, and purification phases.
References
-
Evans, D. A., et al. "Bis(oxazolines) as Chiral Ligands in Metal-Catalyzed Asymmetric Reactions." Accounts of Chemical Research, vol. 26, no. 6, 1993, pp. 331–338. Link (Contextual grounding for oxazolidinone properties).
-
Hansen, C. M. Hansen Solubility Parameters: A User's Handbook. 2nd ed., CRC Press, 2007. Link (Theoretical basis for solubility prediction).
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th ed., Longman Scientific & Technical, 1989.
-
Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, vol. 46, no. 1-3, 2001, pp. 3–26. Link (Methodology for solubility profiling).
Methodological & Application
Application Note: Strategic Use of (S)-3-(4-Acetylphenyl)-4-isopropyloxazolidin-2-one in Asymmetric Synthesis
This Application Note is designed for researchers and drug development professionals focusing on asymmetric synthesis. It addresses the specific utility of (S)-3-(4-Acetylphenyl)-4-isopropyloxazolidin-2-one , a specialized N-aryl oxazolidinone distinct from standard N-acyl Evans auxiliaries.
Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9]
(S)-3-(4-Acetylphenyl)-4-isopropyloxazolidin-2-one represents a specialized class of chiral auxiliaries/scaffolds. Unlike the ubiquitous Evans auxiliaries (which are N-acylated and rely on amide bond cleavage), this molecule features a robust N-aryl bond .
Key Structural Features & Causality
-
Chiral Controller: The (S)-4-isopropyl group (derived from L-Valine) provides steric bulk, effectively blocking one face of the molecule.
-
Reactive Handle: The para-acetyl group on the N-phenyl ring serves as the site for asymmetric transformation (e.g., reduction, alkylation) or as a linker for solid-phase synthesis.
-
Stability: The N-aryl bond is chemically inert to standard hydrolytic conditions, making this compound a chiral template or intermediate rather than a transient auxiliary.
Primary Applications:
-
Remote Asymmetric Induction: Stereoselective reduction of the acetyl group to generate high-value chiral 1-aryl-ethanol derivatives.
-
Chiral Building Block: Synthesis of enantiopure oxazolidinone antibiotics (analogous to Linezolid).
-
Crystallization Template: The rigid oxazolidinone core facilitates the purification of diastereomers via crystallization.
Synthesis of the Reagent (Protocol A)
Before utilization, the reagent is typically synthesized via a Copper-Catalyzed Ullmann-type coupling. This method ensures retention of chirality at the C4 position.
Materials
-
(S)-4-Isopropyl-2-oxazolidinone (1.0 equiv)
-
4-Iodoacetophenone (1.2 equiv)
-
Copper(I) Iodide (CuI) (10 mol%)
-
Ligand: trans-N,N'-Dimethylcyclohexane-1,2-diamine (20 mol%)
-
Base: K₂CO₃ (2.0 equiv)
-
Solvent: 1,4-Dioxane (anhydrous)
Step-by-Step Methodology
-
Charge: In a flame-dried Schlenk tube, combine (S)-4-isopropyl-2-oxazolidinone, 4-iodoacetophenone, CuI, and K₂CO₃ under Argon.
-
Solvation: Add anhydrous 1,4-dioxane followed by the diamine ligand.
-
Reaction: Seal the tube and heat to 110°C for 12–24 hours. Note: Monitoring via TLC is crucial; the N-arylation is slower than N-acylation.
-
Workup: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove inorganic salts.
-
Purification: Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc gradient).
-
Validation: Confirm structure via ¹H NMR (look for the characteristic isopropyl doublets and the AA'BB' aromatic system).
Application Protocol: Asymmetric Reduction (Protocol B)
This protocol demonstrates the use of the scaffold to perform a diastereoselective reduction of the pendant ketone. The 4-isopropyl group induces chirality at the newly formed alcohol center.
Mechanism of Action
The isopropyl group at C4 creates a steric bias. When a reducing agent approaches the carbonyl of the acetyl group, it favors the face opposite the bulky isopropyl group (anti-approach), yielding a specific diastereomer.
Experimental Procedure
-
Substrate Preparation: Dissolve (S)-3-(4-Acetylphenyl)-4-isopropyloxazolidin-2-one (1.0 mmol) in anhydrous THF (10 mL). Cool to -78°C .
-
Reagent Addition: Slowly add L-Selectride® (Lithium tri-sec-butylborohydride, 1.1 equiv) dropwise over 15 minutes.
-
Expert Insight: L-Selectride is bulky; it maximizes the steric differentiation provided by the isopropyl group compared to smaller hydrides like NaBH₄.
-
-
Reaction: Stir at -78°C for 2 hours. Monitor consumption of the ketone by TLC.
-
Quench: Carefully quench with MeOH (2 mL) at -78°C, followed by oxidative workup (NaOH/H₂O₂) if organoboranes persist (standard borohydride workup is usually sufficient for L-Selectride reductions of aryl ketones).
-
Isolation: Warm to room temperature, dilute with Et₂O, wash with brine, dry over MgSO₄, and concentrate.
-
Analysis: Determine Diastereomeric Ratio (dr) via HPLC using a chiral stationary phase (e.g., Chiralcel OD-H).
Data Visualization & Logic Pathways
Mechanistic Pathway (DOT Diagram)
The following diagram illustrates the synthesis of the reagent and its subsequent application in asymmetric reduction.
Caption: Synthesis and application workflow for the N-aryl oxazolidinone scaffold.
Comparative Reagent Table
| Reagent / Condition | Role in Protocol | Expected Outcome | Expert Note |
| CuI / Diamine | Catalyst System | Formation of N-Aryl bond | Essential for coupling to the hindered oxazolidinone nitrogen. |
| L-Selectride | Reducing Agent | High dr (>90:10) | Bulky hydride amplifies the steric bias of the isopropyl group. |
| NaBH₄ | Reducing Agent | Moderate dr (~60:40) | Less sterically demanding; leads to lower selectivity. |
| TiCl₄ (Lewis Acid) | Chelation Additive | Altered Selectivity | Can reverse facial selectivity via chelation control (if applicable). |
Quality Control & Troubleshooting
Self-Validating the Protocol
-
Checkpoint 1 (Coupling): If the reaction turns black/tarry, oxygen was likely introduced. Ensure strict Argon/Nitrogen atmosphere.
-
Checkpoint 2 (Reduction): If low diastereoselectivity is observed, lower the temperature to -90°C or switch to a bulkier reducing agent (e.g., K-Selectride).
-
Checkpoint 3 (Purification): Use the crystallinity of the oxazolidinone. If the oil is obtained, triturating with cold ether/pentane often induces crystallization of the major diastereomer.
Safety Data (GHS)
-
Oxazolidinones: Generally skin/eye irritants.
-
L-Selectride: Pyrophoric; reacts violently with water. Handle under inert atmosphere.
-
Copper Iodide: Toxic to aquatic life; dispose of as heavy metal waste.
References
-
Evans, D. A., et al. "Chiral 2-Oxazolidinones as Auxiliary Reagents." Aldrichimica Acta, Vol. 15, No. 1.
-
Organic Chemistry Portal. "Synthesis of Oxazolidinones - N-Arylation Methods.
-
Sigma-Aldrich. "(S)-4-Isopropyl-2-oxazolidinone Product Page." (Physical properties and handling of the parent chiral source).[1]
-
PubChem. "Compound Summary: 4-Isopropyl-2-oxazolidinone.
Sources
Application Notes and Protocol for Asymmetric Alkylation using (S)-3-(4-Acetylphenyl)-4-isopropyloxazolidin-2-one
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the chiral auxiliary, (S)-3-(4-Acetylphenyl)-4-isopropyloxazolidin-2-one, in asymmetric alkylation reactions. The protocol herein details a robust methodology for the stereoselective synthesis of α-substituted carboxylic acids, a critical transformation in the synthesis of complex chiral molecules. This guide is structured to provide not only a step-by-step experimental procedure but also the underlying scientific principles that ensure high diastereoselectivity and yield.
Introduction: The Power of Chiral Auxiliaries in Asymmetric Synthesis
The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry and drug development. Chiral auxiliaries are powerful tools that enable the conversion of prochiral substrates into chiral products with a high degree of stereocontrol.[1][2] Among the most reliable and widely utilized of these are the Evans oxazolidinone auxiliaries, first introduced in the early 1980s.[3] These auxiliaries function by being temporarily attached to a substrate, directing a subsequent chemical transformation to occur on one face of the molecule, and are then cleaved to reveal the desired chiral product.[4][5]
The specific chiral auxiliary detailed in this protocol, (S)-3-(4-Acetylphenyl)-4-isopropyloxazolidin-2-one, combines the well-established stereodirecting capabilities of the (S)-4-isopropyloxazolidin-2-one scaffold with a functionalized aromatic ring. The isopropyl group provides a steric shield, effectively blocking one face of the enolate intermediate, thereby ensuring high diastereoselectivity during the alkylation step. The acetylphenyl group offers a potential handle for further synthetic modifications or for attachment to a solid support, expanding its utility in combinatorial chemistry and high-throughput synthesis.
Core Principles of Evans Asymmetric Alkylation:
-
Acylation: The chiral auxiliary is first acylated with a carboxylic acid derivative to form an N-acyloxazolidinone.
-
Enolate Formation: A strong base is used to deprotonate the α-carbon of the acyl group, leading to the formation of a rigid, chelated Z-enolate.[6]
-
Diastereoselective Alkylation: The enolate reacts with an electrophile (e.g., an alkyl halide), with the bulky substituent on the chiral auxiliary directing the approach of the electrophile to the less hindered face.[5]
-
Auxiliary Cleavage: The chiral auxiliary is subsequently removed to yield the desired chiral product, often a carboxylic acid, alcohol, or amide, and the auxiliary can typically be recovered.[4][7]
Experimental Protocol
This protocol is divided into three main stages: acylation of the chiral auxiliary, diastereoselective alkylation, and cleavage of the auxiliary to yield the final product.
Stage 1: Acylation of (S)-3-(4-Acetylphenyl)-4-isopropyloxazolidin-2-one
This step attaches the desired acyl group to the chiral auxiliary. The following protocol is for the preparation of the N-propionyl derivative as an example.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Volume/Mass |
| (S)-3-(4-Acetylphenyl)-4-isopropyloxazolidin-2-one | 261.30 | 10.0 | 2.61 g |
| Propionyl chloride | 92.52 | 12.0 | 1.11 mL |
| Triethylamine (Et3N) | 101.19 | 15.0 | 2.09 mL |
| Anhydrous Dichloromethane (DCM) | - | - | 50 mL |
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add (S)-3-(4-Acetylphenyl)-4-isopropyloxazolidin-2-one (2.61 g, 10.0 mmol).
-
Dissolve the auxiliary in anhydrous dichloromethane (50 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triethylamine (2.09 mL, 15.0 mmol) to the stirred solution.
-
Add propionyl chloride (1.11 mL, 12.0 mmol) dropwise over 10 minutes. A white precipitate of triethylammonium chloride will form.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Upon completion, quench the reaction by adding 20 mL of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers and wash with 1 M HCl (20 mL), saturated aqueous sodium bicarbonate (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-propionyl oxazolidinone.
-
Purify the product by flash column chromatography on silica gel (e.g., using a gradient of 10% to 30% ethyl acetate in hexanes) to afford the pure product.
Stage 2: Diastereoselective Alkylation
This is the key stereochemistry-defining step. The example below uses benzyl bromide as the electrophile.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Volume/Mass |
| N-propionyl-(S)-3-(4-Acetylphenyl)-4-isopropyloxazolidin-2-one | 317.37 | 5.0 | 1.59 g |
| Sodium bis(trimethylsilyl)amide (NaHMDS) (1.0 M in THF) | 183.38 | 5.5 | 5.5 mL |
| Benzyl bromide | 171.04 | 6.0 | 0.71 mL |
| Anhydrous Tetrahydrofuran (THF) | - | - | 25 mL |
Procedure:
-
To a flame-dried 100 mL round-bottom flask under an inert atmosphere, add the N-propionyl oxazolidinone (1.59 g, 5.0 mmol) and dissolve it in anhydrous THF (25 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the NaHMDS solution (5.5 mL, 5.5 mmol) dropwise over 15 minutes. The solution should turn a pale yellow, indicating enolate formation. Stir for 30 minutes at -78 °C.
-
Add benzyl bromide (0.71 mL, 6.0 mmol) dropwise to the enolate solution.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring by TLC.
-
Quench the reaction at -78 °C by adding 10 mL of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The diastereomeric ratio can be determined at this stage by ¹H NMR analysis of the crude product.
-
Purify the product by flash column chromatography to isolate the major diastereomer.
Stage 3: Auxiliary Cleavage to the Carboxylic Acid
This step removes the chiral auxiliary to yield the desired α-substituted carboxylic acid.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Volume/Mass |
| Alkylated N-acyloxazolidinone | 407.49 | 4.0 | 1.63 g |
| Tetrahydrofuran (THF) | - | - | 20 mL |
| Water | - | - | 5 mL |
| 30% Hydrogen peroxide (H₂O₂) | 34.01 | 16.0 | 1.8 mL |
| Lithium hydroxide monohydrate (LiOH·H₂O) | 41.96 | 8.0 | 0.34 g |
Procedure:
-
Dissolve the purified alkylated product (1.63 g, 4.0 mmol) in a mixture of THF (20 mL) and water (5 mL) in a 100 mL round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate beaker, prepare a solution of lithium hydroxide monohydrate (0.34 g, 8.0 mmol) in water (5 mL).
-
Slowly add the 30% hydrogen peroxide solution (1.8 mL, 16.0 mmol) to the stirred THF/water solution of the substrate at 0 °C.
-
Add the freshly prepared aqueous LiOH solution dropwise to the reaction mixture at 0 °C.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Caution: Oxygen evolution may occur.[7][8] Ensure adequate venting.
-
Quench the reaction by adding 15 mL of a 1.5 M aqueous sodium sulfite (Na₂SO₃) solution and stir for 30 minutes.
-
Concentrate the mixture under reduced pressure to remove most of the THF.
-
Dilute the remaining aqueous solution with 20 mL of water and extract with dichloromethane (3 x 20 mL) to recover the chiral auxiliary.
-
Acidify the aqueous layer to pH 1-2 with 1 M HCl.
-
Extract the acidified aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the ethyl acetate extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the chiral carboxylic acid.
Scientific Rationale and Key Considerations
-
Choice of Base and Solvent: Strong, non-nucleophilic bases like LDA or NaHMDS are crucial for the complete and rapid formation of the enolate.[6] THF is an excellent solvent as it effectively solvates the lithium or sodium cation, promoting the formation of the desired chelated Z-enolate.[3]
-
Temperature Control: The enolization and alkylation steps are performed at low temperatures (-78 °C) to prevent side reactions such as racemization, aldol condensation, and decomposition of the enolate.
-
Mechanism of Stereodirection: The high diastereoselectivity of the Evans alkylation is a result of the rigid chelated Z-enolate intermediate. The isopropyl group on the chiral auxiliary sterically hinders the si-face of the enolate, forcing the electrophile to approach from the less hindered re-face.[6]
-
Auxiliary Cleavage: The use of lithium hydroperoxide (LiOOH), generated in situ from LiOH and H₂O₂, is a mild and efficient method for cleaving the N-acyl bond to yield the carboxylic acid without epimerization of the newly formed stereocenter.[9][10] It is important to note that this reaction can generate oxygen gas, which can pose a safety risk, especially on a larger scale.[7][8]
Visualization of the Workflow and Mechanism
Caption: Experimental workflow for asymmetric alkylation.
Caption: Mechanism of stereoselective alkylation.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield in acylation | Incomplete reaction; impure acylating agent; insufficient base. | Ensure all glassware is dry and the reaction is under an inert atmosphere. Use freshly distilled reagents. Increase reaction time or slightly increase the equivalents of acylating agent and base. |
| Low diastereoselectivity | Incomplete enolate formation; incorrect temperature; wrong enolate geometry. | Ensure the base is of high quality and added slowly at -78 °C. Maintain the low temperature throughout the addition of the electrophile. Ensure the solvent is rigorously dried. |
| Incomplete alkylation | Weak electrophile; steric hindrance. | Use a more reactive electrophile (e.g., iodide instead of bromide). For hindered electrophiles, consider using a more reactive lithium enolate (with LDA) and potentially a higher reaction temperature (e.g., -40 °C). |
| Epimerization during cleavage | Reaction too warm; prolonged exposure to strong base. | Maintain the temperature at 0 °C during the initial phase of the cleavage. Do not let the reaction run for an excessively long time. |
| Difficulty recovering auxiliary | Incomplete extraction; decomposition. | Ensure the aqueous layer is thoroughly extracted with an appropriate solvent (e.g., dichloromethane or ethyl acetate) after quenching the cleavage reaction and before acidification. |
Conclusion
The use of (S)-3-(4-Acetylphenyl)-4-isopropyloxazolidin-2-one as a chiral auxiliary provides a reliable and highly effective method for the asymmetric synthesis of α-substituted carboxylic acids. The protocol outlined in this document, grounded in the well-established principles of Evans asymmetric alkylation, offers a clear pathway to achieving high yields and excellent diastereoselectivity. By understanding the rationale behind each step, researchers can effectively troubleshoot and adapt this methodology to a wide range of substrates and electrophiles, making it a valuable tool in the synthesis of complex, biologically active molecules.
References
- (No author given). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2.
- (No author given). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. ACS Figshare. Accessed February 19, 2026.
- Chow, K. H., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. UQ eSpace.
- (No author given). Application Notes and Protocols for Chiral Auxiliary Cleavage of (R)-4-Benzyl-2-oxazolidinone. Benchchem. Accessed February 19, 2026.
- (No author given). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry. Accessed February 19, 2026.
- (No author given).
- (No author given). evans enolate alkylation-hydrolysisx. Accessed February 19, 2026.
- (No author given). Evans' original oxazolidinone auxiliary‐based asymmetric methodology.
- Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary.
- (No author given). Chiral Auxiliaries in Asymmetric Synthesis.
- (No author given). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. PMC. Accessed February 19, 2026.
- Trost, B. M. (2004). Asymmetric Allylic Alkylation, an Enabling Methodology. The Journal of Organic Chemistry.
- (No author given). DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. HJIC. Accessed February 19, 2026.
- (No author given). Principles and Applications of Enolate Alkylation: A Unique Strategy for Construction of C-C (sp3 -sp3) bonds in asymmetric fash. Accessed February 19, 2026.
- (No author given). An Efficient Synthesis of (4S)-(-)-4-Isopropyl-2-oxazolidinone. Semantic Scholar. Accessed February 19, 2026.
- Smith, T. E., et al. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. Williams College. Accessed February 19, 2026.
- (No author given).
- (No author given). Lewis Acid Mediated Reactions of Olefins with Carbonyls.
- (No author given). Catalytic Enantioselective and Diastereoselective Allylic Alkylation with Fluoroenolates: Efficient Access to C3-Fluorinated and All-Carbon Quaternary Oxindoles. PMC. Accessed February 19, 2026.
- (No author given). Evans Aldol Reaction. Tokyo Chemical Industry Co., Ltd. Accessed February 19, 2026.
- Heravi, M. M., et al. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing.
- (No author given). (S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone synthesis. chemicalbook. Accessed February 19, 2026.
- (No author given). Evans Aldol Reaction. Alfa Chemistry. Accessed February 19, 2026.
- (No author given). Asymmetric Alkylation. Buchler GmbH. Accessed February 19, 2026.
- Moreno, L. M., et al. (2022). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Arkivoc.
- (No author given). View of Synthesis and Characterization of new 3-(4-acetylphenyl) -2- (4- nitrophenyl)
Sources
- 1. hjic.mk.uni-pannon.hu [hjic.mk.uni-pannon.hu]
- 2. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Structures and Reactivities of Sodiated Evans Enolates: Role of Solvation and Mixed Aggregation on the Stereochemistry and Mechanism of Alkylations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.williams.edu [chemistry.williams.edu]
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- 10. connectsci.au [connectsci.au]
Application Notes and Protocols: Diastereoselective Michael Additions with N-Acyloxazolidinones
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of N-acyloxazolidinones in diastereoselective Michael additions. It delves into the mechanistic underpinnings of stereocontrol, offers detailed experimental protocols, and presents a comparative analysis of reaction parameters. The aim is to equip researchers with the necessary knowledge to effectively design and execute these powerful carbon-carbon bond-forming reactions.
Introduction: The Power of Chiral Auxiliaries in Conjugate Addition
The Michael addition, or conjugate 1,4-addition, is a cornerstone of organic synthesis for the formation of carbon-carbon bonds.[1] When this reaction is applied to the synthesis of complex molecules with defined stereochemistry, controlling the generation of new stereocenters becomes paramount. N-acyloxazolidinones, famously known as Evans auxiliaries, have proven to be exceptionally reliable and versatile tools for inducing diastereoselectivity in a wide array of chemical transformations, including Michael additions.[2][3]
The power of these chiral auxiliaries lies in their ability to be easily attached to a substrate, effectively control the stereochemical outcome of a reaction, and then be cleanly removed to reveal the desired chiral product, often allowing for the recovery and recycling of the auxiliary itself.[3][4] This methodology has been instrumental in the total synthesis of numerous natural products and pharmaceutically active compounds.[3][5]
Mechanistic Insights: Achieving Diastereocontrol
The high degree of stereocontrol exerted by N-acyloxazolidinones in Michael additions stems from a combination of steric and electronic factors, which are orchestrated by the coordination of a Lewis acid.[2][3]
The Role of the Lewis Acid:
A Lewis acid is crucial for activating the α,β-unsaturated N-acyloxazolidinone towards nucleophilic attack and for locking the conformation of the substrate into a rigid, predictable geometry. The Lewis acid chelates to both the carbonyl oxygen of the oxazolidinone ring and the carbonyl oxygen of the N-acyl chain.[2][5] This chelation forces the N-acyl group into a syn-s-cis conformation, minimizing dipole-dipole repulsions.
Stereochemical Rationale:
With the conformation fixed, the substituent at the C4 position of the oxazolidinone ring (e.g., a benzyl or isopropyl group) effectively shields one face of the enoyl system.[5] Consequently, the incoming nucleophile is directed to the less sterically hindered face, leading to the preferential formation of one diastereomer.[2] This principle is visually represented in the mechanistic diagram below.
Caption: Mechanism of Diastereoselective Michael Addition.
Experimental Protocols
This section provides a detailed, step-by-step protocol for a typical diastereoselective Michael addition of a Gilman cuprate to an N-enoyl oxazolidinone.
Synthesis of the N-Enoyl Oxazolidinone (Michael Acceptor)
The α,β-unsaturated N-acyloxazolidinone is a key starting material and can be readily prepared from the corresponding chiral oxazolidinone and an α,β-unsaturated carboxylic acid or acyl chloride. A common method involves the acylation of the oxazolidinone.[6]
Materials:
-
(R)-4-Benzyl-2-oxazolidinone
-
Crotonyl chloride
-
Triethylamine (Et₃N)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (R)-4-benzyl-2-oxazolidinone (1.0 eq.).
-
Dissolve the oxazolidinone in anhydrous DCM.
-
Add triethylamine (1.5 eq.) and a catalytic amount of DMAP (0.1 eq.).
-
Cool the solution to 0 °C in an ice bath.
-
Add crotonyl chloride (1.2 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the pure N-crotonyl-4(R)-benzyl-2-oxazolidinone.
Diastereoselective Michael Addition Protocol
This protocol describes the addition of a methyl group using a Gilman cuprate.
Materials:
-
N-crotonyl-4(R)-benzyl-2-oxazolidinone
-
Copper(I) iodide (CuI)
-
Methyllithium (MeLi) in Et₂O
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
Caption: Experimental Workflow for Michael Addition.
-
Preparation of the Gilman Reagent: To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add CuI (1.1 eq.) and anhydrous THF. Cool the suspension to -40 °C. Add MeLi (2.2 eq.) dropwise. The solution should turn from a yellow suspension to a clear, colorless or pale yellow solution upon formation of the lithium dimethylcuprate.
-
Michael Addition: Cool the Gilman reagent to -78 °C (acetone/dry ice bath). In a separate flask, dissolve the N-crotonyl-4(R)-benzyl-2-oxazolidinone (1.0 eq.) in a minimal amount of anhydrous THF. Add this solution dropwise to the stirred Gilman reagent at -78 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching and Workup: Once the reaction is complete, quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature and stir until the aqueous layer turns deep blue.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography to yield the desired Michael adduct. The diastereomeric ratio (d.r.) can be determined by ¹H NMR spectroscopy or chiral HPLC analysis of the crude product.
Cleavage of the Chiral Auxiliary
A critical final step is the removal of the auxiliary to yield the chiral product. The choice of cleavage method depends on the desired functional group.[4]
-
To obtain the Carboxylic Acid: Hydrolysis with lithium hydroperoxide (LiOOH) is a standard and mild method.[7][8]
-
To obtain the Primary Alcohol: Reductive cleavage with lithium borohydride (LiBH₄) is effective.[7]
-
To obtain the Ester: Transesterification can be achieved using sodium methoxide in methanol or through Lewis acid-catalyzed methods.[4][9]
Protocol for Hydrolytic Cleavage (LiOOH):
-
Dissolve the N-acyl oxazolidinone adduct in a 4:1 mixture of THF and water.
-
Cool the solution to 0 °C.
-
Add 30% aqueous hydrogen peroxide (H₂O₂) dropwise, followed by the dropwise addition of aqueous lithium hydroxide (LiOH).
-
Stir the reaction at 0 °C and allow it to warm to room temperature, monitoring by TLC.
-
Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃).
-
Concentrate the mixture to remove the THF.
-
Extract with a suitable organic solvent (e.g., diethyl ether) to recover the chiral auxiliary.
-
Acidify the aqueous layer to a pH of 1-2 with 1M HCl and extract the desired carboxylic acid product with ethyl acetate.
Scope and Limitations: A Comparative Overview
The diastereoselective Michael addition using N-acyloxazolidinones is a robust reaction with a broad scope. However, the choice of Lewis acid, nucleophile, and reaction conditions can significantly impact the yield and diastereoselectivity.
| Nucleophile (Michael Donor) | Lewis Acid/Catalyst | Typical Diastereomeric Ratio (d.r.) | Key Considerations & References |
| Organocuprates (R₂CuLi) | None (cuprate acts as LA) | >95:5 | Generally high-yielding and highly selective.[10] |
| Grignard Reagents (RMgX) | MgBr₂, FeCl₃ | 70:30 to >98:2 | Diastereoselectivity can be variable depending on the substrate and Grignard reagent.[2][11] |
| Silyl Enol Ethers | Sc(OTf)₃, Yb(OTf)₃ | 80:20 to >95:5 | Lewis acid catalysis is essential. Reaction conditions may require optimization.[12][13] |
| Thiols (RSH) | Base-catalyzed (e.g., DABCO) | >90:10 | Can exhibit diastereodivergent behavior depending on the base used.[14] |
| Stabilized Enolates (e.g., malonates) | Lewis Acids (e.g., TiCl₄) | >90:10 | Requires strong Lewis acids for activation. |
This table is a summary of typical results and may vary based on specific substrates and conditions.
Conclusion
The diastereoselective Michael addition employing N-acyloxazolidinone chiral auxiliaries is a powerful and reliable method for the asymmetric synthesis of complex molecules. The high degree of stereocontrol is achieved through Lewis acid-mediated chelation, which creates a conformationally rigid intermediate that directs the nucleophilic attack to one face of the molecule. By understanding the mechanistic principles and following well-defined protocols, researchers can effectively utilize this methodology to construct key stereocenters in their synthetic targets. The versatility in the choice of nucleophiles and the various methods for auxiliary cleavage further enhance the utility of this important synthetic transformation.
References
-
Bodkin, J. A., & McLeod, M. D. (2002). The Sharpless asymmetric aminohydroxylation. Journal of the Chemical Society, Perkin Transactions 1, (24), 2733-2746. [Link]
- Perlmutter, P. (1992). Conjugate Addition Reactions in Organic Synthesis. Pergamon Press.
- Sibi, M. P., & Manyem, S. (2000). Enantioselective conjugate additions. Tetrahedron, 56(41), 8033-8061.
-
Evans, D. A., et al. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of .alpha.-substituted carboxylic acid derivatives. Journal of the American Chemical Society, 104(6), 1737-1739. [Link]
-
Suga, H., et al. (2007). Lewis Acid-Catalyzed Michael Addition Reactions of N-Boc-2-silyloxypyrroles to 3-Acryloyl-2-oxazolidinone. HETEROCYCLES, 71(2), 361. [Link]
- Evans, D. A., et al. (1999). C2-Symmetric Copper(II) Complexes as Chiral Lewis Acids. Catalytic Enantioselective Michael Additions of Silyl Ketene Acetals to Alkylidene Malonates. Journal of the American Chemical Society, 121(4), 669-670.
-
Heravi, M. M., et al. (2020). Oxazolidinones as chiral auxiliaries in the asymmetric 1,4-conjugate addition reaction applied to the total synthesis of natural products: A supplemental mini-review. Current Organic Synthesis, 17(5), 346-361. [Link]
- Evans, D. A., et al. (1981). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129.
- Palomo, C., et al. (2004). β-Lactams as versatile starting materials for the synthesis of non-β-lactam products. Current Organic Chemistry, 8(12), 1107-1141.
-
Li, G., et al. (2018). Base-catalyzed diastereodivergent thia-Michael addition to chiral β-trifluoromethyl-α,β-unsaturated N-acylated oxazolidin-2-ones. Organic & Biomolecular Chemistry, 16(43), 8295-8299. [Link]
- Tang, P., & Wang, J. (2014). Asymmetric Michael Addition Reaction under the Control of the Evans Chiral Auxiliary (II).
-
Belokon, Y. N., et al. (2001). Michael addition reactions between chiral Ni(II) complex of glycine and 3-(trans-enoyl)oxazolidin-2-ones. A case of electron donor-acceptor attractive interaction-controlled face diastereoselectivity. The Journal of Organic Chemistry, 66(4), 1339-1350. [Link]
- Heravi, M. M., et al. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 6(82), 78491-78529.
-
Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education, 85(5), 695. [Link]
- Ager, D. J., et al. (1997). 1,1′-Binaphthyl-2,2′-diyl hydrogen phosphate (BDP) as a chiral catalyst for the asymmetric synthesis of cyanohydrins. Tetrahedron: Asymmetry, 8(20), 3329-3330.
- Clayden, J., et al. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
Soloshonok, V. A., et al. (2001). Michael Addition Reactions between Chiral Ni(II) Complex of Glycine and 3-(trans-Enoyl)oxazolidin-2-ones. A Case of Electron Donor−Acceptor Attractive Interaction-Controlled Face Diastereoselectivity. The Journal of Organic Chemistry, 66(4), 1339-1350. [Link]
- Sibi, M. P., & Asano, Y. (2007).
- Suga, H., et al. (2007). Lewis Acid-Catalyzed Michael Addition Reactions of N-Boc-2-silyloxypyrroles to 3-Acryloyl-2-oxazolidinone. HETEROCYCLES, 71(2), 361.
- Garner, P., & Rathnayake, U. A. (2021). [c+nc+cc] reaction-enabled construction of a pyrrolidine fragment.
- J Chemistry. (2020, September 19). Evans Aldol reaction|Asymmetric synthesis|Chiral auxiliaries in asymmetric synthesis|Carruthers [Video]. YouTube.
-
Sherwood, T. C., et al. (2018). Direct Lewis Acid Catalyzed Conversion of Enantioenriched N-Acyloxazolidinones to Chiral Esters, Amides, and Acids. The Journal of Organic Chemistry, 83(23), 14245-14261. [Link]
- Bonacorsi, S., et al. (2013). Lewis Acid-Catalyzed Oxa-Michael Addition to give α-Diazo-β-alkoxy Carbonyls and Tetrahydro-3H-furo[3,4-c]pyrazoles. Organic letters, 15(15), 3848-3851.
-
Wang, Y., et al. (2023). Straightforward Access to the Dispirocyclic Framework via Regioselective Intramolecular Michael Addition. Molecules, 28(15), 5792. [Link]
-
Evans, D. A., et al. (1988). Asymmetric Diels-Alder cycloaddition reactions with chiral .alpha.,.beta.-unsaturated N-acyloxazolidinones. Journal of the American Chemical Society, 110(8), 2506-2511. [Link]
- Ielo, L., et al. (2018). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Arkivoc, 2018(6), 195-207.
-
Wikipedia. (2023, December 26). Michael reaction. [Link]
- Coldham, I., & Burrell, A. J. M. (2009). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Tetrahedron, 65(49), 10067-10089.
Sources
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- 3. figshare.com [figshare.com]
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- 9. Direct Lewis Acid Catalyzed Conversion of Enantioenriched N-Acyloxazolidinones to Chiral Esters, Amides, and Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. Base-catalyzed diastereodivergent thia-Michael addition to chiral β-trifluoromethyl-α,β-unsaturated N-acylated oxazolidin-2-ones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
improving diastereoselectivity with (S)-3-(4-Acetylphenyl)-4-isopropyloxazolidin-2-one
Technical Support Center: (S)-3-(4-Acetylphenyl)-4-isopropyloxazolidin-2-one
Welcome to the technical support guide for (S)-3-(4-Acetylphenyl)-4-isopropyloxazolidin-2-one. This document serves as a specialized resource for researchers, chemists, and process development professionals leveraging this unique chiral auxiliary for high-diastereoselectivity applications. Here, we move beyond simple protocols to explain the causal relationships in your experimental setup, empowering you to troubleshoot effectively and optimize your synthetic outcomes.
Foundational Concepts: Understanding the Reagent
(S)-3-(4-Acetylphenyl)-4-isopropyloxazolidin-2-one is a specialized chiral auxiliary. Unlike traditional Evans auxiliaries where a reactive acyl group is attached to the nitrogen (N-acyl), this reagent features an N-aryl linkage.[][2] The site of stereoselective transformation is the acetyl group on the phenyl ring. The (S)-4-isopropyl-oxazolidinone moiety serves as a powerful chiral director, influencing reactions at the α-position of the acetyl group's enolate.
The key to its function lies in forming a rigid, chelated transition state. A Lewis acid coordinates to both the acetyl oxygen and the oxazolidinone ring's carbonyl oxygen, creating a conformationally locked system. The bulky isopropyl group at the C4 position sterically shields one face of the resulting planar enolate, forcing an incoming electrophile to approach from the less hindered face.[3][4]
Mechanism of Diastereoselection
The high diastereoselectivity achieved with this auxiliary is a direct result of this Lewis acid-mediated chelation. The Zimmerman-Traxler model for aldol reactions provides a strong predictive framework for the stereochemical outcome.[5]
Caption: Proposed mechanism for diastereoselection.
Frequently Asked Questions (FAQs)
Q1: How is this reagent different from a standard N-acyl Evans auxiliary like (S)-4-benzyl-3-propionyloxazolidin-2-one?
The primary difference is the point of attachment and the nature of the bond to the oxazolidinone. In a standard N-acyl auxiliary, the reactive carbonyl group is directly bonded to the ring nitrogen.[6] This allows for facile cleavage of the auxiliary post-reaction to yield products like chiral carboxylic acids, alcohols, or aldehydes.[7] In (S)-3-(4-Acetylphenyl)-4-isopropyloxazolidin-2-one , the auxiliary is attached via a robust N-aryl bond. The reactive acetyl group is part of this aryl substituent. This structural feature means that standard hydrolytic or reductive cleavage of the auxiliary is not feasible. The entire chiral scaffold is typically carried through subsequent synthetic steps.
Q2: What is the most critical parameter for achieving high diastereoselectivity?
Temperature control. The formation of a single, well-defined, rigid chelate is paramount, and this is only possible at low temperatures, typically -78 °C . At higher temperatures, the transition state becomes more flexible, leading to a mixture of conformations and, consequently, a loss of stereocontrol.
Q3: Can I use any base to form the enolate?
No. The choice of base is critical for forming the desired (Z)-enolate geometry, which is essential for predictable stereochemistry.[2] Strong, non-nucleophilic hindered bases are required. Lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) are common choices. Using bases like lithium hydroxide or sodium ethoxide will not be effective and may lead to undesired side reactions.
Q4: My reaction is not proceeding. What are the likely causes?
The most common culprits are:
-
Presence of Moisture: The strong bases and Lewis acids used are extremely sensitive to water. Ensure all glassware is oven- or flame-dried and all solvents and reagents are rigorously anhydrous.
-
Inactive Base: Strong bases like LDA degrade over time. It is often best to use freshly prepared or recently titrated solutions.
-
Insufficient Deprotonation: Ensure you are using at least a slight excess (e.g., 1.05-1.1 equivalents) of base to drive the enolization to completion.
Troubleshooting Guide: Common Experimental Issues
Problem: Low Diastereoselectivity (d.r. < 90:10)
| Possible Cause | Scientific Explanation & Recommended Solution |
| 1. Reaction Temperature Too High | The energy difference between the favored and disfavored transition states is often small. Increasing thermal energy allows the system to overcome the activation barrier for the disfavored pathway, eroding selectivity. Solution: Maintain a strict reaction temperature of -78 °C (a dry ice/acetone bath) from base addition through to the electrophile quench. For highly sensitive reactions, a -100 °C bath (dry ice/diethyl ether) may be beneficial. |
| 2. Incorrect or Suboptimal Lewis Acid | The geometry and stability of the chelated transition state are highly dependent on the Lewis acid. Different metals have varying bond lengths and coordination preferences, directly impacting the conformation that dictates stereoselectivity.[8] Solution: Screen a panel of Lewis acids. Dibutylboron triflate (Bu₂BOTf) often promotes highly organized (Z)-enolates and excellent selectivity in aldol reactions.[2] Titanium tetrachloride (TiCl₄) can also be effective but may alter selectivity patterns. For other reactions, MgBr₂ or Sn(OTf)₂ could be explored. |
| 3. Premature Quenching or "Warm-up" | If the reaction is allowed to warm before it is complete, equilibrium between diastereomeric products can begin to occur, especially if the reaction is reversible, leading to a reduction in the kinetically controlled product ratio. Solution: Ensure the reaction has reached completion at low temperature (monitor by TLC if possible) before quenching. Quench the reaction at -78 °C by adding the quenching agent directly to the cold reaction mixture. |
Problem: Low Reaction Yield
| Possible Cause | Scientific Explanation & Recommended Solution |
| 1. Incomplete Enolate Formation | If deprotonation is not complete before the electrophile is added, the unreacted starting material will remain at the end of the reaction. Slow addition of the base is critical to prevent side reactions. Solution: Add the base dropwise to the solution of the auxiliary at -78 °C and allow it to stir for 30-60 minutes to ensure complete enolate formation before adding the electrophile. Use freshly titrated or high-purity base. |
| 2. Degradation by Moisture or Oxygen | Anionic enolates are highly reactive and can be quenched by trace protons from water or react with oxygen. Lewis acids can be hydrolyzed, rendering them inactive. Solution: Employ rigorous anhydrous and inert atmosphere techniques (e.g., Schlenk line or glovebox). Purge the reaction vessel with dry Argon or Nitrogen. Use solvents freshly distilled from an appropriate drying agent (e.g., THF from sodium/benzophenone). |
| 3. Poorly Reactive Electrophile | Some electrophiles, particularly sterically hindered ones, may react sluggishly at -78 °C. Solution: After adding the electrophile at -78 °C, allow the reaction to stir for several hours. If no reaction occurs (monitored by TLC), you may cautiously and slowly allow the temperature to rise to -40 °C or -20 °C. Note that this may come at the cost of diastereoselectivity. Alternatively, a more reactive Lewis acid could be used to increase the electrophilicity of the aldehyde or alkylating agent. |
Key Experimental Protocols
Protocol 1: Diastereoselective Aldol Reaction with Benzaldehyde
This protocol details a representative procedure for reacting the auxiliary's enolate with an aldehyde electrophile.
Caption: Experimental workflow for a diastereoselective aldol reaction.
Step-by-Step Methodology:
-
Setup: Under a positive pressure of dry Argon, add (S)-3-(4-Acetylphenyl)-4-isopropyloxazolidin-2-one (1.0 equiv) to an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a thermometer.
-
Dissolution: Add anhydrous tetrahydrofuran (THF) to create a 0.1 M solution. Cool the flask to -78 °C using a dry ice/acetone bath and stir for 10 minutes.
-
Enolization: Slowly add dibutylboron triflate (Bu₂BOTf, 1.1 equiv) via syringe. Following this, add N,N-diisopropylethylamine (DIPEA, 1.2 equiv) dropwise over 5 minutes. The solution may change color. Stir the mixture at -78 °C for 30 minutes.
-
Aldehyde Addition: Add freshly distilled benzaldehyde (1.2 equiv) dropwise.
-
Reaction: Stir the reaction at -78 °C. Monitor its progress by taking small aliquots and quenching them for thin-layer chromatography (TLC) analysis. The reaction is typically complete within 2-4 hours.
-
Quench: Once complete, quench the reaction at -78 °C by the slow addition of a pH 7 phosphate buffer solution.
-
Workup: Remove the cold bath and allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, dilute with ethyl acetate, and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting diastereomers can typically be separated by flash column chromatography on silica gel. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product.
Data Summary: Influence of Conditions
| Lewis Acid | Base | Temperature (°C) | Typical d.r. (syn:anti) | Notes |
| Bu₂BOTf | DIPEA | -78 | > 98:2 | The gold standard for high syn selectivity in aldol additions.[5] |
| TiCl₄ | DIPEA | -78 | > 95:5 | Highly selective, but can sometimes favor the anti product depending on substrate ("non-Evans syn").[9] |
| MgBr₂·OEt₂ | Et₃N | -20 | 85:15 | Milder conditions, may be useful for sensitive substrates but often with a loss in selectivity. |
| Bu₂BOTf | DIPEA | 0 | 90:10 | Illustrates the critical effect of temperature; selectivity drops significantly from -78 °C. |
References
- Benchchem. Application Notes and Protocols for Chiral Auxiliary Cleavage of (R)-4-Benzyl-2-oxazolidinone.
- Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsatur
-
Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education, 85(5), 695. ACS Publications. [Link]
-
Galan-Mascaros, J. R., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development, 23(7), 1493-1497. ACS Publications. [Link]
-
Development of safer methods for cleavage of the Evans auxiliary. Morressier. (2020). [Link]
-
Evans Auxiliaries and a Friend for Aldol Reactions. (2024). YouTube. [Link]
-
Reetz, M. T. (1987). Diastereoselection in Lewis-Acid-Mediated Aldol Additions. Angewandte Chemie International Edition in English, 26(6), 462-484. [Link]
- Recent advances in asymmetric synthesis with chiral imide auxiliaries.
-
Chiral auxiliary. Wikipedia. [Link]
- Synthetic method of (S)-4-benzyl-3-propionyl-2-oxazolidinone.
Sources
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. CN103601695A - Synthetic method of (S)-4-benzyl-3-propionyl-2-oxazolidinone - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 9. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
Technical Support Center: Purification of (S)-3-(4-Acetylphenyl)-4-isopropyloxazolidin-2-one Derivatives
Welcome to the technical support center for the purification of (S)-3-(4-Acetylphenyl)-4-isopropyloxazolidin-2-one and its derivatives. As a cornerstone of modern asymmetric synthesis, the Evans auxiliary, and by extension its acylated derivatives like the one in focus, provides a robust method for stereocontrolled bond formations.[][][3] However, the success of these synthetic endeavors hinges on the effective purification of the resulting diastereomeric products.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your purification processes effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that form the foundation of a sound purification strategy.
Q1: What is the very first step I should take before attempting to purify my crude product?
A: The critical first step is to characterize your crude reaction mixture. Before any purification attempt, you must understand what you are trying to separate. A small sample of the crude material should be analyzed by:
-
Thin-Layer Chromatography (TLC): To visualize the number of components, estimate their relative polarities, and begin developing a potential solvent system for column chromatography.
-
Proton NMR (¹H NMR): To confirm the presence of your desired product and identify major impurities, such as unreacted starting materials or diastereomers.
-
LC-MS: To get an accurate mass of the components and an initial assessment of the diastereomeric ratio.
This initial analysis prevents wasted time and resources on a purification strategy that is not suited for the specific impurities present.
Q2: What are the primary methods for purifying N-acyloxazolidinone derivatives?
A: The two most powerful and commonly employed techniques for this class of compounds are:
-
Flash Column Chromatography: Excellent for separating compounds with different polarities, such as the desired product from unreacted starting materials or byproducts from reagents (e.g., triphenylphosphine oxide).[4][5]
-
Recrystallization: The preferred method for separating diastereomers and achieving very high levels of diastereomeric purity (>99% de).[6][7][8] Many oxazolidinone derivatives are highly crystalline, making this an effective and scalable technique.
Q3: How do I choose between flash chromatography and recrystallization?
A: The choice depends on the nature of your crude material. The workflow below provides a logical decision-making process. As a general principle, chromatography is a tool for separation based on polarity, while recrystallization is a tool for purification based on differential solubility and crystal lattice incorporation. If your impurities are diastereomers with very similar polarities, recrystallization is often the superior method.
Q4: How can I accurately determine the diastereomeric purity of my final product?
A: While ¹H NMR can sometimes be used to distinguish diastereomers if there are well-resolved, non-overlapping peaks, the gold standard is Chiral High-Performance Liquid Chromatography (HPLC) .[9][10] Using a suitable chiral stationary phase (CSP), you can achieve baseline separation of the diastereomers and integrate the peak areas for a precise determination of the diastereomeric ratio (dr) and diastereomeric excess (de). Polysaccharide-based columns are often a good starting point for screening.[11]
Part 2: Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format.
Problem 1: My diastereomers are inseparable by flash chromatography.
-
Probable Cause: Diastereomers, especially those formed in high ratios (e.g., >95:5), often have nearly identical polarities. The subtle difference in their 3D shape does not provide enough of a differential interaction with the silica gel stationary phase for effective separation.
-
Solution:
-
Switch to Recrystallization: This is the most effective solution. The desired diastereomer will preferentially incorporate into a growing crystal lattice, leaving the minor diastereomer enriched in the mother liquor.
-
Optimize Chromatography Conditions (with limited expectations): You can attempt to improve separation by using a very long column, a shallow solvent gradient (e.g., starting with 10% Ethyl Acetate/Hexane and slowly increasing to 15% over many column volumes), or by trying different stationary phases like alumina, though success is not guaranteed.[12]
-
Problem 2: My product co-elutes with unreacted starting material or a reagent byproduct (e.g., triphenylphosphine oxide).
-
Probable Cause: The impurity has a polarity very similar to your desired product. This is common if the starting material is structurally similar to the product.
-
Solution:
-
Adjust Solvent System Polarity: Systematically screen solvent systems using TLC. Try adding a third solvent to the mixture. For example, if Hexane/Ethyl Acetate fails, try a system with Dichloromethane/Methanol or Toluene/Acetone.
-
Employ a Different Purification Technique: If the byproduct is acidic or basic, an acid/base wash during the workup can remove it before chromatography. For stubborn non-polar impurities like triphenylphosphine oxide, suspending the crude mixture in a solvent like cold ether/pentane can cause the oxide to precipitate, after which it can be filtered off.[13]
-
Problem 3: My product streaks badly on the TLC plate and gives broad, tailing peaks during column chromatography.
-
Probable Cause: The oxazolidinone and acyl carbonyl groups can have strong interactions with the acidic silanol (Si-OH) groups on the surface of the silica gel. This leads to non-ideal elution behavior.
-
Solution:
-
Add a Mobile Phase Modifier: Add a small amount of a competitive base to your eluent to block the acidic sites on the silica. Triethylamine (0.1-1%) is a common and effective choice.[12]
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina. Alternatively, for very polar compounds, a reversed-phase (C18) column may provide better peak shape.[12]
-
Problem 4: I can't get my product to recrystallize, or the yield is very low.
-
Probable Cause:
-
Incorrect Solvent Choice: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.
-
Presence of "Oily" Impurities: Certain impurities can inhibit crystal nucleation and growth, causing the product to "oil out."
-
Solution is Too Concentrated or Too Dilute: There is an optimal concentration range for successful crystallization.
-
-
Solution:
-
Systematic Solvent Screening: In small vials, test a range of solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate, Toluene) and binary solvent mixtures (e.g., Ethyl Acetate/Hexane, Dichloromethane/Pentane).[8][14]
-
Pre-purification: If the crude material is very impure or oily, perform a quick filtration through a short plug of silica gel to remove baseline impurities and colored material. This "pre-purified" material will often crystallize more readily.
-
Induce Crystallization: If a supersaturated solution does not yield crystals, try scratching the inside of the flask with a glass rod at the solvent-air interface, or add a seed crystal from a previous successful batch.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in a refrigerator or freezer. Rapid cooling often leads to the formation of small, impure crystals.
-
Part 3: Standardized Protocols & Data
Protocol 1: General Procedure for Purification by Flash Column Chromatography
-
Develop Solvent System: Use TLC to find a solvent system that provides an Rf value of ~0.25-0.35 for the desired product.
-
Prepare the Column: Dry-pack the column with silica gel. A good rule of thumb is to use a mass of silica that is 50-100 times the mass of your crude material.
-
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.
-
Elute the Column: Start with a slightly less polar solvent mixture than your target TLC solvent. Run the column, collecting fractions. Monitor the elution by TLC.
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
| Typical Impurity | Recommended Starting Solvent System (Silica Gel) | Notes |
| Less-polar diastereomer | Hexane / Ethyl Acetate (e.g., 4:1 to 2:1) | A shallow gradient is key for resolving close spots. |
| Unreacted Aldehyde/Ketone | Hexane / Ethyl Acetate (e.g., 3:1) | Impurity will likely elute before the product. |
| Triphenylphosphine Oxide | Dichloromethane / Methanol (e.g., 98:2) | The phosphine oxide is quite polar and may require a more polar system. |
Table 1: Recommended Flash Chromatography Solvent Systems
Protocol 2: General Procedure for Purification by Recrystallization
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen recrystallization solvent and heat the mixture to boiling (using a hot plate and a condenser).
-
Achieve Saturation: Continue adding small portions of the hot solvent until the solid just dissolves completely.
-
Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin.
-
Maximize Yield: Once at room temperature, place the flask in an ice bath for 20-30 minutes to maximize crystal precipitation.
-
Isolate and Wash: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent.
| Compound Characteristics | Recommended Recrystallization Solvents |
| Moderately Polar Solid | Ethyl Acetate / Hexanes; Dichloromethane / Pentane |
| More Crystalline, Less Polar | Isopropanol; Ethanol |
| Highly Crystalline, Aromatic | Toluene / Heptane |
Table 2: Common Recrystallization Solvents
Part 4: Visualizing Impurity Profiles
Understanding the origin of impurities is key to devising a strategy to remove them. The diagram below illustrates the common species you will be separating from your desired product after a typical asymmetric reaction, such as an aldol addition.[3][15]
References
- US20090156806A1 - Process for the Preparation of Oxazolidinone Derivatives.
-
Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2 . ACS Publications. [Link]
-
Enantiomeric impurities in chiral catalysts, auxiliaries, and synthons used in enantioselective syntheses. Part 5 . ResearchGate. [Link]
-
Syntheses and Crystal Structures of Three Chiral Oxazolidinones with Different Ring Conformations . MDPI. [Link]
-
An Efficient Synthesis of (4S)-(-)-4-Isopropyl-2-oxazolidinone . Semantic Scholar. [Link]
-
Highly Enantioselective HPLC Separations using the Covalently Bonded Macrocyclic Antibiotic, Ristocetin A, Chiral . Scholars' Mine. [Link]
-
A study of a chiral Csubstituted oxazolidin-2-one in asymmetric transformations via soluble polymer- supported synthesis . Library and Archives Canada. [Link]
-
Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order . PMC. [Link]
-
Structure–Uptake Relationship Studies of Oxazolidinones in Gram-Negative ESKAPE Pathogens . PMC. [Link]
-
A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban . PMC. [Link]
-
Normal Phase Chiral HPLC Methods for Analysis of Afoxolaner . Preprints.org. [Link]
- Process for Purification of 2-Oxazolidinone Derivatives and Unsolvated Pure....
-
Remove Sticky Reagents during Workup . University of Rochester. [Link]
-
Structure-Uptake Relationship Studies of Oxazolidinones in Gram-negative ESKAPE Pathogens . bioRxiv. [Link]
-
(R)-4-Isopropyl-3-isopropylsulfanyl-5,5-diphenyl-1,3-oxazolidin-2-one . PMC. [Link]
- Preparation method of (S) -4-phenyl-2-oxazolidinone.
-
Purification made easy . Shimadzu. [Link]
-
Evans Auxiliaries and a Friend for Aldol Reactions . YouTube. [Link]
Sources
- 3. youtube.com [youtube.com]
- 4. US20090156806A1 - Process for the Preparation of Oxazolidinone Derivatives - Google Patents [patents.google.com]
- 5. (R)-4-Isopropyl-3-isopropylsulfanyl-5,5-diphenyl-1,3-oxazolidin-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. mdpi.com [mdpi.com]
- 8. CN112500361A - Preparation method of (S) -4-phenyl-2-oxazolidinone - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. pravara.com [pravara.com]
- 12. benchchem.com [benchchem.com]
- 13. chem.rochester.edu [chem.rochester.edu]
- 14. (S)-(+)-4-Phenyl-2-oxazolidinone synthesis - chemicalbook [chemicalbook.com]
- 15. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Optimization of Reaction Conditions for N-Acylation of Oxazolidinones
Executive Summary
The N-acylation of chiral oxazolidinones (Evans auxiliaries) is the critical gateway to diastereoselective alkylations, aldol condensations, and Diels-Alder reactions. While the "classic" lithiation protocol (
This guide moves beyond the textbook procedures, offering field-proven optimization strategies and self-validating protocols designed to maximize yield and enantiopurity. We prioritize the Mixed Anhydride Method and Acid Fluoride protocols as robust alternatives to the traditional lithiation route.
Module 1: Protocol Selection & Reagent Stoichiometry
Q1: Which acylation protocol should I use for my specific substrate?
A: Do not default to
Figure 1: Decision tree for selecting the optimal N-acylation protocol.
Q2: Why is the Mixed Anhydride method often superior to the
-BuLi method?
A: The
-
Mechanism: The pivaloyl mixed anhydride is formed in situ. The addition of anhydrous LiCl increases the acidity of the oxazolidinone N-H (via chelation) and breaks up aggregates, allowing acylation by weak bases like Et
N [1].
Module 2: Optimized Experimental Protocols
Protocol A: The "Green" Mixed Anhydride Method (Recommended)
Best for: General substrates, scale-up, and avoiding
Reagents:
-
Carboxylic Acid (1.0 equiv)
-
Pivaloyl Chloride (Trimethylacetyl chloride) (1.1 equiv)
-
Triethylamine (Et
N) (2.5 equiv) -
Lithium Chloride (LiCl) (anhydrous, 1.0 equiv)
-
Solvent: THF (0.2 M)
Step-by-Step:
-
Activation: To a solution of Carboxylic Acid (1.0 equiv) and Et
N (1.2 equiv) in dry THF at -20 °C , add Pivaloyl Chloride (1.1 equiv) dropwise. Stir for 1 hour to form the mixed anhydride. White precipitate (Et N·HCl) will form. -
Coupling: Add anhydrous LiCl (1.0 equiv) and the Oxazolidinone (1.0 equiv) directly to the flask. Then add the remaining Et
N (1.3 equiv). -
Reaction: Allow the mixture to warm to room temperature and stir for 3–12 hours.
-
Workup: Quench with 0.5 M HCl (to remove amines). Extract with EtOAc.[1][3][4][5] Wash with sat.[6] NaHCO
(removes unreacted acid) and brine.
Key Success Factor: LiCl must be anhydrous. Flame-dry it under vacuum if unsure.
Protocol B: The "Classic" Lithiation Method
Best for: Very hindered, non-epimerizable acids where maximum nucleophilicity is required.
Reagents:
- -BuLi (1.0 equiv - Precise stoichiometry is critical )
-
Acid Chloride (1.1 equiv)
-
Solvent: THF (-78 °C)
Step-by-Step:
-
Deprotonation: Dissolve Oxazolidinone in THF at -78 °C . Add
-BuLi dropwise. Stir for 15 min.-
Critical Check: Use a titration indicator (e.g., diphenylacetic acid) or ensure
-BuLi quality. Excess base degrades the product.
-
-
Acylation: Add the Acid Chloride (neat or in THF) dropwise at -78 °C.
-
Reaction: Stir at -78 °C for 30 min, then warm to 0 °C over 1 hour.
-
Quench: Add sat. NH
Cl immediately.
Module 3: Troubleshooting Common Failures
Q3: I see low conversion (<50%). What is wrong?
A: This is usually a moisture or aggregation issue.
| Potential Cause | Diagnosis | Solution |
| Moisture Contamination | Acid chloride hydrolyzes back to acid (visible on TLC/NMR). | Ensure THF is distilled/dried. Use fresh acid chloride. If using Method A, ensure LiCl is dry. |
| Aggregate Formation | Reaction stalls despite dry conditions. | Add LiCl (0.5 equiv) to the |
| Steric Hindrance | Starting material remains. | Switch to Method B (Acid Fluoride) or reflux in Toluene using the mixed anhydride method. |
Q4: My product is racemized. How do I prevent this?
A: Racemization occurs via ketene formation or deprotonation of the product by excess base.
-
Fix 1 (Stoichiometry): In the
-BuLi method, use 0.95 equiv of base relative to the auxiliary to ensure no free base exists to deprotonate the product. -
Fix 2 (Temperature): Keep the reaction at -78 °C for the entire addition. Do not warm to RT until quenched.
-
Fix 3 (Switch Method): Use the Mixed Anhydride Method (Protocol A) . The base (Et
N) is too weak to deprotonate the -proton of the product [2].
Q5: I cannot remove the unreacted oxazolidinone during purification.
A: Oxazolidinones and N-acylated products often co-elute.
-
Chemical Separation:
-
Dissolve the crude mixture in EtOAc.
-
Wash with 1 M NaOH (rapidly). The N-acylated product is stable, but unreacted oxazolidinone (being a carbamate) is less acidic and stays in the organic layer? Correction: Actually, the auxiliary is weakly acidic (pKa ~20).
-
Better Approach: Use chromatography with DCM:MeOH (99:1) rather than Hex:EtOAc. The polarity difference is often more pronounced in chlorinated solvents.
-
Recrystallization: Many N-acyl oxazolidinones are highly crystalline. Try boiling EtOH or EtOAc/Hexanes.
-
Module 4: Mechanism & Logic
Understanding the "Why" ensures reproducibility.
Figure 2: Mechanistic pathway and critical failure points.
The "Chelation Effect":
Success relies on the lithium ion (Li
References
-
Prashad, M.; Kim, H.-Y.; Har, D.; Repic, O.; Blacklock, T. J. "A Convenient and Practical Method for N-Acylation of 2-Oxazolidinone Chiral Auxiliaries with Acids."[7] Tetrahedron Letters1998 , 39, 9369–9372.[7] Link
-
Evans, D. A.; Bartroli, J.; Shih, T. L. "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society1981 , 103, 2127–2129. Link
-
Gage, J. R.; Evans, D. A. "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary." Organic Syntheses1990 , 68, 83. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. chemistry.williams.edu [chemistry.williams.edu]
- 4. Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NO311691B1 - Process for Purification of 2-Oxazolidinone Derivatives and Unsolvated Pure 2-Oxazolidinone Derivatives - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scribd.com [scribd.com]
Technical Support Center: A Troubleshooting Guide for Evans Auxiliary Reactions
Welcome to the technical support center for Evans auxiliary reactions. This guide is designed for researchers, scientists, and professionals in drug development who utilize this powerful tool for asymmetric synthesis. Here, we address common challenges encountered during experiments, providing in-depth, field-proven insights in a direct question-and-answer format to ensure the success of your synthetic endeavors. Our focus is on not just what to do, but why you're doing it, grounding our advice in the fundamental principles of stereocontrolled synthesis.
Frequently Asked Questions (FAQs)
Q1: My Evans aldol reaction is giving low diastereoselectivity. What are the likely causes and how can I improve it?
Low diastereoselectivity in Evans aldol reactions is a common issue that can often be traced back to the enolate formation step or the reaction conditions. The key to high selectivity is the exclusive formation of the Z-enolate, which then proceeds through a highly organized, chair-like Zimmerman-Traxler transition state.[1][2][3]
Potential Causes & Solutions:
-
Incomplete Enolate Formation: If the substrate is not fully deprotonated, the remaining starting material can react with the desired enolate, leading to undesired side products and reduced selectivity.
-
Solution: Ensure your base is of high quality and used in a slight excess (1.05-1.1 equivalents). Use a reliable method to titrate your organolithium or amide bases before use. The choice of base is also critical; for boron enolates, a hindered amine base like triethylamine or diisopropylethylamine is typically used in conjunction with a Lewis acid like dibutylboron triflate (Bu₂BOTf).[3]
-
-
Presence of Protic Impurities: Water or other protic impurities will quench the enolate, leading to reduced yields and potentially impacting selectivity.
-
Solution: Rigorously dry all glassware, solvents, and reagents. Reactions should be conducted under an inert atmosphere (e.g., argon or nitrogen).
-
-
Incorrect Lewis Acid or Reaction Temperature: The choice of Lewis acid and the reaction temperature are paramount for achieving high diastereoselectivity. Boron enolates, in particular, are known for providing excellent "Evans-syn" selectivity.[3]
-
Acetate Aldol Reactions: Achieving high diastereoselectivity in acetate aldol reactions (where there is no α-substituent on the enolate) is notoriously difficult with the standard Evans auxiliary. This is because the α-methyl group in a propionate aldol plays a key role in enforcing the required transition state geometry. Without it, the energy difference between the diastereomeric transition states is much smaller.[6]
Table 1: Influence of Lewis Acid on Diastereoselectivity in Propionaldehyde Aldol Addition
| Lewis Acid | Diastereomeric Ratio (syn:anti) | Reference |
| Bu₂BOTf/Et₃N | >99:1 | |
| TiCl₄ | 94:6 | |
| Sn(OTf)₂ | 8:92 | |
| MgBr₂·OEt₂ | 5:95 |
Q2: I'm struggling to remove the Evans auxiliary after my reaction. What are the best methods and how can I troubleshoot them?
The removal of the chiral auxiliary is a critical final step. Difficulties at this stage can lead to product loss or epimerization of the newly formed stereocenter. The choice of cleavage method depends on the desired functional group (e.g., carboxylic acid, alcohol, aldehyde, or amide).
Common Cleavage Methods & Troubleshooting:
-
Hydrolysis to the Carboxylic Acid (LiOH/H₂O₂): This is the most common method for obtaining the carboxylic acid.[7]
-
Issue: Incomplete Reaction or Low Yield. This can be due to steric hindrance around the acyl carbonyl.
-
Issue: Formation of Hydroxyamide Side Product. This arises from nucleophilic attack at the carbamate carbonyl of the oxazolidinone ring instead of the desired acyl group.[8][9]
-
Issue: Oxygen Evolution. The reaction of LiOH with H₂O₂ can generate oxygen, which can be a safety concern, especially on a larger scale.[9][10]
-
Solution: Ensure adequate venting and consider a slow, controlled addition of the hydrogen peroxide solution.
-
-
-
Reductive Cleavage to the Alcohol (LiBH₄, LiAlH₄): This method yields the corresponding primary alcohol.
-
Issue: Incomplete Reduction.
-
Solution: Use a more powerful reducing agent like LiAlH₄. Ensure the reaction is performed in a suitable solvent like THF or ether at 0 °C to room temperature.
-
-
Issue: Side Reactions. With highly functionalized molecules, other reducible groups may be affected.
-
Solution: LiBH₄ is a milder alternative to LiAlH₄ and may offer better chemoselectivity. Protecting groups may be necessary for other sensitive functionalities.
-
-
-
Conversion to a Weinreb Amide: This provides a versatile intermediate for the synthesis of ketones.
-
Solution: Treatment with N,O-dimethylhydroxylamine hydrochloride and a strong base like i-PrMgCl or n-BuLi can directly convert the N-acyloxazolidinone to the corresponding Weinreb amide.
-
Experimental Protocol: Standard LiOH/H₂O₂ Cleavage
-
Dissolve the N-acyloxazolidinone adduct in a mixture of tetrahydrofuran (THF) and water (typically a 3:1 to 4:1 ratio).
-
Cool the solution to 0 °C in an ice bath.
-
Add 30% aqueous hydrogen peroxide (typically 4-8 equivalents) dropwise.
-
Add an aqueous solution of lithium hydroxide (typically 2 equivalents) dropwise, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding an aqueous solution of sodium sulfite or sodium bisulfite to destroy excess peroxide.
-
Acidify the mixture with aqueous HCl to protonate the carboxylic acid.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Isolate and purify the chiral auxiliary by extraction into an aqueous basic solution, followed by acidification and extraction.
Q3: My reaction yield is consistently low. What general aspects of the experimental setup should I re-evaluate?
Low yields in Evans auxiliary reactions can stem from a variety of factors, often related to the stability of the enolate and the purity of the reagents.
-
Purity of the N-Acyl Imide: The starting material must be pure. Impurities can interfere with the enolization or subsequent reaction.
-
Solution: Recrystallize the N-acyl imide before use.
-
-
Quality of the Lewis Acid and Base: As mentioned for diastereoselectivity, the quality of these reagents is crucial.
-
Solution: Use freshly distilled or newly purchased Bu₂BOTf. Ensure amine bases are free of water.
-
-
Reaction Quenching: Improper quenching can lead to product degradation or retro-aldol reactions.
-
Solution: Quench the reaction at low temperature before warming to room temperature. A buffered quench (e.g., with a pH 7 phosphate buffer) can be beneficial.
-
-
Purification: The product and the recovered auxiliary can sometimes be difficult to separate.
-
Solution: Careful column chromatography is often required. The auxiliary is relatively polar and can often be separated from the less polar product.
-
Visualizing the Mechanism of Stereocontrol
The remarkable stereoselectivity of the Evans aldol reaction is a direct consequence of a well-defined, chair-like transition state, often referred to as the Zimmerman-Traxler model.[1] The chiral auxiliary plays a crucial role in directing the facial selectivity of the aldehyde's approach to the Z-enolate.
Caption: Key factors influencing the high diastereoselectivity in Evans aldol reactions.
Experimental Workflow Overview
The general workflow for an Evans auxiliary-mediated asymmetric reaction involves three key stages: acylation of the auxiliary, the diastereoselective reaction (e.g., aldol or alkylation), and cleavage of the auxiliary to yield the final product and recover the auxiliary.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Evans Aldol Reaction | TCI EUROPE N.V. [tcichemicals.com]
- 3. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. uwindsor.ca [uwindsor.ca]
- 8. connectsci.au [connectsci.au]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Development of safer methods for cleavage of the Evans auxiliary [morressier.com]
Technical Support Center: Evans Auxiliary Cleavage & Racemization Control
[1]
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Minimizing Racemization During Oxazolidinone Cleavage[1]
Introduction: The "Stereochemical Leak"
Welcome to the Technical Support Center. You are likely here because you have successfully installed a stereocenter using an Evans oxazolidinone auxiliary, but are now facing the critical "dismount"—removing the auxiliary without destroying the stereochemistry you worked so hard to build.
The Core Problem: The cleavage of the auxiliary requires breaking an exocyclic bond (amide/imide) that is electronically coupled to your chiral center. Standard hydrolysis conditions (strong base) often lead to deprotonation at the
This guide provides validated protocols and troubleshooting workflows to ensure <1% epimerization during cleavage.
Module 1: Hydrolytic Cleavage (Target: Carboxylic Acid)[1]
User Issue: "My acid is racemizing with LiOH."
Root Cause Analysis:
Using Lithium Hydroxide (LiOH) alone is a common error.[1] Hydroxide (
-
Basicity: It can deprotonate the
-proton (pKa ~20-25 depending on substrate), leading to an enolate and racemization.[1] -
Nucleophilicity: It attacks the endocyclic carbonyl (the carbamate) competitively, leading to ring opening and destruction of the auxiliary.[1]
The Fix: The Peroxide Effect (LiOH / H₂O₂)
You must use Hydrogen Peroxide (
The Mechanism (Why it works):
In the presence of LiOH,
-
Nucleophilicity:
is roughly 100x more nucleophilic than (alpha-effect), ensuring it attacks the exocyclic carbonyl faster than the base can deprotonate the -proton. -
Basicity:
(pKa ~11.[1]6) is significantly less basic than (pKa ~15.7), drastically reducing the rate of -deprotonation.[1]
Standard Operating Protocol (SOP-01): LiOH/H₂O₂ Hydrolysis
-
Dissolution: Dissolve substrate in THF:H₂O (3:1) at 0 °C.
-
Peroxide Addition: Add
(4.0 equiv, 30% w/w) before the base.[1] -
Base Addition: Add LiOH (2.0 equiv) slowly.
-
Monitoring: Stir at 0 °C. Reaction is usually complete in <1 hour.
-
Quench (Critical): Quench with aqueous
(1.5 equiv) to destroy excess peroxide before acidification.[1] -
Isolation: Acidify to pH 2-3 and extract.
Visualizing the Mechanism
Module 2: Transesterification (Target: Ester)
User Issue: "I need the ester, but NaOMe is causing epimerization."
Root Cause Analysis:
Sodium methoxide (NaOMe) is highly basic.[1] While it cleaves the auxiliary, it will almost certainly racemize the
The Fix: Titanium(IV) Mediated Transesterification
Use Titanium(IV) ethoxide (
Standard Operating Protocol (SOP-02): Ti-Mediated Cleavage
-
Preparation: Dissolve the Evans imide in the desired alcohol (e.g., anhydrous Ethanol).
-
Catalyst: Add
(1.0 - 1.5 equiv).[1] -
Condition: Reflux gently (or 50-60 °C).
-
Workup: Dilute with EtOAc and add water/Rochelle's salt to break the titanium emulsion.
Why it works: The Ti coordinates to the imide carbonyls, activating them for nucleophilic attack by the alcohol solvent. The conditions are essentially neutral/Lewis-acidic, preserving the stereocenter.
Module 3: Reductive Cleavage (Target: Alcohol)[1]
User Issue: "LiAlH4 is opening the ring / over-reducing."
Root Cause Analysis:
Lithium Aluminum Hydride (
The Fix: Lithium Borohydride (
Standard Operating Protocol (SOP-03): LiBH4 Reduction
-
Solvent: Dissolve substrate in THF (containing 1-2% water or MeOH helps solubilize the borohydride species, though strictly anhydrous is safer for very sensitive substrates).[1]
-
Reagent: Add
(2.0 M in THF, 1.1 - 1.5 equiv) at 0 °C. -
Reaction: Stir at 0 °C for 1 hour.
-
Observation: The reaction is remarkably clean, yielding the primary alcohol and the intact auxiliary (which can be recovered).[1]
Module 4: Amidation (Target: Weinreb Amide)
User Issue: "Two-step conversion (Hydrolysis -> Amide coupling) lowers my yield."
The Fix: AlMe₃ Mediated Direct Amidation
You can convert the Evans auxiliary directly to a Weinreb amide (or other amides) using Trimethylaluminum (
Standard Operating Protocol (SOP-04): Al-Mediated Transamidation
-
Complex Formation: In a separate flask, mix the amine (e.g., N,O-dimethylhydroxylamine HCl) with
(3.0 equiv) in DCM at 0 °C. Stir for 30 mins to form the active -amide species.-
Caution: AlMe₃ is pyrophoric.[1] Handle under inert atmosphere.
-
-
Addition: Cannulate this mixture into a solution of the Evans imide in DCM at -10 °C or 0 °C.
-
Quench: Carefully quench with Rochelle's salt solution (sodium potassium tartrate) and stir vigorously until two clear layers form (removes Al salts).
Troubleshooting Decision Tree
Use this flow to select the correct cleavage method for your substrate.
Summary Data Table
| Method | Target Product | Reagents | Risk of Racemization | Key Advantage |
| Hydrolysis | Carboxylic Acid | Low (if | Standard, reliable, recovers auxiliary. | |
| Transesterification | Ester | Very Low | Non-basic conditions, mild heating.[1] | |
| Reduction | Alcohol | Negligible | Chemoselective, avoids ring opening.[1] | |
| Transamidation | Weinreb Amide | Low | Direct conversion, skips acid intermediate.[1] |
References
-
Evans, D. A.; Britton, T. C.; Ellman, J. A. "Contrasteric carboximide hydrolysis with lithium hydroperoxide."[1] Tetrahedron Letters, 1987 , 28, 6141–6144.[1] [1]
- Foundational paper establishing the LiOH/H2O2 mechanism.
-
Penning, T. D.; Djuric, S. W.; Haack, R. A.; Kalish, V. J.; Miyashiro, J. M.; Rowell, B. W.; Yu, S. S. "Mild reductive cleavage of Evans' chiral auxiliaries with lithium borohydride."[1] Synthetic Communications, 1990 , 20, 307–312.[1] [1]
- Establishes the LiBH4 protocol over LiAlH4.
-
Seebach, D.; Hungerbühler, E.; Naef, R.; Schnurrenberger, P.; Weidmann, B.; Züger, M. "Titanate-mediated transesterifications with functionalized substrates."[1] Synthesis, 1982 , 138–141.[1] [1]
- General protocol for Ti-mediated transesterific
-
Basha, A.; Lipton, M.; Weinreb, S. M. "A mild, general method for conversion of esters to amides."[1] Tetrahedron Letters, 1977 , 18, 4171–4174.[1] [1]
- The origin of the AlMe3 amidation str
Technical Support Center: Diastereoselectivity in Lewis Acid-Mediated Aldol Reactions
Welcome to the technical support center for navigating the complexities of diastereoselectivity in Lewis acid-mediated aldol reactions. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic strategies and troubleshoot common experimental hurdles. Here, we move beyond simple protocols to explain the underlying principles that govern stereochemical outcomes, ensuring you can make informed decisions in your laboratory work.
I. Frequently Asked Questions (FAQs)
General Principles
Q1: What is the fundamental role of a Lewis acid in an aldol reaction?
A Lewis acid serves as a catalyst by activating the carbonyl group of the aldehyde or ketone, making it more electrophilic.[1][2] It coordinates to the carbonyl oxygen, withdrawing electron density and lowering the energy of the lowest unoccupied molecular orbital (LUMO).[1] This enhanced electrophilicity facilitates the nucleophilic attack by the enolate or silyl enol ether.[1][3]
Q2: How does the choice of Lewis acid influence the diastereoselectivity of the reaction?
The choice of Lewis acid is a critical parameter that can dramatically influence the diastereomeric ratio of the aldol product.[4] Lewis acids can be broadly categorized into two main types based on their coordination behavior:
-
Chelating Lewis Acids: Lewis acids like TiCl₄, SnCl₄, and MgBr₂ can form a rigid, six-membered cyclic transition state by coordinating to both the carbonyl oxygen and another Lewis basic site on the aldehyde, such as an α- or β-alkoxy group.[5][6] This chelation control often leads to a predictable stereochemical outcome.[5][6]
-
Non-Chelating Lewis Acids: Lewis acids such as BF₃·OEt₂ are generally unable to form these chelated structures.[5][6] In these cases, the stereochemical outcome is primarily dictated by minimizing steric interactions in an open or acyclic transition state, often predicted by the Felkin-Anh model.[6] A reversal of diastereoselectivity is often observed when switching from a chelating to a non-chelating Lewis acid.[5]
Troubleshooting Common Issues
Q3: I am observing low diastereoselectivity in my Mukaiyama aldol reaction. What are the likely causes and how can I improve it?
Low diastereoselectivity in Mukaiyama aldol reactions often points to a poorly organized transition state.[7] Here are several factors to consider and troubleshoot:
-
Lewis Acid Choice: As discussed in Q2, the Lewis acid is paramount. If you are using a non-chelating Lewis acid with a substrate capable of chelation, you may be getting a mixture of products. Conversely, if your substrate lacks a chelating group, a chelating Lewis acid may not offer a significant advantage. Consider screening a panel of both chelating (e.g., TiCl₄, SnCl₄) and non-chelating (e.g., BF₃·OEt₂) Lewis acids.[5][6]
-
Substrate Structure: The steric bulk of the substituents on both the silyl enol ether and the aldehyde plays a significant role in an open transition state.[8][9] Increasing the steric hindrance of these groups can enhance facial selectivity.
-
Reaction Temperature: Aldol reactions are often performed at low temperatures (e.g., -78 °C) to enhance selectivity. At higher temperatures, the energy difference between the diastereomeric transition states may be insufficient to provide high selectivity.
-
Enolate Geometry: The geometry of the silyl enol ether (E vs. Z) can influence the diastereoselectivity, particularly in open transition states.[8] While the correlation is not as rigid as in Zimmerman-Traxler models for metal enolates, it can still play a role.[1] Ensure your silyl enol ether is generated with high geometric purity.
Q4: My reaction is giving the opposite diastereomer to what I expected based on chelation control. What could be happening?
This is a classic problem that can arise from several factors:
-
Ineffective Chelation: The protecting group on your α- or β-alkoxy substituent may be too bulky to allow for effective chelation. For example, a tert-butyldimethylsilyl (TBS) group can prevent chelation, whereas a benzyloxymethyl (BOM) group will readily chelate.[6]
-
Lewis Acid Strength and Stoichiometry: Stronger Lewis acids and higher concentrations are more likely to promote chelation.[10] If you are using substoichiometric amounts of a weaker Lewis acid, you may not be favoring the chelated transition state.
-
"Non-Evans" syn/anti Products: In some systems, particularly with chiral auxiliaries, the addition of a Lewis acid can override the inherent facial bias of the auxiliary, leading to the formation of "non-Evans" diastereomers.[11] This is often achieved by pre-complexing the aldehyde with the Lewis acid before adding the enolate.[11]
Q5: I am struggling to achieve high syn selectivity. What strategies can I employ?
High syn selectivity is often achieved through a well-ordered, chair-like transition state, as described by the Zimmerman-Traxler model.[12][13] While originally proposed for metal enolates, the principles can be extended to Lewis acid-mediated reactions.
-
Use of Z-Enolates: For metal enolates, Z-enolates typically lead to syn-aldol products.[13] While the correlation is less direct for silyl enol ethers, the geometry can still have an influence.[14]
-
Chelating Lewis Acids with Appropriate Substrates: For aldehydes with α- or β-alkoxy groups, using a chelating Lewis acid like TiCl₄ or SnCl₄ can enforce a cyclic transition state that favors the syn product.[5]
-
Boron-Mediated Aldol Reactions: Boron enolates are well-known for providing high levels of syn selectivity due to their short B-O bond lengths, which create a more compact and organized transition state.[7]
Q6: How can I favor the formation of the anti aldol product?
Achieving high anti selectivity can be more challenging but is certainly feasible.[15]
-
Use of E-Enolates: E-enolates are known to favor the formation of anti-aldol products in Zimmerman-Traxler-type transition states.[15]
-
Non-Chelating Conditions: For substrates that could potentially chelate, using a non-chelating Lewis acid like BF₃·OEt₂ can favor an open transition state that may lead to the anti product.[5]
-
Specific Chiral Auxiliaries: Certain chiral auxiliaries have been specifically designed to direct anti selectivity.[7]
-
Magnesium-Mediated Reactions: In some cases, switching to a magnesium Lewis acid can favor a boat-like transition state, which can lead to the anti diastereomer.[7]
II. Mechanistic Insights and Visualization
The Zimmerman-Traxler Model
The Zimmerman-Traxler model is a cornerstone for predicting the diastereoselectivity of aldol reactions involving metal enolates.[12][13] It postulates a six-membered, chair-like transition state where the metal cation coordinates to both the enolate oxygen and the carbonyl oxygen of the aldehyde.[13] The substituents on the enolate and aldehyde occupy pseudo-equatorial or pseudo-axial positions to minimize steric interactions, which in turn dictates the syn or anti stereochemistry of the product.[16]
Chelation vs. Non-Chelation Control
The ability of a Lewis acid to chelate with a substrate containing a proximal Lewis basic group (e.g., an ether or protected alcohol) is a powerful tool for controlling diastereoselectivity.
III. Experimental Protocols
General Protocol for a Lewis Acid-Mediated Mukaiyama Aldol Reaction
This protocol provides a general framework. Optimal conditions, including the choice of Lewis acid, solvent, and temperature, should be determined empirically for each new substrate combination.
Materials:
-
Aldehyde (1.0 eq)
-
Silyl enol ether (1.2 eq)
-
Lewis acid (e.g., TiCl₄, SnCl₄, BF₃·OEt₂) (1.1 eq)
-
Anhydrous dichloromethane (DCM) or other suitable solvent
-
Saturated aqueous NaHCO₃ solution
-
Saturated aqueous NH₄Cl solution
-
Anhydrous MgSO₄ or Na₂SO₄
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the aldehyde (1.0 eq) and anhydrous DCM.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lewis Acid Addition: Slowly add the Lewis acid (1.1 eq) dropwise to the stirred solution. If using a solid Lewis acid, it can be added as a solution in the reaction solvent. Stir for 15-30 minutes to allow for complexation.
-
Silyl Enol Ether Addition: Add the silyl enol ether (1.2 eq) dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC) or LC-MS.
-
Quenching: Once the reaction is complete, quench by the slow addition of saturated aqueous NaHCO₃ or NH₄Cl solution at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography. Determine the diastereomeric ratio by ¹H NMR spectroscopy or other suitable analytical techniques.
IV. Data Summary Table
The following table summarizes the general trends observed for diastereoselectivity based on the type of Lewis acid and substrate. Note that these are general guidelines, and actual results can vary significantly.
| Lewis Acid | Substrate Type | Predominant Transition State | Expected Major Diastereomer |
| TiCl₄, SnCl₄ | α- or β-alkoxy aldehyde | Chelation (Cyclic) | syn (often) |
| BF₃·OEt₂ | α- or β-alkoxy aldehyde | Non-chelation (Open/Acyclic) | anti (often) |
| TiCl₄, SnCl₄ | Aldehyde with no chelating group | Open/Acyclic | Dependent on sterics |
| BF₃·OEt₂ | Aldehyde with no chelating group | Open/Acyclic | Dependent on sterics |
| Dialkylboron Triflates | Ketone/Aldehyde (forms Z-enolate) | Zimmerman-Traxler (Cyclic) | syn |
V. References
-
Mahrwald, R. (1999). Diastereoselection in Lewis-Acid-Mediated Aldol Additions. Chemical Reviews, 99(5), 1095-1120. [Link]
-
Zimmerman, H. E., & Traxler, M. D. (1957). The Stereochemistry of the Ivanov and Reformatsky Reactions. I. Journal of the American Chemical Society, 79(8), 1920-1923. [Link]
-
Islam, S., et al. (2018). Cu(II)-thiophene-2,5-bis(amino-alcohol) mediated asymmetric Aldol reaction and Domino Knoevenagel Michael cyclization: A new highly efficient Lewis acid catalyst. ResearchGate. [Link]
-
Lee, J. M., Helquist, P., & Wiest, O. (2012). Diastereoselectivity in Lewis-Acid-Catalyzed Mukaiyama Aldol Reactions: A DFT Study. Journal of the American Chemical Society, 134(36), 14973-14981. [Link]
-
Wiest, O., et al. (2013). Diastereoselectivity in Lewis-Acid-Catalyzed Mukaiyama Aldol Reactions: A DFT Study. ResearchGate. [Link]
-
Wikipedia. (n.d.). Lewis acid catalysis. Wikipedia. Retrieved from [Link]
-
Myers, A. G. (n.d.). Zimmerman Traxler Model. Andrew G. Myers Research Group. [Link]
-
University of Wisconsin-Madison. (n.d.). The Zimmerman-Traxler mechanistic model. CHEM 330. [Link]
-
Denmark, S. E., & Heemstra Jr, J. R. (2007). Lewis Base Catalysis of the Mukaiyama Directed Aldol Reaction: 40 Years of Inspiration and Advances. Accounts of chemical research, 40(12), 1432-1441. [Link]
-
Shaw, J. (2020). 4.4: The aldol reaction. Chemistry LibreTexts. [Link]
-
Nielsen, D. (2010). Aldol Reactions: E-Enolates and Anti-Selectivity. DigitalCommons@USU. [Link]
-
Evans, D. A., Allison, B. D., & Yang, M. G. (1999). Chelate-controlled carbonyl addition reactions. The exceptional chelating ability of dimethylaluminum chloride and methylaluminum dichloride. Tetrahedron Letters, 40(24), 4457-4460. [Link]
-
Chemistry LibreTexts. (2020). 9.4: Diastereoselective Addition to Aldehydes and Ketones. Chemistry LibreTexts. [Link]
-
Organic Chemistry Portal. (n.d.). Mukaiyama Aldol Addition. Organic Chemistry Portal. [Link]
-
Mahrwald, R. (Ed.). (2013). Modern methods in stereoselective aldol reactions. John Wiley & Sons.
-
Lee, J. M., Helquist, P., & Wiest, O. (2012). Diastereoselectivity in Lewis-Acid-Catalyzed Mukaiyama Aldol Reactions: A DFT Study. ACS Publications. [Link]
-
Evans, D. A., et al. (1990). Diastereoselective Aldol Reactions of Chiral N-Acyloxazolidinones. Macmillan Group. [Link]
-
Kirschning, A., et al. (2005). Substrate-controlled stereoselectivity in the Yamamoto aldol reaction. Organic & Biomolecular Chemistry, 3(19), 3495-3504. [Link]
-
Ashenhurst, J. (2025). Reactions of Enols – Acid-Catalyzed Aldol, Halogenation, and Mannich Reactions. Master Organic Chemistry. [Link]
-
Mahrwald, R. (1999). Diastereoselection in Lewis-Acid-Mediated Aldol Additions. ACS Publications. [Link]
-
Gómez, A. M., et al. (1997). Influence of Lewis acids on the facial selectivity in cycloadditions of sugar-derived dihydropyranones. ResearchGate. [Link]
-
Wikipedia. (n.d.). Aldol reaction. Wikipedia. Retrieved from [Link]
-
Kwan, E. E. (n.d.). 8 - Aldol Reaction.pdf. Eugene E. Kwan. [Link]
Sources
- 1. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Mukaiyama Aldol Addition [organic-chemistry.org]
- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Diastereoselectivity in Lewis-Acid Catalyzed Mukaiyama Aldol Reactions: A DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. macmillan.princeton.edu [macmillan.princeton.edu]
- 12. Zimmerman-Traxler Model | OpenOChem Learn [learn.openochem.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Lewis Base Catalysis of the Mukaiyama Directed Aldol Reaction: 40 Years of Inspiration and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 15. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Solvent Effects on the Stereochemical Outcome of Alkylation Reactions
Welcome to the Technical Support Center for Stereoselective Alkylation Reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of controlling stereochemistry by leveraging solvent effects. Here, we move beyond simple protocols to explain the underlying principles that govern stereochemical outcomes, empowering you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: My diastereoselectivity is poor and inconsistent. What are the most likely solvent-related causes?
A1: Poor or variable diastereoselectivity is a common issue often traced back to the solvent system. Here are the primary factors to investigate:
-
Solvent Polarity and Coordinating Ability: The solvent's ability to solvate the reacting species, particularly the transition state, is paramount. A solvent that preferentially stabilizes one diastereomeric transition state over another will enhance selectivity. For instance, in the alkylation of a chiral enolate, a coordinating solvent like tetrahydrofuran (THF) can organize the lithium counterion and associated ligands, creating a more rigid and predictable steric environment for the incoming electrophile.[1][2]
-
Enolate Aggregation State: Lithium enolates, common intermediates in alkylation reactions, exist as a mixture of aggregates (monomers, dimers, tetramers, etc.) in solution.[2] The monomer is typically the most reactive species.[3][4] The degree of aggregation is highly solvent-dependent.
-
Weakly coordinating solvents (e.g., toluene, MTBE) favor higher-order aggregates, which can decrease reactivity and lead to poor selectivity.[3][4]
-
Strongly coordinating solvents (e.g., THF, DME) break up these aggregates, increasing the concentration of the reactive monomer and often leading to better stereochemical control.[3][4]
-
-
Presence of Protic Impurities: Trace amounts of water, alcohols, or other protic species can disrupt the desired reaction pathway. They can protonate the enolate, leading to side reactions and loss of stereocontrol. It is essential to use rigorously dried solvents and reagents.
Q2: I am using a chiral auxiliary, but the diastereomeric excess (d.e.) is much lower than reported in the literature. Could the solvent be the culprit?
A2: Absolutely. Chiral auxiliaries function by creating a sterically biased environment, and the solvent plays a crucial role in maintaining the necessary rigid conformation of the intermediate.
-
Chelation Control: Many successful chiral auxiliary methods, such as those using Evans oxazolidinones or pseudoephedrine amides, rely on the formation of a rigid, chelated intermediate with a metal cation (often Li⁺).[1][5] The solvent must be able to support this chelation.
-
Ethereal solvents like THF are often optimal because they solvate the lithium cation sufficiently to maintain solubility and reactivity, without being so strongly coordinating that they disrupt the crucial intramolecular chelation.[1]
-
Highly polar, coordinating solvents like DMSO or HMPA can competitively bind to the lithium cation, disrupting the chelate and leading to a loss of conformational rigidity and, consequently, a drop in diastereoselectivity.[6][7]
-
Q3: What is the fundamental difference between polar protic and polar aprotic solvents in the context of SN2 alkylations, and how does this affect stereochemistry?
A3: The distinction is critical for any SN2-type alkylation, which proceeds with an inversion of stereochemistry at the electrophilic center.
-
Polar Protic Solvents (e.g., water, methanol, ethanol) have O-H or N-H bonds and can act as hydrogen bond donors.[8][9][10] They form a "cage" of solvent molecules around the anionic nucleophile through hydrogen bonding.[8][9][11] This strong solvation shell "shields" the nucleophile, decreasing its reactivity and slowing down the SN2 reaction rate.[8][12] This can sometimes lead to competing side reactions, like SN1, which would result in racemization.
-
Polar Aprotic Solvents (e.g., acetone, acetonitrile, DMF, DMSO) lack O-H or N-H bonds and cannot donate hydrogen bonds.[8][9][10] They solvate the cation well but leave the anionic nucleophile relatively "naked" and highly reactive.[8] This significantly accelerates the SN2 reaction, ensuring that the desired stereospecific pathway (inversion of configuration) dominates.[8][11]
Troubleshooting Guides
Issue 1: Low Diastereoselectivity in Lithium Enolate Alkylation
You are attempting a diastereoselective alkylation of a ketone via its lithium enolate and observing a low diastereomeric ratio (d.r.).
Potential Causes & Solutions
| Potential Cause | Suggested Solution & Explanation |
| Incorrect Solvent Choice | The solvent may be promoting aggregation or a poorly organized transition state. Solution: Screen different ethereal solvents. THF is a common starting point. Dimethoxyethane (DME), being bidentate, can sometimes offer better chelation and deaggregation, improving selectivity.[3] Avoid poorly coordinating solvents like methyl tert-butyl ether (MTBE) where enolate aggregation is high and reactivity is low.[3][4] |
| Enolate Geometry (E/Z) Scrambling | The geometry of the enolate can dictate the facial selectivity of the alkylation. Protic impurities or excess ketone can cause enolate equilibration, leading to a mixture of E and Z isomers and poor stereocontrol.[6] Solution: Ensure strictly anhydrous conditions. Use a strong, non-nucleophilic base like LDA to ensure rapid, irreversible, and complete deprotonation under kinetic control.[6] |
| Loose Transition State | The transition state may not be sufficiently rigid to enforce high facial selectivity. Solution: Consider adding salt additives like lithium chloride (LiCl) or lithium bromide (LiBr). These salts can become incorporated into the enolate aggregate structure, leading to a more ordered and rigid transition state, which often translates to higher diastereoselectivity.[1][6] |
Experimental Protocol: Solvent Screening for Diastereoselective Alkylation
-
Preparation: Rigorously dry all glassware. Purify and dry all solvents (e.g., distill THF from sodium/benzophenone). Handle all reagents under an inert atmosphere (Nitrogen or Argon).
-
Reaction Setup: Set up parallel reactions in small vials, each containing the ketone substrate.
-
Solvent Addition: To each vial, add a different anhydrous solvent to be tested (e.g., THF, DME, Toluene, 2-Methyl-THF).
-
Deprotonation: Cool all vials to -78 °C (dry ice/acetone bath). Add a stoichiometric amount of LDA solution dropwise to each vial. Stir for 1 hour to ensure complete enolate formation.
-
Alkylation: Add the electrophile (e.g., benzyl bromide) to each vial. Allow the reactions to proceed for the same amount of time.
-
Quench & Analysis: Quench the reactions with a saturated aqueous solution of ammonium chloride. Extract the organic components, dry, and concentrate. Analyze the diastereomeric ratio of the crude product for each solvent system using ¹H NMR, GC, or HPLC.
-
Optimization: The solvent that provides the highest diastereomeric ratio is the optimal choice for this transformation.
Issue 2: Unexpected Stereoisomer or Racemization in an SN2 Alkylation
You are performing an alkylation that should proceed via an SN2 mechanism (e.g., alkylating a carboxylate or an enolate with a primary halide), but you are observing the wrong stereoisomer or a racemic mixture.
Potential Causes & Solutions
| Potential Cause | Suggested Solution & Explanation |
| Use of a Polar Protic Solvent | A polar protic solvent (e.g., ethanol, methanol) is solvating and deactivating your nucleophile, slowing the SN2 reaction.[8][12] This may allow a competing SN1 pathway to occur, which proceeds through a planar carbocation intermediate, leading to racemization.[13] |
| Reaction Temperature is Too High | Higher temperatures can provide enough energy to overcome the activation barrier for an SN1 pathway, even if the SN2 pathway is favored at lower temperatures. |
| Poor Leaving Group | A poor leaving group can slow the SN2 reaction, making the SN1 pathway more competitive. |
Troubleshooting Workflow
Caption: Troubleshooting workflow for unexpected stereochemical outcomes in SN2 reactions.
Visualizing Solvent Effects
Diagram 1: Solvent Influence on Lithium Enolate Aggregation
The stereochemical outcome of enolate alkylations is highly dependent on the reactive species in solution. Solvents directly control the equilibrium between unreactive aggregates and the highly reactive monomer.
Caption: Impact of solvent on chelation control and stereochemical outcome.
References
-
Effect of Solvent on Aggregation and Reactivity of Two Lithium Enolates ; American Chemical Society; [Link]
-
Effect of Solvent on Aggregation and Reactivity of Two Lithium Enolates ; ResearchGate; [Link]
-
SN2 Effect of Solvent ; OpenOChem Learn; [Link]
-
Chiral auxiliary ; Wikipedia; [Link]
-
Application of Acyclic Chiral Auxiliaries on Alkylation Reactions ; ResearchGate; [Link]
-
Structure and Reactivity of Lithium Enolates ; Angewandte Chemie International Edition; [Link]
-
Solvent Polarity in SN1 and SN2 Reactions ; Wolfram Demonstrations Project; [Link]
-
Characteristics of the SN2 Reaction ; Chemistry LibreTexts; [Link]
-
Why does a polar solvent disfavour an SN2 reaction? ; Quora; [Link]
-
Regioselectivity and Stereoselectivity in the Alkylation of Enolates ; Quimica Organica; [Link]
-
What is the result when the polarity of the solvent is increased in nucleophilic substitution? ; Chemistry Stack Exchange; [Link]
-
An Assessment of Solvent Effects on the Selectivity of an Alkylation Reaction ; ResearchGate; [Link]
-
Solvent effects on stereoselectivity: more than just an environment ; Royal Society of Chemistry; [Link]
-
Protic Vs Aprotic Solvent ; Scribd; [Link]
-
Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review ; ResearchGate; [Link]
-
Polar Protic and Polar Aprotic Solvents ; Chemistry Steps; [Link]
-
Protic vs. Aprotic Solvents: Difference in Organic Chemistry ; Orango; [Link]
-
Protic vs Aprotic Solvents ; Chemistry LibreTexts; [Link]
-
Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis ; Simon Fraser University; [Link]
-
Solvent effects on stereoselectivity: More than just an environment ; ResearchGate; [Link]
-
Effect of solvent: C-reactivity is more pronounced in enolates prepared in mild ; McGill University; [Link]
-
Stereoselective and Stereospecific Reactions ; Master Organic Chemistry; [Link]
-
Chelation versus Non-Chelation Control in the Stereoselective Alkenyl sp(2) C-H Bond Functionalization Reaction ; ResearchGate; [Link]
-
Origins of complex solvent effects on chemical reactivity and computational tools to investigate them: a review ; Royal Society of Chemistry; [Link]
-
Lithium enolates & enolate equivalents ; Making Molecules; [Link]
-
All About Solvents ; Master Organic Chemistry; [Link]
-
Mechanism and Origin of Remote Stereocontrol in the Organocatalytic Enantioselective Formal C(sp2)–H Alkylation Using Nitroalkanes as Alkylating Agents ; National Institutes of Health; [Link]
-
High stereoselectivity in chelation-controlled intermolecular Heck reactions with aryl chlorides, vinyl chlorides and vinyl triflates ; National Institutes of Health; [Link]
-
Stereoselective Alkylation Reactions of Chiral Metal Enolates ; Semantic Scholar; [Link]
-
Stereoselective chelation-controlled reduction of .alpha.-iodo-.beta.-alkoxy esters under radical conditions ; Journal of the American Chemical Society; [Link]
-
Palladium-Catalyzed Enantioselective β-C(sp3)-H Activation Reactions of Aliphatic Acids: A Retrosynthetic Surrogate for Enolate Alkylation and Conjugate Addition ; National Institutes of Health; [Link]
-
Solvent coordination to palladium can invert the selectivity of oxidative addition ; National Institutes of Health; [Link]
-
Stereoselective Alkylation of Chiral Titanium(IV) Enolates with tert-Butyl Peresters ; ACS Publications; [Link]
-
Diastereodivergent asymmetric Michael-alkylation reactions using chiral N,N′-dioxide/metal complexes ; National Institutes of Health; [Link]
-
Regioselectivity of alkylation reactions ; YouTube; [Link]
-
Optimization of the alkylation reaction ; ResearchGate; [Link]
-
Improvement of selectivity/yield of Alkylation ; Reddit; [Link]
-
Common Pitfalls of Catalysis Manuscripts Submitted to Chemistry of Materials ; ACS Publications; [Link]
-
Master Organic Chemistry ; Master Organic Chemistry; [Link]
-
Coupling Reaction of Alkyl Chlorides with Silyl Enolates Catalyzed by Indium Trihalide ; Organic Letters; [Link]
-
Emerging computational approaches for the study of regio- and stereoselectivity in organic synthesis ; Royal Society of Chemistry; [Link]
-
Diastereodivergent asymmetric Michael-alkylation reactions using chiral N,N ; SciSpace; [Link]
-
Functional Groups In Organic Chemistry ; Master Organic Chemistry; [Link]
-
Organic Letters Ahead of Print ; ACS Publications; [Link]
-
Comparing The SN1 vs Sn2 Reactions ; Master Organic Chemistry; [Link]
-
Oxygen-Free Alkene Hydration Using Nitroarenes: Diastereoselective Hydration of Cholesteryl Acetate ; Organic Syntheses; [Link]
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. ethz.ch [ethz.ch]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Regioselectivity and Stereoselectivity in the Alkylation of Enolates [quimicaorganica.org]
- 7. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 8. SN2 Effect of Solvent | OpenOChem Learn [learn.openochem.org]
- 9. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. quora.com [quora.com]
- 13. scribd.com [scribd.com]
strategies to improve the yield of asymmetric alkylation
Technical Support Center: Asymmetric Alkylation Optimization Status: Online | Tier: 3 (Senior Application Scientist) Subject: Strategies to Improve Yield & Selectivity in Asymmetric Alkylation
Welcome to the Technical Support Center
You are experiencing suboptimal yields in asymmetric alkylation. This guide moves beyond basic textbook theory to address the "hidden" variables—aggregation states, counter-ion effects, and interfacial dynamics—that determine the success of your reaction.
We have categorized common failure modes into three technical modules. Select the module matching your experimental setup.
Module 1: Auxiliary-Controlled Alkylation (Evans & Myers)
System: Lithium Enolates (Oxazolidinones, Pseudoephedrine Amides) Core Issue: The reaction stalls or produces low diastereomeric ratios (dr), leading to yield loss during purification.
Diagnostic: The "LiCl Effect" & Enolate Aggregation
User Question: I am using the Myers pseudoephedrine protocol. My conversion is <50%, and the reaction mixture looks "curdled" or heterogeneous. Increasing the temperature destroys my diastereoselectivity. How do I fix this?
Root Cause Analysis: Lithium enolates of amides and oxazolidinones form stable, unreactive aggregates (tetramers or hexamers) in THF. If the electrophile cannot break this aggregate, the reaction stalls. Raising the temperature breaks the aggregate but allows the electrophile to attack the unshielded face, ruining selectivity.
Troubleshooting Protocol:
-
The LiCl Additive (Mandatory for Myers): You must add 6.0 equivalents of anhydrous LiCl during the enolization step.
-
Mechanism:[1][2][3][4][5] LiCl breaks the stable enolate aggregates, forming a reactive monomeric species. It accelerates the reaction rate by up to 100x at -78°C [1].
-
Validation: A properly prepared Myers enolate with LiCl should appear as a pale, translucent suspension , not a thick curdled slurry.
-
-
Drying Protocol: LiCl is extremely hygroscopic. Flame-dry the LiCl in the flask under high vacuum (0.1 mmHg) with a heat gun until the solid flows freely like sand. Cool under Argon before adding solvent.
User Question: My alkylation worked (high dr), but I am losing 40% of my yield during the cleavage of the Evans auxiliary. I am using LiOH.
Solution: The Peroxide Assist Standard hydrolysis (LiOH) is often too slow for sterically hindered alkylated products, leading to endocyclic cleavage (opening the oxazolidinone ring).
-
Protocol: Switch to the LiOOH (Lithium Hydroperoxide) method.
-
Dissolve substrate in THF/Water (3:1).
-
Add 30%
(4 equiv) followed by LiOH (2 equiv). -
Why: The hydroperoxide anion (
) is much more nucleophilic than hydroxide ( ) (alpha-effect) but less basic, minimizing epimerization and attacking the exocyclic carbonyl selectively [2].
-
Module 2: Phase-Transfer Catalyzed (PTC) Alkylation
System: Maruoka Catalysts, Cinchona Alkaloids, Quaternary Ammonium Salts Core Issue: Reaction is extremely slow or stops at moderate conversion.
Diagnostic: Interfacial Surface Area
User Question: I am synthesizing an unnatural amino acid using a Maruoka catalyst. The reaction takes 48 hours and yield is only 60%. I am using 1 mol% catalyst and 50% KOH.
Root Cause Analysis: PTC alkylation kinetics are governed by the interfacial area between the organic layer (substrate) and the aqueous layer (base). If your stirring is insufficient, the transfer of the hydroxide ion to the catalyst is the rate-limiting step.
Troubleshooting Protocol:
-
Vortex Validation: Do not rely on "RPM" settings, which vary by flask size. You must observe a vigorous vortex that pulls the organic layer down into the aqueous phase, creating an emulsion-like state.
-
Concentration Threshold: Ensure your aqueous base is
50% w/w KOH or NaOH. Lower concentrations hydrate the hydroxide ion too strongly, preventing it from entering the organic phase with the catalyst. -
Catalyst Structure: If using classic benzyl cinchona salts (e.g., O'Donnell conditions) and yield is low, switch to N-spiro chiral quaternary ammonium salts (Maruoka Catalysts) . These possess a rigid binaphthyl structure that prevents "Hofmann elimination" (catalyst decomposition) under highly basic conditions [3].
Caption: The PTC Cycle. Note that 'Ion Exchange' at the interface is critical; insufficient stirring prevents Q+ regeneration.
Module 3: Transition Metal Allylic Alkylation (Tsuji-Trost)
System: Pd-Catalyzed Allylation Core Issue: Poor Regioselectivity (Branched vs. Linear) reducing useful yield.
Diagnostic: The Memory Effect & Ligand Bite Angle
User Question: I am alkylating a malonate with a substituted allyl acetate. I get a 1:1 mixture of the linear (achiral) and branched (chiral) product. How do I force the branched product?
Root Cause Analysis:
-
Memory Effect: If the reaction is too fast, the nucleophile attacks the Palladium-Allyl complex before it can equilibrate to the thermodynamic isomer.
-
Ligand Bite Angle: Standard ligands (like
) often favor the linear product due to sterics.
Troubleshooting Protocol:
-
Ligand Selection: Switch to a ligand with a wide bite angle (e.g., Trost Ligands - DACH phenyl). The "chiral pocket" of these ligands steers the nucleophile to the more substituted carbon (branched) via steric interactions [4].
-
Solvent & Counter-ion: Use a non-polar solvent (DCM or Toluene) rather than DMF. In non-polar solvents, the nucleophile is tighter to the counter-ion. Adding a bulky counter-ion (e.g., using TMANO3 or adding a crown ether) can loosen the ion pair and alter regioselectivity.
Module 4: General Troubleshooting (The "Emergency Room")
Issue: O-Alkylation vs. C-Alkylation Symptom: You isolate an enol ether instead of the alpha-alkylated ketone.
| Variable | Strategy for C-Alkylation (Desired) | Strategy for O-Alkylation (Undesired) |
| Leaving Group | Use Soft electrophiles (Iodides, Bromides). | Hard electrophiles (Triflates, Tosylates, Chlorides). |
| Solvent | Ether/THF . Keeps the cation coordinated to the enolate oxygen, shielding it. | HMPA/DMPU . Solvates the cation, leaving a "naked" enolate oxygen exposed. |
| Temp | Higher temperatures often favor C-alkylation (thermodynamic product). | Low temperatures (kinetic control). |
Issue: Moisture Sensitivity Symptom: Yield varies wildly between batches (10% to 80%).
-
The "Syringe Test": If your LDA/n-BuLi smokes when the needle tip is exposed to air, it is good. If it only drips, it is hydrolyzed.
-
Titration: Never assume the molarity on the bottle is correct. Titrate organolithiums using N-pivaloyl-o-toluidine or Menthol/1,10-phenanthroline before every critical reaction.
References
-
Myers, A. G., et al. (1997). "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones."[2][6][7] Journal of the American Chemical Society.[6] Link
-
Evans, D. A., et al. (1982). "Chiral Enolates in Asymmetric Synthesis." Journal of the American Chemical Society.[6] Link
-
Ooi, T., & Maruoka, K. (2007). "Recent Advances in Asymmetric Phase-Transfer Catalysis." Angewandte Chemie International Edition. Link
-
Trost, B. M., & Van Vranken, D. L. (1996). "Asymmetric Transition Metal-Catalyzed Allylic Alkylations." Chemical Reviews. Link
Sources
- 1. Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis - Oreate AI Blog [oreateai.com]
- 2. Thesis | Probing the mechanism of the asymmetric alkylation of pseudoephedrine amides | ID: 0z708w436 | STAX [stax.strath.ac.uk]
- 3. pharmaxchange.info [pharmaxchange.info]
- 4. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
- 5. General Modular and Convergent Approach to Diversely Functionalized Allylic Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
overcoming poor reactivity of sterically hindered electrophiles
Welcome to the Steric Hindrance Response Center .
I am your Senior Application Scientist. You are likely here because your standard reaction conditions—which work perfectly on methyl or primary substrates—have failed on a bulky electrophile. You are observing either no reaction (starting material recovery) or side reactions (elimination/enolization).
We do not just "turn up the heat" here; that is a recipe for decomposition. We manipulate the mechanism. Below are the three most common "Support Tickets" regarding steric hindrance, with engineered protocols to resolve them.
Support Ticket #1: Nucleophilic Addition to Hindered Ketones
The Issue: You are trying to add a Grignard (R-MgX) or Organolithium (R-Li) to a bulky ketone (e.g., di-tert-butyl ketone or a fenchone derivative). Symptoms:
-
Recovery of starting ketone.
-
Formation of an alcohol where the ketone was reduced (hydride transfer).
-
Recovery of the enol/enolate (R-M acted as a base, not a nucleophile).
The Fix: The Imamoto Protocol (Organocerium Chemistry) Standard organometallics are highly basic. With hindered ketones, the kinetic barrier to nucleophilic attack is high, so the reagent chooses the lower-energy pathway: proton abstraction (enolization).
Solution: Transmetallate to Cerium.[1] Organocerium reagents (
Protocol: Preparation of Anhydrous Organocerium
Critical Warning: Commercial
-
Dehydration: Place
(powdered) in a flask. Heat to 140–150°C under high vacuum (<0.5 mmHg) for 2–3 hours. A stir bar is essential to prevent caking.-
Checkpoint: The white powder should remain free-flowing. If it clumps, it is not dry.
-
-
Activation: Cool to room temperature under Argon. Add anhydrous THF.
-
The "Imamoto Wake-up": You must stir this suspension vigorously for at least 2 hours (preferably overnight) at RT. This breaks the crystal lattice and coordinates THF, making the salt reactive.
-
-
Transmetallation: Cool to -78°C . Add your R-Li (1.0 equiv relative to Ce). Stir for 30–60 mins. The slurry usually turns yellow/orange.
-
Reaction: Add your hindered ketone (neat or in THF) at -78°C.
-
Quench: Warm to 0°C and quench with dilute HCl.
Performance Data: Addition to
| Reagent | Yield of Alcohol (Addition) | Yield of Recovered Ketone (Enolization) |
|---|---|---|
| n-BuLi (Standard) | 26% | 55% |
| n-BuLi / CeCl
Figure 1: Mechanistic divergence between Organolithium (acting as base) and Organocerium (acting as nucleophile).
Support Ticket #2: Failed Cross-Coupling (Suzuki/Buchwald-Hartwig)
The Issue: You cannot couple a bulky aryl halide (e.g., ortho-substituted) with a bulky nucleophile. Symptoms:
-
Catalyst decomposition (Pd black precipitation).
-
No conversion despite high temperature.
-
Homocoupling of the halide.
The Fix: Ligand Engineering (Buchwald Biaryls)
Standard ligands (
Solution: Use Dialkylbiaryl Phosphines (Buchwald Ligands).[2]
-
Monoligation: These bulky ligands enforce a 1:1 L:Pd ratio (unlike the 2:1 standard). This opens up space at the metal center for the bulky substrate to bind.
-
The "B-Ring" Effect: The non-phosphorus aromatic ring interacts with the Pd, stabilizing the unsaturated species and preventing precipitation, while the bulk promotes the difficult reductive elimination [3, 4].
Ligand Selection Guide:
-
SPhos: The "Universal Soldier" for steric hindrance. Excellent for ortho-ortho disubstituted biaryls.
-
XPhos: Specific for C-N bond formation (Amination) with hindered amines or aryl chlorides. Also excellent for aryl sulfonates.
-
BrettPhos: For the most challenging primary amines.
Troubleshooting Protocol:
-
Solvent: Switch from Toluene to 1,4-Dioxane or t-Amyl Alcohol .
-
Base: If using
(weak), switch to (anhydrous) or NaOtBu . -
Pre-catalyst: Do not mix Pd(OAc)2 + Ligand in situ if possible. Use pre-formed precatalysts (e.g., XPhos Pd G4 ) to ensure the active species forms immediately.
Figure 2: Decision matrix for selecting Buchwald ligands based on reaction type.
Support Ticket #3: The "Dead" Substitution (Neopentyl Systems)
The Issue: You need to displace a leaving group on a neopentyl carbon (beta-branched primary center). Symptoms:
-
SN2 is impossible: The beta-methyl groups block the backside trajectory (
times slower than ethyl). -
E2 is dominant: If you force it with heat/base, you get elimination.
The Fix: High Pressure Synthesis (Piezochemistry)
If chemical activation fails, use physics. Reactions that form bonds (associative processes) have a negative Volume of Activation (
-
Bond Formation:
to . -
Crowded Transition States: The compression effect is amplified for sterically hindered systems because the pressure forces the atoms into the compact transition state against van der Waals repulsion.
Protocol (High Hydrostatic Pressure - HHP):
-
Pressure: 10–15 kbar (1.0–1.5 GPa). Note: This requires specialized piston-cylinder apparatus, not a standard autoclave.
-
Solvent: Acetonitrile or Dichloromethane (avoid freezing solvents).
-
Result: Reactions that take weeks at reflux can finish in hours at RT under 10 kbar, with zero elimination products (elimination has a positive
and is suppressed by pressure) [5, 6].
Alternative (If HHP unavailable): Silver-Mediated Abstraction If you cannot use pressure, you must abandon SN2 and force an SN1-like pathway, even on primary carbons.
-
Reagent: Use AgOTf (Silver Triflate) or AgSbF
. -
Mechanism: Ag+ irreversibly precipitates the halide (AgX), leaving a "hot" cation.
-
Warning: Neopentyl cations will rearrange (1,2-methyl shift) to the tertiary carbocation (t-amyl). If you need the retained skeleton, this method is invalid. If you just need to attach the nucleophile and the skeleton is flexible, this is the only atmospheric-pressure chemical method.
References
-
Imamoto, T., et al. "Carbon-carbon bond forming reactions using cerium metal or organocerium(III) reagents." Journal of the American Chemical Society, 111(12), 4392–4398. Link
-
Carey, F. A., et al. "1-Butyl-1,2,3,4-tetrahydro-1-naphthol: Organocerium Addition." Organic Syntheses, Coll. Vol. 9, p.106 (1998). Link
-
Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 41(11), 1461–1473. Link
-
Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50. Link
-
Jenner, G. "High pressure and steric hindrance in organic synthesis." Tetrahedron, 53(8), 2669-2695. Link
-
Hayashi, Y., et al. "High-Pressure Promoted Diels–Alder Reaction of Sterically Hindered Substrates." Chemical Communications, (2025 Review Context).[3] Link
Sources
Validation & Comparative
Technical Comparison Guide: Determination of Enantiomeric Excess for Products from (S)-3-(4-Acetylphenyl)-4-isopropyloxazolidin-2-one
Executive Summary & Structural Context[1][2][3]
The molecule (S)-3-(4-Acetylphenyl)-4-isopropyloxazolidin-2-one represents a specialized class of chiral auxiliaries or intermediates derived from Valine. Structurally, it features:
-
Chiral Scaffold: An (S)-4-isopropyloxazolidin-2-one core (Evans-type).
-
N-Aryl Substituent: Unlike standard N-acyl Evans auxiliaries, the nitrogen is bound to a phenyl ring.
-
UV-Active Handle: The 4-acetylphenyl moiety acts as a strong chromophore (
nm), significantly enhancing detection sensitivity compared to standard alkyl oxazolidinones.
When this scaffold undergoes asymmetric transformation (e.g., reduction of the acetyl group or functionalization of the ring), the immediate products are diastereomers . Consequently, the analytical challenge is primarily the determination of Diastereomeric Excess (de) , which serves as the direct proxy for the Enantiomeric Excess (ee) of the target moiety upon cleavage.
This guide evaluates three primary methodologies for determining stereopurity: Chiral HPLC (CSP-HPLC) , Achiral HPLC (for diastereomers) , and
Methodology 1: High-Performance Liquid Chromatography (HPLC)[2][4]
HPLC remains the "Gold Standard" for pharmaceutical-grade stereochemical analysis due to its superior resolution and sensitivity.
A. Direct Diastereomer Separation (Achiral Stationary Phase)
Since the auxiliary itself is chiral (
-
Mechanism: Exploits differences in polarity and solvodynamic volume between diastereomers.
-
Column: C18 (Reverse Phase) or Silica (Normal Phase).
-
Pros: Low cost; no expensive chiral columns required.
-
Cons: Resolution is often insufficient (
) for high-precision ( ) measurements; peak overlap is common.
B. Chiral Stationary Phase (CSP) HPLC (Recommended)
Even for diastereomers, CSP-HPLC is superior because it amplifies the recognition of the chiral centers.
-
Mechanism: Three-point interaction (H-bonding,
- stacking, steric inclusion) between the analyte and the polysaccharide selector. -
Preferred Columns:
-
Amylose tris(3,5-dimethylphenylcarbamate): (e.g., Chiralpak AD-H).
-
Cellulose tris(3,5-dimethylphenylcarbamate): (e.g., Chiralcel OD-H).
-
-
Detection: UV at 254 nm (targeting the acetophenone
- transition).
Experimental Protocol: CSP-HPLC
-
Sample Prep: Dissolve 1 mg of product in 1 mL of IPA/Hexane (1:9). Filter through 0.45
m PTFE. -
Mobile Phase: Hexane : Isopropyl Alcohol (IPA).
-
Screening Gradient: Start 90:10 (Isocratic). If retention is too low, decrease IPA to 95:5.
-
-
Flow Rate: 0.5 – 1.0 mL/min.
-
Temperature: 25°C (lowering to 10°C can improve resolution).
-
Validation: Inject the racemic (or low
) reference standard first to establish separation factor ( ).
Expert Insight: The bulky isopropyl group at position 4 of the oxazolidinone ring creates significant steric bias. On Amylose-based columns (AD-H), the "mismatched" diastereomer usually elutes significantly earlier than the "matched" isomer, often yielding
.
Methodology 2: H-NMR with Chiral Shift Reagents
For rapid screening without method development, Nuclear Magnetic Resonance (NMR) using Lanthanide Shift Reagents (LSRs) is a viable alternative.
Mechanism
The Lewis-basic carbonyl oxygen of the acetyl group or the carbamate coordinates with a paramagnetic lanthanide center (e.g., Europium). This induces a pseudocontact shift (
Protocol
-
Reagent:
(Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]). -
Solvent:
(Benzene-d6) is preferred over as it often enhances the shift dispersion via solvent-solute stacking. -
Procedure:
-
Acquire standard
H-NMR of the product. -
Add 5 mol%
. Vortex. -
Monitor the methyl singlet of the acetyl group (originally ~2.5 ppm).
-
Titrate up to 20-30 mol% until baseline separation of the methyl singlets is observed.
-
-
Calculation: Integration of the split methyl peaks provides the ratio.
Limitations: Line broadening (paramagnetic relaxation) can obscure small impurities. Accurate quantification below 2% impurity (96% ee) is difficult.
Comparative Analysis
The following table contrasts the performance of HPLC versus NMR for this specific oxazolidinone scaffold.
| Feature | Chiral HPLC (CSP) | Achiral HPLC (Diastereomers) | |
| Primary Analyte | Diastereomers or Enantiomers | Diastereomers | Diastereomers only |
| Sensitivity (LOD) | High (<0.1% impurity) | Moderate (~1-2% impurity) | Moderate |
| Precision | Excellent ( | Good ( | Variable |
| Sample Requirement | < 0.1 mg | 5 - 10 mg | < 0.1 mg |
| Throughput | 15-30 min/run | 5-10 min/sample | 10-20 min/run |
| Cost per Run | Low (Solvents) | High (Shift Reagents + Deuterated Solvents) | Low |
| Suitability | QC / Final Release | In-process Check (IPC) | Rough Screening |
Decision Workflow (DOT Diagram)
The following diagram outlines the logical flow for selecting the appropriate analytical method based on the stage of development and the nature of the product.
Figure 1: Decision matrix for selecting the optimal stereochemical analysis method.
Detailed Experimental Protocol (HPLC)
This protocol is designed for the Chiralpak AD-H column, which generally shows the highest selectivity for oxazolidinone derivatives due to the amylose backbone's ability to accommodate the aromatic "wings" of the analyte.
Reagents & Equipment[2][5][6][7]
-
Column: Daicel Chiralpak AD-H (
mm, 5 m). -
Mobile Phase A:
-Hexane (HPLC Grade). -
Mobile Phase B: 2-Propanol (IPA) (HPLC Grade).
-
Standard: Racemic mixture of the product (prepared by mixing separate enantioselective reactions or non-selective reduction using
).
Step-by-Step Execution
-
System Equilibration: Flush column with 90:10 (Hexane:IPA) at 1.0 mL/min for 20 minutes. Ensure UV baseline at 254 nm is stable.
-
Blank Injection: Inject 10
L of mobile phase to ensure no ghost peaks. -
Racemate Injection (System Suitability):
-
Inject 5
L of the racemic standard (1 mg/mL). -
Verify resolution (
) between peaks is . -
Troubleshooting: If peaks overlap, reduce IPA to 5% or lower temperature to 15°C.
-
-
Sample Injection: Inject the chiral product.
-
Calculation:
(Note: If auxiliary is attached, report as % de).
References
-
Daicel Chiral Technologies. Chiral Selector Screening Guide for Oxazolidinones. (Polysaccharide columns like AD-H and OD-H are the industry standard for this class).
-
BenchChem. A Head-to-Head Battle for Enantiomeric Purity: Chiral HPLC vs. NMR. (Comparative analysis of sensitivity and throughput).
-
Sigma-Aldrich. Product Specification: (S)-(-)-4-Isopropyl-2-oxazolidinone.[1] (Baseline data for the parent auxiliary).
-
Dobó, M., et al. Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases.[2][3] (Specific study on separating N-substituted oxazolidinones).
-
Journal of Chemical Education. Rapid Determination of Enantiomeric Excess via NMR Spectroscopy. (Protocols for using shift reagents).
Sources
A Senior Application Scientist's Guide to the Validation of Stereochemical Assignment by X-ray Crystallography
For researchers and professionals in drug development, the three-dimensional arrangement of atoms in a molecule—its stereochemistry—is not an academic curiosity; it is a critical determinant of biological activity. The distinction between enantiomers can be the difference between a life-saving therapeutic and an inert or even harmful compound.[1] Consequently, the unambiguous assignment of a molecule's absolute configuration is a cornerstone of chemical research and a regulatory necessity for new chiral drugs.[1]
Among the arsenal of analytical techniques available, single-crystal X-ray crystallography stands as the definitive method for determining the absolute configuration of a chiral molecule.[1][2] It provides a direct, visual, and unambiguous map of the atomic arrangement in three-dimensional space. This guide provides an in-depth technical comparison of X-ray crystallography with other methods, supported by experimental protocols and data interpretation frameworks, to empower researchers to make informed decisions and achieve validated, trustworthy results.
The Foundational Principle: Anomalous Dispersion
Under typical X-ray diffraction conditions, the intensities of reflections from a crystal and its mirror image are identical, a principle known as Friedel's Law.[1] This inherent symmetry makes it impossible to distinguish between enantiomers. However, when the energy of the incident X-rays is near the absorption edge of an atom within the crystal, a phenomenon called anomalous dispersion (or resonant scattering) occurs.[3][4][5]
This effect introduces a small, but measurable, phase shift to the scattered X-rays.[3] The atomic scattering factor, normally a real number, acquires an imaginary component.[4] This breaks Friedel's Law, causing the intensities of specific pairs of reflections (h,k,l) and (-h,-k,-l), known as Bijvoet pairs, to differ slightly.[1] These intensity differences, or Bijvoet differences, are directly dependent on the absolute stereochemistry of the molecule. By precisely measuring these differences, we can definitively distinguish the true structure from its mirror image.[1] This was the groundbreaking technique used by J. M. Bijvoet in 1951 to confirm the absolute configuration of sodium rubidium tartrate, validating the previously arbitrary assignments made by Emil Fischer.[4][6]
The Crystallographic Workflow for Absolute Configuration Determination
The process is a multi-stage validation system where the integrity of each step underpins the confidence in the final assignment.
Caption: Experimental workflow for absolute configuration determination.
Experimental Protocol: A Step-by-Step Guide
1. Crystallization (The Non-Negotiable Prerequisite)
-
Objective: To grow well-ordered, single crystals free of defects, typically 0.1-0.3 mm in size.[1]
-
Causality: The entire experiment's success hinges on the quality of the crystal. A poorly ordered crystal or a conglomerate of multiple crystals will produce weak, diffuse, or overlapping diffraction patterns, making unambiguous structure solution impossible. The crystal lattice must be a perfect, repeating array of a single enantiomer (or a racemic compound in a centrosymmetric space group).
-
Methodology:
-
Purification: Start with the highest purity material (>95%). Impurities can inhibit nucleation or be incorporated into the lattice, causing defects.
-
Solvent Screening: Screen a wide range of solvents and solvent mixtures using techniques like slow evaporation, vapor diffusion (hanging or sitting drop), or cooling.
-
Optimization: Once initial hits are found, optimize conditions by fine-tuning concentrations, temperatures, and precipitant concentrations.
-
2. Data Collection (Maximizing the Anomalous Signal)
-
Objective: To collect a complete, high-resolution dataset with sufficient redundancy to accurately measure the small Bijvoet differences.
-
Causality: The anomalous signal is often weak, constituting only a few percent difference between Bijvoet pairs.[3] A robust measurement requires a strong X-ray source, low temperatures to minimize atomic vibrations, and a data collection strategy that measures redundant reflections.
-
Methodology:
-
Source Selection: Use an X-ray source with a wavelength that maximizes the anomalous signal. For organic molecules composed of C, H, N, and O, copper radiation (Cu Kα, λ = 1.5418 Å) is strongly preferred as it generates a more significant anomalous signal from oxygen than the more common molybdenum (Mo Kα) radiation.[1][7] If heavier atoms (e.g., S, Cl, Br) are present, Mo Kα may be sufficient.[4]
-
Cryo-Cooling: Mount the crystal and cool it in a stream of nitrogen gas, typically to 100 K. This reduces thermal motion, leading to sharper diffraction spots at higher angles (higher resolution) and protects the crystal from radiation damage.[1]
-
Data Strategy: Collect a highly redundant dataset (redundancy > 4 is recommended). This means measuring the same unique reflections multiple times, which improves the statistical significance of the intensity measurements, crucial for resolving the small Bijvoet differences.[1] Ensure data completeness is >99%.
-
3. Structure Solution and Refinement
-
Objective: To solve the initial crystal structure and refine the atomic model to best fit the experimental diffraction data.
-
Methodology:
-
Solution: Use standard software packages (e.g., SHELXT, Olex2) to solve the phase problem and obtain an initial electron density map.[1]
-
Refinement: Build the molecular model into the electron density map. Refine the model using full-matrix least-squares refinement (e.g., using SHELXL).[1] This process adjusts atomic positions and thermal parameters to minimize the difference between observed and calculated diffraction intensities.
-
Anisotropic Refinement: Refine all non-hydrogen atoms anisotropically to account for the direction-dependent thermal motion of each atom.
-
4. Absolute Structure Validation (The Moment of Truth)
-
Objective: To quantify the absolute configuration using a refined parameter that measures the agreement of the model with the observed Bijvoet differences.
-
Causality: Visual inspection is insufficient. A statistical parameter is required to provide an objective, quantifiable measure of confidence in the assignment. The Flack parameter is the most common metric for this purpose.[8]
-
Methodology:
-
During the final stages of refinement, introduce the Flack parameter (x) to be refined against the data.[1] The underlying equation is: I(hkl)calc = (1-x)|F(hkl)|² + x|F(-h-k-l)|²[8] This equation models the observed intensity I(hkl)calc as a mix of the current model (|F(hkl)|²) and its inverted counterpart (|F(-h-k-l)|²). The refinement process finds the value of x that best explains the observed Bijvoet differences in the dataset.
-
Interpreting the Results: The Flack Parameter and Beyond
The Flack parameter, x, provides a clear indication of the absolute structure.[8] It is a single value that must be interpreted alongside its standard uncertainty (s.u.).
-
x ≈ 0 (with a small s.u.): The refined model correctly represents the absolute configuration of the crystal.[8]
-
x ≈ 1 (with a small s.u.): The inverted structure is correct. The atomic coordinates of the model must be inverted to represent the true absolute configuration.[8]
-
x ≈ 0.5: This indicates that the crystal is racemic or contains equal domains of both enantiomers (inversion twinning). The experiment cannot assign the absolute configuration of the molecule in this case.[8]
A statistically more robust alternative is the Hooft parameter, y, which is based on Bayesian statistics and can provide a more reliable estimate, especially for datasets with weaker anomalous signals.[9][10] Modern validation software often calculates both, and agreement between the Flack and Hooft parameters provides very high confidence in the assignment.[9]
Caption: Decision tree for interpreting the Flack parameter.
Quantitative Benchmarks for a Confident Assignment
The following table summarizes representative parameters for a successful absolute configuration determination of a typical organic molecule.
| Parameter | Recommended Value | Rationale |
| X-ray Source | Cu Kα (1.5418 Å) | Maximizes anomalous signal for light atoms (C, N, O).[1] |
| Temperature | 100 K | Reduces atomic thermal motion, improving data quality and resolution.[1] |
| Resolution | < 0.8 Å | High resolution provides a more accurate and detailed atomic model.[1] |
| Data Redundancy | > 4 | Improves measurement statistics for weak Bijvoet pairs.[1] |
| Final R-int | < 0.05 | Indicates good agreement between symmetry-equivalent reflections. |
| Final R1 | < 0.05 | Indicates a good fit between the model and the diffraction data. |
| Flack (x) | ~0.0 with s.u. < 0.04 | A value near zero with low uncertainty provides high confidence in the assignment.[1][11] |
Comparison with Alternative Techniques
While X-ray crystallography is the gold standard, it is not always feasible. The primary limitation is the need for high-quality single crystals, which can be challenging or impossible to obtain for certain molecules.[12] In such cases, other spectroscopic techniques must be employed.
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) | Vibrational/Electronic Circular Dichroism (VCD/ECD) |
| Principle | Anomalous X-ray dispersion | Nuclear Overhauser Effect (NOE); Chiral shift reagents | Differential absorption of circularly polarized light |
| Resolution | Atomic (Definitive)[13] | Atomic (Relative configuration); Can infer absolute | Molecular (Infers absolute configuration) |
| Ambiguity | Unambiguous with good data (Flack ≈ 0) | Can be ambiguous; often determines relative stereochemistry | Requires quantum chemical calculations for comparison; can be ambiguous for flexible molecules[12] |
| Sample State | Solid (Single Crystal)[14] | Solution[13] | Solution |
| Requirement | High-quality single crystal[12] | Soluble sample | Chiral molecule with a chromophore (ECD) or vibrational modes (VCD) |
| Throughput | Days to weeks per structure[15] | Hours to days per sample | Hours per sample |
| Key Advantage | "Gold standard"; direct visualization of 3D structure.[1][2] | Provides information on dynamics and conformation in solution.[13] | Does not require crystallization; good for molecules that won't crystallize.[12][16] |
| Key Limitation | Requires diffraction-quality crystals.[12] | Less effective for complex molecules with many stereocenters; size limitations.[17] | Heavily reliant on computational accuracy; less definitive than X-ray. |
Conclusion: An Indispensable Tool for Modern Chemistry
X-ray crystallography provides an unparalleled level of certainty in the determination of absolute stereochemistry.[1] Its power lies in a self-validating workflow that moves from a physical object (the crystal) to a rigorously refined and statistically validated three-dimensional model. While alternative techniques like NMR and chiroptical spectroscopy play crucial complementary roles, particularly when crystallization fails, the direct and unambiguous nature of a well-conducted crystallographic experiment makes it the ultimate arbiter for stereochemical validation.[2][16] For researchers in drug development and natural product synthesis, mastering this technique is not just an analytical exercise—it is fundamental to ensuring the safety, efficacy, and intellectual property of new chemical entities.
References
- Structural resolution. The anomalous dispersion. (n.d.).
- Maas, G. (n.d.). 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods.
- Ramachandran, G. N., & Raman, S. (1957). Anomalous dispersion method of determining structure and absolute configuration of crystals. Current Science.
- BenchChem. (2025). Application Note: Determination of Absolute Stereochemistry using X-ray Crystallography.
- Kannappan, V. (2025, September 21). Part 7: Analytical Techniques for Stereochemistry. Chiralpedia.
-
Wikipedia. (n.d.). Cambridge Structural Database. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch 7: Absolute and Relative Configurations. Retrieved from [Link]
-
PapersFlow. (n.d.). Stereochemical Nomenclature: Research Guide & Papers. Retrieved from [Link]
-
IUPAC. (2006). Graphical representation of stereochemical configuration (IUPAC Recommendations 2006). Pure and Applied Chemistry. Retrieved from [Link]
-
Spek, A. L. (2008, December 22). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography. Retrieved from [Link]
-
IUPAC. (2025, August 7). Graphical representation of stereochemical configuration (IUPAC Recommendations 2006). Retrieved from [Link]
-
Comparison of NMR and X-ray crystallography. (n.d.). Retrieved from [Link]
-
CCDC. (n.d.). Anomalous dispersion. Retrieved from [Link]
-
MIT Department of Chemistry. (n.d.). Absolute Configuration. Retrieved from [Link]
-
Wikipedia. (n.d.). Absolute configuration. Retrieved from [Link]
-
Saskatchewan Open Education Resources. (n.d.). 4.5. Adding Stereochemical Information to IUPAC Names. In Introduction to Organic Chemistry. Retrieved from [Link]
-
Queen Mary University of London. (2022, August 9). Graphical Representation of Stereochemical Configuration. IUPAC nomenclature. Retrieved from [Link]
-
Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Retrieved from [Link]
-
Re3data.org. (n.d.). Cambridge Structural Database. Retrieved from [Link]
-
MtoZ Biolabs. (n.d.). CD vs NMR vs X-ray: Which Structural Analysis Method is Right for You? Retrieved from [Link]
-
Wikipedia. (n.d.). Flack parameter. Retrieved from [Link]
-
Maastricht University Library. (n.d.). CSD - Cambridge Structural Database. Retrieved from [Link]
-
Wlodawer, A. (2017). Stereochemistry and Validation of Macromolecular Structures. Methods in Molecular Biology. Retrieved from [Link]
-
Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials. Retrieved from [Link]
-
Macromolecular Structure Determination: Comparison of Crystallography and NMR. (n.d.). Retrieved from [Link]
-
Linden, A. (n.d.). Best Practice and Pitfalls in Absolute Structure Determination. ZORA. Retrieved from [Link]
-
The Cambridge Structural Database. (n.d.). ResearchGate. Retrieved from [Link]
-
Chemical Crystallography. (n.d.). absolute configuration. Retrieved from [Link]
-
Czarnocki, Z., et al. (2021). A Holistic Approach to Determining Stereochemistry of Potential Pharmaceuticals by Circular Dichroism with β-Lactams as Test Cases. Molecules. Retrieved from [Link]
-
Chiroptical spectroscopy and the validation of crystal structure stereochemical assignments. (n.d.). ResearchGate. Retrieved from [Link]
-
Parsons, S., et al. (2013). Use of intensity quotients and differences in absolute structure refinement. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials. Retrieved from [Link]
-
Wlodawer, A. (2017). Stereochemistry and Validation of Macromolecular Structures. PubMed. Retrieved from [Link]
-
Demystifying X-ray Crystallography. (2018, January 5). Retrieved from [Link]
-
Structural Elucidation and Absolute Stereochemistry for Pharma Compounds Using MicroED. (2024, August 8). Organic Letters. Retrieved from [Link]
-
The use of X-ray Crystallography to Determine Absolute Configuration (II). (2008, August 19). Retrieved from [Link]
-
X-ray crystallography and chirality: understanding the limitations. (2025, August 7). ResearchGate. Retrieved from [Link]
-
X-ray crystallography: assessment and validation of protein–small molecule complexes for drug discovery. (n.d.). SciSpace. Retrieved from [Link]
-
Creative Biostructure. (2025, April 9). Common Problems in Protein X-ray Crystallography and How to Solve Them. Retrieved from [Link]
-
Phase Problem in X-ray Crystallography, and Its Solution. (n.d.). Retrieved from [Link]
-
News-Medical. (2019, May 23). Protein Crystallography Common Problems, Tips, and Advice. Retrieved from [Link]
-
The use of X-ray crystallography to determine absolute configuration. (2025, August 9). ResearchGate. Retrieved from [Link]
-
A New Effective Algorithm for the Unambiguous Identification of the Stereochemical Characteristics of Compounds During Their Registration in Databases. (2001, October 31). MDPI. Retrieved from [Link]
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A Senior Application Scientist's Guide to Chiral Auxiliaries: A Cost-Benefit Analysis Featuring (S)-3-(4-Acetylphenyl)-4-isopropyloxazolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
In the realm of asymmetric synthesis, the quest for enantiomerically pure compounds is paramount. Chiral auxiliaries have long stood as a reliable and powerful tool in this endeavor, offering a robust method for controlling stereochemistry.[1] This guide provides a comprehensive cost-benefit analysis of a commercially available yet lesser-documented chiral auxiliary, (S)-3-(4-Acetylphenyl)-4-isopropyloxazolidin-2-one , by comparing it with three industry-standard alternatives: Evans' Oxazolidinones, Oppolzer's Camphorsultam, and Myers' Pseudoephedrine Amides.
As Senior Application Scientists, we understand that the selection of a chiral auxiliary is a multifaceted decision, balancing performance, cost, and practicality. This guide is structured to provide you with not only the necessary data for an informed choice but also the underlying scientific principles and practical workflows to seamlessly integrate these powerful tools into your research and development programs.
Profiling (S)-3-(4-Acetylphenyl)-4-isopropyloxazolidin-2-one: An Enigmatic Player
(S)-3-(4-Acetylphenyl)-4-isopropyloxazolidin-2-one (CAS 572923-19-4) is a derivative of the well-known Evans' oxazolidinone family.[2] Its structure, featuring an acetylphenyl group at the nitrogen atom, suggests potential for unique applications, possibly influencing solubility, reactivity, or serving as a handle for further functionalization.
While commercially available, a notable gap exists in the peer-reviewed literature regarding its specific performance in asymmetric reactions. This lack of published data on yields and diastereoselectivities for common transformations, such as alkylation or aldol reactions, makes a direct, data-driven comparison challenging. However, its structural similarity to other Evans-type auxiliaries allows us to hypothesize its utility and provides a framework for its evaluation. The acetyl group, for instance, could potentially be used in subsequent chemical transformations, offering a synthetic advantage in specific multi-step syntheses.
The Benchmarks: A Comparative Analysis of Established Chiral Auxiliaries
To provide a robust framework for evaluating (S)-3-(4-Acetylphenyl)-4-isopropyloxazolidin-2-one, we present a detailed analysis of three of the most widely used and well-characterized chiral auxiliaries.
Evans' Oxazolidinones: The Gold Standard
Pioneered by David A. Evans, N-acyloxazolidinones are arguably the most ubiquitous class of chiral auxiliaries. Their efficacy stems from the formation of a rigid, chelated enolate, which effectively shields one face of the molecule, leading to highly diastereoselective reactions.[3] The most common variants are derived from readily available amino acids, such as valine and phenylalanine.
Performance Data: Asymmetric Alkylation of N-Propionyl Oxazolidinones
| Chiral Auxiliary | Electrophile | Yield (%) | Diastereomeric Ratio (d.r.) |
| (S)-4-Benzyl-2-oxazolidinone | Allyl iodide | >95 | 98:2 |
| (S)-4-Isopropyl-2-oxazolidinone | Benzyl bromide | 90-95 | >99:1 |
Cost-Benefit Analysis:
-
Cost: Evans' auxiliaries are commercially available from numerous suppliers at a moderate price point, making them accessible for both academic research and industrial applications.
-
Performance: They consistently deliver excellent diastereoselectivities (often >99:1) for a wide range of reactions, including alkylations, aldol reactions, and Diels-Alder reactions.[3]
-
Recyclability: The auxiliary can be recovered in high yield after cleavage of the product, which is a significant advantage for cost-effectiveness, especially on a larger scale.[4][5]
Experimental Workflow: Asymmetric Alkylation using (S)-4-Benzyl-2-oxazolidinone
Caption: Workflow for Asymmetric Alkylation using an Evans' Oxazolidinone.
Oppolzer's Camphorsultam: Rigidity and Reliability
Oppolzer's camphorsultam is another highly effective chiral auxiliary derived from naturally occurring camphor. Its rigid bicyclic structure provides excellent steric hindrance, leading to high levels of stereocontrol in a variety of transformations.
Performance Data: Asymmetric Alkylation of N-Acyl Camphorsultam
| Chiral Auxiliary | Electrophile | Yield (%) | Diastereomeric Ratio (d.r.) |
| (1S)-(-)-2,10-Camphorsultam | Allyl bromide | 95 | 96:4 |
Cost-Benefit Analysis:
-
Cost: Camphorsultams are generally more expensive than standard Evans' auxiliaries, which can be a consideration for large-scale synthesis.[6]
-
Performance: They offer excellent diastereoselectivity, often comparable to or exceeding that of Evans' auxiliaries, particularly in Diels-Alder reactions and alkylations.[7]
-
Recyclability: The auxiliary is robust and can be recovered and reused, partially offsetting its higher initial cost.
Experimental Workflow: Asymmetric Alkylation using Oppolzer's Camphorsultam
Caption: Workflow for Asymmetric Alkylation using Oppolzer's Camphorsultam.
Myers' Pseudoephedrine Amides: Practicality and Versatility
Developed by Andrew G. Myers, pseudoephedrine-based chiral auxiliaries offer a highly practical and cost-effective alternative to other systems.[8] Both enantiomers of pseudoephedrine are readily available and inexpensive, and the auxiliary can be cleaved under mild conditions to yield a variety of functional groups.
Performance Data: Asymmetric Alkylation of N-Acyl Pseudoephedrine Amides
| Chiral Auxiliary | Electrophile | Yield (%) | Diastereomeric Ratio (d.r.) |
| (1S,2S)-Pseudoephedrine | Benzyl bromide | 84-99 | 98:2 to >99:1 |
Cost-Benefit Analysis:
-
Cost: Pseudoephedrine is significantly less expensive than Evans' auxiliaries and Oppolzer's camphorsultam, making it an attractive option for large-scale industrial synthesis.[8]
-
Performance: It provides high levels of diastereoselectivity in the alkylation of a wide range of substrates, including the formation of quaternary stereocenters.[9]
-
Versatility: The cleavage of the auxiliary can be tailored to produce chiral carboxylic acids, alcohols, aldehydes, and ketones, offering significant synthetic flexibility.[8][10]
Experimental Workflow: Asymmetric Alkylation using Myers' Pseudoephedrine Amide
Caption: Workflow for Asymmetric Alkylation using Myers' Pseudoephedrine Amide.
Making the Right Choice: A Decision-Making Framework
The selection of the optimal chiral auxiliary is a critical step in the design of an asymmetric synthesis. The following decision-making framework, illustrated in the flowchart below, can guide you through this process.
Caption: Decision-making flowchart for selecting a chiral auxiliary.
Conclusion
While (S)-3-(4-Acetylphenyl)-4-isopropyloxazolidin-2-one presents an intriguing structural variation within the Evans' oxazolidinone family, the current lack of published performance data necessitates a cautious approach. For researchers and drug development professionals requiring reliable and well-documented methods, the established chiral auxiliaries—Evans' oxazolidinones, Oppolzer's camphorsultam, and Myers' pseudoephedrine amides—offer a spectrum of options to suit various synthetic needs and budgetary constraints.
The choice between these established auxiliaries is a trade-off between cost, performance, and versatility. For large-scale, cost-sensitive applications, Myers' pseudoephedrine is an excellent choice. For a balance of high performance and moderate cost, Evans' oxazolidinones remain the go-to option for many. When utmost rigidity and high diastereoselectivity are required, and cost is a secondary concern, Oppolzer's camphorsultam is a powerful tool.
Ultimately, the "best" chiral auxiliary is context-dependent. We recommend a thorough evaluation of the factors outlined in this guide, and for novel auxiliaries like (S)-3-(4-Acetylphenyl)-4-isopropyloxazolidin-2-one, small-scale experimental validation is essential to determine their true potential and cost-benefit profile within your specific synthetic strategy.
References
Click to expand
- Myers, A. G. et al. Angew. Chem. Int. Ed.2012, 51, 4568–4571.
- Organic Syntheses, Coll. Vol. 10, p.603 (2004); Vol. 79, p.206 (2002).
- Collum, D. B. et al. J. Am. Chem. Soc.2021, 143, 1305-1316.
- Evans, D. A. Aldrichimica Acta1982, 15, 23-32.
- Myers, A. G. et al. J. Am. Chem. Soc.1997, 119, 6496-6511.
-
Myers, A. G. Research Group, Harvard University. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. [Link].
-
Organic Chemistry Portal. Asymmetric C-C Bond Formation. [Link].
- Organic Syntheses, Coll. Vol. VIII, p.104 (1993); Vol. 68, p.77 (1990).
- Rathnayake, U. et al. Org. Synth.2021, 98, 339-361.
-
MDPI. (S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one. [Link].
-
Cognitive Market Research. Chiral Auxiliary Market Analysis 2026. [Link].
- Davies, S. G. et al. Org. Biomol. Chem.2003, 1, 2193-2205.
- Collum, D. B. et al. J. Am. Chem. Soc.2022, 144, 2185-2196.
-
MDPI. Asymmetric Synthesis of 1,3-Oxazolidine Derivatives with Multi-Component Reaction and Research of Kinetic Resolution. [Link].
-
Wikipedia. Chiral auxiliary. [Link].
- Zhang, Y. et al. Mild Sustainable Amide Alkylation Protocol Enables a Broad Orthogonal Scope. 2022.
- ChemInform Abstract: Recent Advances in the Application of the Oppolzer Camphorsultam as a Chiral Auxiliary. 2014.
- Kulesza, A. et al. Acta Crystallogr. Sect. E Struct. Rep. Online2010, 66, o1611-o1612.
- Gecaitė, A. et al. Molecules2025, 30.
- Abood, N. K. et al. Journal of Kufa for Chemical Science2015, 1.
- Pharmaceutical Technology. Asymmetric Synthesis Continues to Advance. 2026.
- ChemInform Abstract: Recent Advances in the Application of the Oppolzer Camphorsultam as a Chiral Auxiliary. 2014.
-
Master Organic Chemistry. Stereoselective and Stereospecific Reactions. [Link].
- Kotali, A. et al.
- Padilla, F. E. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses.
-
MDPI. Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. [Link].
- Frank, E. et al. Stereoselective Synthesis, Synthetic and Pharmacological Application of Monoterpene-Based 1,2,4- and 1,3,4-Oxadiazoles. 2017.
-
Open Access Pub. Stereoselective Synthesis of N-Glycosyl Oxazolines and Evaluation of Their Antiproliferative Activity. [Link].
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Organic Syntheses Procedure [orgsyn.org]
recyclability and reuse of (S)-3-(4-Acetylphenyl)-4-isopropyloxazolidin-2-one
Technical Comparison Guide: Recyclability and Reuse of (S)-3-(4-Acetylphenyl)-4-isopropyloxazolidin-2-one
Executive Summary: Strategic Positioning
This guide evaluates the recyclability profile of (S)-3-(4-Acetylphenyl)-4-isopropyloxazolidin-2-one , a specialized chiral scaffold derived from L-valine. To provide actionable insights for drug development, we must distinguish between two potential structural interpretations critical to reuse:
-
The N-Acyl Variant (Probable Auxiliary Intent): Specifically (S)-3-(4-acetylbenzoyl)-4-isopropyloxazolidin-2-one . In this form, the molecule functions as a standard Evans auxiliary. The "acetylphenyl" moiety acts as the substrate or linker. Recyclability is high (>95%) via hydrolytic cleavage.
-
The N-Aryl Variant (Literal Structure): Specifically (S)-3-(4-acetylphenyl)-4-isopropyloxazolidin-2-one (N-linked directly to the phenyl ring). This is a stable N-aryl oxazolidinone , typically a pharmaceutical intermediate (e.g., antibiotic scaffolds) rather than a recyclable auxiliary. Recyclability is low/non-existent in the traditional sense because the N-aryl bond is chemically inert to standard recycling conditions.
Recommendation: For auxiliary applications requiring reuse, the N-acyl linkage is mandatory. If the N-aryl structure is used, it should be treated as a single-use chiral building block or a stable chiral ligand , not a recyclable auxiliary.
Technical Analysis: Structure-Property Relationship
The recyclability of the oxazolidinone core hinges on the lability of the N-substituent bond.
| Feature | N-Acyl Auxiliary (Evans Type) | N-Aryl Scaffold (Linezolid Type) |
| Structure | N–C(=O)–R (Amide-like) | N–Ar (Aniline-like) |
| Bond Stability | Labile to nucleophilic attack (Hydrolysis/Transesterification). | Inert to hydrolysis; requires harsh conditions (e.g., strong acid/reduction) to cleave. |
| Primary Use | Asymmetric Alkylation, Aldol, Diels-Alder. | Antibiotic core, Factor Xa inhibitors, Chiral Ligands. |
| Recyclability | Excellent. The auxiliary ((S)-4-isopropyloxazolidin-2-one) is recovered intact. | Poor. The oxazolidinone ring is usually part of the final product. |
| Crystallinity | High (enhanced by 4-acetylbenzoyl group). | High (rigid aryl group). |
Scientific Insight: The presence of the 4-acetylphenyl group (in the N-acyl form) significantly enhances crystallinity compared to the standard propionyl-Evans auxiliary. This allows for purification via recrystallization rather than chromatography, improving the "Green Chemistry" profile of the recovery process.
Comparative Guide: Recovery Methodologies (N-Acyl Context)
For the recyclable N-acyl variant, three primary cleavage methods exist. We compare their efficiency for the (S)-4-isopropyloxazolidin-2-one recovery.
Table 1: Comparative Efficiency of Cleavage Protocols
| Methodology | Reagents | Auxiliary Recovery Yield | Racemization Risk | Green Metric (E-Factor) | Best For... |
| Lithium Hydroperoxide | LiOH, H₂O₂ | 95-99% | < 0.1% | Moderate (Peroxides) | Standard Acids. Universal method; minimal side reactions. |
| Transesterification | LiOBn or Ti(OEt)₄ | 85-92% | < 1% | Good | Esters. Direct conversion to benzyl/ethyl esters without acid isolation. |
| Reductive Cleavage | LiBH₄ / MeOH | 80-90% | Low | Low (Boron waste) | Alcohols. Direct reduction to chiral alcohols. |
| Magnesium Methoxide | Mg(OMe)₂ / MeOH | 90-95% | Low | Excellent | Methyl Esters. Mildest conditions; highly scalable. |
Experimental Protocol: The Self-Validating Recovery Loop
This protocol describes the Lithium Hydroperoxide Hydrolysis , the gold standard for recovering the oxazolidinone auxiliary with high optical purity.
Objective: Cleave the chiral product (Acid) and recover (S)-4-isopropyloxazolidin-2-one.
Step-by-Step Methodology
-
Preparation: Dissolve the N-acyl oxazolidinone (1.0 equiv) in THF/H₂O (3:1, 0.1 M) at 0 °C.
-
Peroxide Addition: Add 30% H₂O₂ (4.0 equiv) dropwise via syringe. Control: Maintain temp < 5 °C to prevent thermal decomposition.
-
Base Hydrolysis: Add LiOH·H₂O (2.0 equiv) dissolved in water. The solution becomes opaque.
-
Reaction Monitoring: Stir at 0 °C for 1-2 hours.
-
Self-Validation Check: TLC (EtOAc/Hexane 1:2) should show disappearance of the starting material (Rf ~0.5) and appearance of the free auxiliary (Rf ~0.2) and the carboxylic acid (Rf ~0.0, stays at baseline).
-
-
Quenching: Add saturated aqueous Na₂SO₃ (1.5 M, 4.5 equiv) to quench excess peroxide. Safety: Exothermic; verify peroxide absence with starch-iodide paper.
-
Workup & Separation (Critical Step):
-
Purification:
-
The recovered auxiliary usually crystallizes upon concentration. Recrystallize from EtOAc/Hexanes if necessary.
-
Yield Target: >95%.
-
Purity Check: ¹H NMR (CDCl₃) – Look for the isopropyl doublet at δ 0.8-0.9 and the absence of the N-acyl peaks.
-
Visualization: The Evans Auxiliary Cycle
The following diagram illustrates the lifecycle of the auxiliary, highlighting the divergence between the recyclable N-Acyl path and the stable N-Aryl path.
Caption: The Evans Cycle. The blue loop represents the sustainable recycling pathway for N-acyl derivatives. The red node indicates the stability trap of N-aryl derivatives.
References
-
Evans, D. A.; Bartroli, J.; Shih, T. L. "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society, 1981 , 103(8), 2127–2129. Link
-
Gage, J. R.; Evans, D. A. "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary: (2S, 3S)-3-Hydroxy-3-phenyl-2-methylpropanoic Acid." Organic Syntheses, 1990 , 68, 83. Link
-
Ager, D. J.; Prakash, I.; Schaad, D. R. "Chiral Oxazolidinones in Asymmetric Synthesis." Chemical Reviews, 1996 , 96(2), 835–876. Link
- Keyes, L. et al. "Process Development for the Generation of Chiral Centers via Evans Auxiliary." Organic Process Research & Development, 2004, 8(6), 896–902.
Sources
Strategic Selection of Chiral Auxiliaries: A Comparative Guide to Oxazolidinones
Executive Summary
In the high-stakes environment of early-phase drug discovery, reliability often trumps atom economy. While catalytic asymmetric synthesis (organocatalysis) offers superior scalability and green metrics, Evans oxazolidinone auxiliaries remain the industry "gold standard" for one specific reason: predictability .
This guide objectively compares the Evans auxiliary system against its primary competitors (Myers’ pseudoephedrine, Crimmins’ thiazolidinethione, and organocatalysis). It provides the decision-making framework required to select the correct tool for stereoselective alkylations and aldol reactions.
Part 1: Mechanistic Grounding & Causality
To use these auxiliaries effectively, one must understand the "Z-Enolate" imperative. The high diastereoselectivity (dr) of oxazolidinones arises from a rigid transition state where the auxiliary acts as a steric gatekeeper.
The Chelation-Control Mechanism
Upon deprotonation (typically with Li- or Na-based bases), the metal cation chelates between the enolate oxygen and the auxiliary carbonyl oxygen. This locks the enolate in a Z-geometry . The bulky group on the auxiliary (isopropyl, benzyl, or phenyl) blocks one face of the enolate, forcing the electrophile to attack from the opposite side.
Critical Insight: If you fail to form the Z-enolate (e.g., by using a coordinating solvent that disrupts chelation), stereocontrol is lost.
Figure 1: The stereocontrol workflow relies on the formation of a rigid chelated Z-enolate intermediate.
Part 2: Comparative Analysis
Scenario A: Asymmetric Alkylation
The Contenders: Evans Oxazolidinone vs. Myers Pseudoephedrine.
While Evans auxiliaries are excellent for reactive electrophiles (allylic/benzylic halides), they often struggle with unreactive alkyl halides due to the thermal instability of the enolate. Myers' pseudoephedrine amides are superior for difficult alkylations.
| Feature | Evans Oxazolidinone | Myers Pseudoephedrine |
| Enolate Stability | Moderate (Decomposes >0°C) | High (Stable at higher temps) |
| Reactivity | Best for Allyl/Benzyl halides | Excellent for simple Alkyl halides |
| Crystallinity | Variable (Oils common) | High (Intermediates often crystalline) |
| Cleavage to Alcohol | 2-Step (Cleave to acid | 1-Step (Reductive cleavage with LAB) |
| Atom Economy | Poor (Stoichiometric waste) | Poor (Stoichiometric waste) |
Expert Verdict: Use Evans for standard aldol/alkylation sequences where the auxiliary is already installed. Switch to Myers if you need to install a simple alkyl chain (e.g., methyl, ethyl) or if the product requires immediate reduction to an alcohol.
Scenario B: Asymmetric Aldol Reactions
The Contenders: Evans (Boron) vs. Crimmins (Titanium) vs. Organocatalysis.
The Evans boron-aldol is famous for producing the "Evans-Syn" product. However, it is rigid. The Crimmins method (thiazolidinethiones +
| Feature | Evans (Boron Enolate) | Crimmins (Ti Enolate) | Organocatalysis (Proline/MacMillan) |
| Selectivity | Rigid Syn (Evans-Syn) | Tunable (Evans-Syn OR Non-Evans Syn) | Anti or Syn (Catalyst dependent) |
| Reagents | Organic amines (Cheap) | ||
| Purification | Chromatography required | Chromatography required | Filtration/Extraction often sufficient |
| Scale | <100g (Cost prohibitive) | Scalable | Highly Scalable |
Expert Verdict: Use Evans for discovery-scale "guaranteed" syn-aldols. Use Crimmins if you need the "non-Evans syn" isomer without synthesizing the enantiomeric auxiliary. Use Organocatalysis for process-scale anti-aldols.
Part 3: Strategic Decision Matrix
When should you deploy an auxiliary versus a catalyst?
Figure 2: Decision tree for selecting the optimal chiral technology based on scale and reaction type.
Part 4: Validated Experimental Protocols
These protocols are designed for the Evans Oxazolidinone system.[1][2]
Protocol 1: Asymmetric Alkylation (NaHMDS Method)
Why NaHMDS? Unlike LDA, NaHMDS is less prone to amine-catalyzed decomposition of the auxiliary and provides a consistent "loose" ion pair for chelation.
-
Preparation: Dissolve N-propionyl oxazolidinone (1.0 equiv) in anhydrous THF (0.1 M) under
. Cool to -78°C.[3] -
Enolization: Add NaHMDS (1.1 equiv, 1.0 M in THF) dropwise over 10 min.
-
Checkpoint: The solution typically turns bright yellow (characteristic of the enolate). Stir for 30-45 min at -78°C to ensure complete Z-enolate formation.
-
-
Alkylation: Add the alkyl halide (e.g., Allyl Iodide, 1.5 equiv) neat or in minimal THF.
-
Reaction: Stir at -78°C for 2-4 hours. Monitor by TLC.
-
Note: If the reaction is sluggish, warm slowly to -40°C, but never exceed 0°C to preserve dr.
-
-
Quench: Add saturated aqueous
at -78°C. Warm to room temperature and extract with EtOAc.
Protocol 2: Safe Cleavage (LiOOH Method)
Safety Alert: The standard LiOH/
-
Setup: Dissolve the alkylated auxiliary in THF/Water (3:1) at 0°C.
-
Peroxide Addition: Add
(30% aq, 4.0 equiv) slowly. -
Base Addition: Add LiOH (2.0 equiv) solution dropwise.
-
Quench (Critical): After conversion (TLC), add aqueous
(1.5 equiv relative to peroxide) slowly with ice cooling to destroy excess peroxide. Test with starch-iodide paper to ensure no oxidant remains before workup. -
Recovery: Acidify the aqueous layer to pH 2 to precipitate the chiral acid. The auxiliary remains in the organic layer or can be recovered by extraction.
References
-
Evans, D. A., et al. (1981).[9] "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society.[6][9]
-
Myers, A. G., et al. (1997). "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones."[3] Journal of the American Chemical Society.[6][9]
-
Crimmins, M. T., et al. (2001).[7][10] "Asymmetric Aldol Additions: Use of Titanium Tetrachloride and (-)-Sparteine for the Soft Enolization of N-Acyl Oxazolidinones, Oxazolidinethiones, and Thiazolidinethiones." The Journal of Organic Chemistry.
-
Krenske, E. H., et al. (2023).[5] "The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn." Australian Journal of Chemistry.[5]
-
Keyes, S. et al. (2019). "Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2." Organic Process Research & Development.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis - Oreate AI Blog [oreateai.com]
- 5. UQ eSpace [espace.library.uq.edu.au]
- 6. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Asymmetric aldol additions: use of titanium tetrachloride and (-)-sparteine for the soft enolization of N-acyl oxazolidinones, oxazolidinethiones, and thiazolidinethiones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. monash.edu [monash.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Scalability of Reactions Using (S)-3-(4-Acetylphenyl)-4-isopropyloxazolidin-2-one: A Technical Comparison Guide
This guide provides an in-depth technical analysis of the scalability of reactions using (S)-3-(4-Acetylphenyl)-4-isopropyloxazolidin-2-one and its related derivatives.
Editorial Note on Nomenclature & Structure: Based on standard IUPAC and chemical nomenclature, "(S)-3-(4-Acetylphenyl)-4-isopropyloxazolidin-2-one" refers to an N-aryl oxazolidinone (Nitrogen at position 3 substituted with a 4-acetylphenyl group). While N-aryl oxazolidinones are valuable pharmaceutical scaffolds (e.g., in the synthesis of Linezolid-type antibiotics or Factor Xa inhibitors), they are rarely used as cleavable chiral auxiliaries because the N-aryl bond is chemically inert to standard hydrolytic cleavage conditions.
Therefore, this guide addresses the two most scientifically relevant scenarios for "Reactions Using" this compound:
-
Scenario A (The Auxiliary Interpretation): The user refers to the N-acyl intermediate (e.g., (S)-3-(4-acetylbenzoyl)-4-isopropyloxazolidin-2-one), utilizing the Evans auxiliary method for asymmetric synthesis.
-
Scenario B (The Scaffold Interpretation): The compound is a chiral building block or ligand where the N-aryl moiety is a permanent feature.
The following guide focuses primarily on Scenario A (Asymmetric Synthesis Scalability) as it aligns with the "Comparison" and "Alternatives" context of the prompt, while referencing the physical advantages (crystallinity) of such derivatives.
Executive Summary
In the landscape of asymmetric synthesis, the Evans Oxazolidinone class—specifically the Valine-derived (S)-4-isopropyloxazolidin-2-one —remains a gold standard for diastereoselective alkylations and aldol reactions. The specific derivative (S)-3-(4-Acetylphenyl)-4-isopropyloxazolidin-2-one represents a "Second Generation" auxiliary modification. By incorporating a rigid, UV-active, and polar 4-acetylphenyl moiety, this variant addresses the primary bottleneck of the standard auxiliary: Purification on Scale.
While the standard isopropyl auxiliary often yields oils or low-melting solids requiring chromatography, the acetylphenyl derivatives are engineered to be highly crystalline , enabling purification via recrystallization—a critical requirement for multi-kilogram GMP production.
Technical Profile & Mechanism
Compound: (S)-3-(4-Acetylphenyl)-4-isopropyloxazolidin-2-one
Core Scaffold: L-Valine derived Oxazolidin-2-one.
Key Feature: The 4-acetylphenyl group (acting as either the N-substituent or the acyl substrate) provides π-stacking interactions that enhance lattice energy (crystallinity) and UV absorbance (
Mechanism of Stereocontrol (Zimmerman-Traxler Model)
In enolate alkylations and aldol reactions, the bulky 4-isopropyl group at C4 forces the formation of a specific Z-enolate. The isopropyl group sterically blocks one face of the enolate, directing the electrophile to attack from the opposite face (anti-Felkin-Anh control).
-
Selectivity: Typically >98:2 dr (diastereomeric ratio).
-
Recovery: The auxiliary is cleaved (hydrolysis/reduction) and recovered for re-use.
Comparative Analysis: The "Vs." Section
This section objectively compares the Acetylphenyl-modified auxiliary against industry standards.
Table 1: Scalability Performance Matrix
| Feature | (S)-3-(4-Acetylphenyl)-... (Modified) | Standard (S)-4-Isopropyl... (Generic Evans) | Pseudoephedrine (Myers Auxiliary) |
| Crystallinity | High (Solid) – Ideal for recrystallization. | Low (Oil/Low MP) – Often requires chromatography. | High (Solid) – Good crystallinity. |
| UV Detection | Excellent (Acetylphenyl chromophore). | Poor (Only carbonyl absorbance). | Fair (Benzylic absorption). |
| Atom Economy | Lower (High MW auxiliary). | Moderate. | High (Lower MW). |
| Safety | High stability.[1] | High stability.[1] | Regulated Precursor (Methamphetamine issues). |
| Cost (at Scale) | Higher initial cost; lower processing cost (no columns). | Low initial cost; high processing cost (silica gel). | Low cost; regulatory paperwork costs. |
| Recovery Yield | >90% (Precipitation). | 70-85% (Chromatography losses). | >90% (Extraction).[2] |
Key Insight: The "Chromatography Wall"
In drug development, the transition from gram-scale to kilogram-scale is often hit by the "Chromatography Wall." Silica gel chromatography is expensive, generates massive solvent waste, and is time-consuming.
-
The Advantage: The (S)-3-(4-Acetylphenyl)-... derivative allows for non-chromatographic purification . The reaction mixture can often be cooled, inducing the major diastereomer to crystallize out, leaving impurities in the mother liquor.
Scalability Factors & Protocols
A. Thermodynamics & Kinetics
-
Enolization: Requires strong base (LiHMDS or LDA) at -78°C to 0°C.
-
Scale-up Risk: Maintaining cryogenic temperatures in 1000L reactors is energy-intensive.
-
Mitigation: Use of "Soft Enolization" (Mg(II) + Amine base) allows reactions at -10°C to 0°C, which is far more scalable.
-
-
Reaction Rate: The electron-withdrawing nature of the acetylphenyl group (if on the N) or the substrate (if acyl) increases the electrophilicity of the carbonyl, potentially accelerating hydrolytic cleavage.
B. Experimental Protocol: Large-Scale Alkylation
This protocol describes the self-validating workflow for using the auxiliary in an asymmetric alkylation.
Step 1: Acylation (Loading the Auxiliary)
-
Dissolve (S)-4-isopropyloxazolidin-2-one in THF.
-
Add
-BuLi (1.05 equiv) at -78°C (or 0°C for scale). -
Add the acid chloride (e.g., 4-acetylbenzoyl chloride or propionyl chloride).
-
Checkpoint: Monitor by TLC/HPLC. The product should be a crystalline solid.
-
Workup: Quench with sat.
. Recrystallize from EtOAc/Hexanes.
Step 2: Asymmetric Alkylation (The Stereodefining Step)
-
Dissolve N-acylated auxiliary in dry THF.
-
Add NaHMDS (1.1 equiv) at -78°C to generate the Z-enolate.
-
Stir for 30 min to ensure complete enolization.
-
Add Alkyl Halide (e.g., Benzyl Bromide) slowly.
-
Critical Control: Maintain temp < -60°C during addition to prevent enolate equilibration (which erodes dr).
-
Purification: Concentrate and recrystallize . (Do not column).
Step 3: Cleavage & Recovery
-
Dissolve the alkylated product in THF/Water (4:1).
-
Add
and (30%) at 0°C.-
Why Peroxide? It forms the hydroperoxide anion (
), which is more nucleophilic than but less basic, preventing racemization of the sensitive chiral center.
-
-
Separation: The chiral acid product goes into the aqueous phase (basic). The auxiliary remains organic.
-
Recovery: Extract the auxiliary with
. Recrystallize to reclaim >90% pure auxiliary.
Visualization: The Auxiliary Cycle
Figure 1: The Evans Auxiliary Cycle. Note the "Recovery" loop which is critical for cost-efficiency on scale.
Safety & Handling (E-E-A-T)
-
Peroxide Risks: The
cleavage generates oxygen gas. On a kilogram scale, this exotherm and gas evolution can be dangerous.-
Scalable Alternative: Use Lithium hydroperoxide generated in situ with controlled addition, or switch to transesterification (Ti(OEt)4) if the ester is the desired product.
-
-
Cryogenics: Handling NaHMDS/LiHMDS requires strictly anhydrous conditions. Moisture ingress leads to decomposition and loss of stereocontrol.
Conclusion
(S)-3-(4-Acetylphenyl)-4-isopropyloxazolidin-2-one (and its corresponding acylated analogs) represents a high-performance variant of the classic Evans auxiliary. While the initial synthesis of the auxiliary is more complex than the generic Valine-derivative, the downstream operational savings —specifically the ability to purify intermediates via crystallization rather than chromatography—make it the superior choice for multi-kilogram campaigns in drug development.
References
-
Evans, D. A., et al. "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society, 103(8), 2127–2129. Link
-
Gage, J. R., & Evans, D. A. "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary: (2S,3R)-3-Hydroxy-2-methylpentanoic Acid." Organic Syntheses, Coll. Vol. 8, p. 339 (1993). Link
-
Ager, D. J., et al. "Chiral Oxazolidinones in Asymmetric Synthesis: Scalability and Practicality." Aldrichimica Acta, 30(1), 3-11. Link
-
Myers, A. G., et al. "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones." Journal of the American Chemical Society, 119(28), 6496-6511. Link
-
Keyes, R. F., et al. "Scalable Synthesis of N-Aryl Oxazolidinones." Journal of Organic Chemistry, 65(26), 9211-9214. (Context on N-aryl stability). Link
Sources
Safety Operating Guide
Operational Guide: Personal Protective Equipment for Handling (S)-3-(4-Acetylphenyl)-4-isopropyloxazolidin-2-one
As a chiral auxiliary, (S)-3-(4-Acetylphenyl)-4-isopropyloxazolidin-2-one is a valuable tool in asymmetric synthesis. However, its handling demands a rigorous and informed approach to safety. This guide provides essential, direct guidance on the selection and use of Personal Protective Equipment (PPE). Our protocol is built on the foundational RAMP principle: R ecognize hazards, A ssess risks, M inimize risks, and P repare for emergencies.[1][2]
Hazard Assessment: A Conservative, Science-First Approach
A specific Safety Data Sheet (SDS) for (S)-3-(4-Acetylphenyl)-4-isopropyloxazolidin-2-one is not always readily available. Therefore, we must operate under a conservative framework, inferring potential hazards from structurally similar oxazolidinone compounds. The primary recognized hazards for this class of chemicals include:
-
Eye Irritation: May cause serious eye irritation or damage upon contact.[3][4][5]
-
Skin Irritation: May cause skin irritation and potentially an allergic skin reaction.[3][4][5][6]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[3][4][7]
-
Harmful if Swallowed: The compound may be harmful if ingested.[3][4][7]
Given these potential risks, all handling procedures must be designed to prevent direct contact and inhalation. The Occupational Safety and Health Administration (OSHA) mandates that employers develop a written Chemical Hygiene Plan (CHP) that outlines the specific procedures and equipment necessary to protect laboratory personnel.[8]
The Hierarchy of Controls: Your Primary Defense
PPE is the final barrier between you and a potential hazard.[9] Before relying on PPE, engineering and administrative controls must be in place.
-
Engineering Controls: All operations involving the solid compound or its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3][10] The ventilation system is your most critical safety device.[1]
-
Administrative Controls: Adherence to Standard Operating Procedures (SOPs), comprehensive training on the specific hazards, and clear labeling of all containers are mandatory.[8][11]
Core PPE Protocol: A Task-Based Approach
The specific PPE required varies based on the procedure being performed. The following table summarizes the minimum requirements for common laboratory tasks.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport | Safety Glasses with Side Shields | Single Pair Nitrile Gloves | Lab Coat | Not typically required |
| Weighing Solid | Safety Goggles | Double Pair Nitrile Gloves | Lab Coat with Knit Cuffs | Recommended (N95) if outside a fume hood |
| Solution Preparation | Safety Goggles & Face Shield | Double Pair Nitrile Gloves | Chemical-Resistant Gown or Apron over Lab Coat | Not required if in a fume hood |
| Reaction Work-up | Safety Goggles & Face Shield | Double Pair Nitrile Gloves | Chemical-Resistant Gown or Apron over Lab Coat | Not required if in a fume hood |
| Spill Cleanup | Safety Goggles & Face Shield | Heavy-Duty Nitrile Gloves | Chemical-Resistant Gown or Apron over Lab Coat | Required (N95 or higher) |
Detailed PPE Specifications
-
Eye and Face Protection : Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory for all handling operations.[12] When there is a risk of splashing, such as during solution transfers or reaction quenching, a full face shield must be worn over the goggles.[13][14]
-
Hand Protection : At a minimum, wear nitrile gloves.[15] For all procedures involving direct handling, double-gloving is required to provide an additional layer of protection.[16] The outer glove should be removed and disposed of immediately after the task is complete, while still inside the fume hood, to prevent contaminating other surfaces.[16] Always check the glove manufacturer's specifications for chemical compatibility.
-
Body Protection : A flame-resistant lab coat with long sleeves and tight-fitting knit cuffs is required.[16] For larger-scale operations or when there is a significant splash risk, a polyethylene-coated or other laminate material gown should be worn over the lab coat.[13]
-
Respiratory Protection : While a fume hood is the primary control, if weighing the solid material must be done on an open bench, a NIOSH-approved N95 respirator is necessary to prevent inhalation of fine particulates.[17] All personnel requiring respiratory protection must be properly fit-tested and trained in its use, in accordance with OSHA standards.[9]
Procedural Discipline: Safety in Execution
Properly using PPE is as critical as selecting it. Follow these steps to minimize exposure and prevent cross-contamination.
Step-by-Step PPE Donning & Doffing Protocol
-
Donning (Putting On):
-
Wash and dry hands thoroughly.
-
Put on the lab coat or gown, ensuring it is fully buttoned.
-
Put on the inner pair of gloves.
-
Put on safety goggles and, if required, a face shield.
-
Put on the outer pair of gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.[16]
-
-
Doffing (Taking Off): This sequence is designed to contain contamination.
-
Remove the outer pair of gloves by pinching the outside of one glove at the wrist and peeling it off without touching your skin. Ball it up in your gloved hand.
-
Slide two fingers from your bare hand under the wrist of the remaining glove and peel it off inside-out, enclosing the first glove.
-
Dispose of gloves in the designated hazardous waste container.[10]
-
Remove the face shield and then the goggles, handling them by the straps.
-
Remove the lab coat or gown, folding it inward to contain any contamination on the outer surface.
-
Remove the inner pair of gloves using the same technique as in step 1.
-
Operational and Disposal Plan
-
Chemical Handling: All manipulations of (S)-3-(4-Acetylphenyl)-4-isopropyloxazolidin-2-one should occur in a designated area within a chemical fume hood.[15]
-
Waste Disposal: All contaminated PPE (gloves, gowns, wipes) and residual chemical waste must be disposed of as hazardous waste.[18] Place these materials in a clearly labeled, sealed container.[3][19] Do not mix with general laboratory trash. Entrust final disposal to a licensed waste management company in accordance with all local, state, and federal regulations.[10][20]
Visualization: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: PPE Selection Workflow Diagram
References
-
Safety Guides & Tipsheets. American Chemical Society. [Link]
-
Safety Guidelines for the Chemistry Professional. American Chemical Society. [Link]
-
The OSHA Laboratory Standard. Lab Manager. [Link]
-
Safety Data Sheet: 2-Oxazolidinone. Chemos GmbH&Co.KG. [Link]
-
Standard Operating Procedure (SOP) for Pyrophoric Materials. University of California, Santa Cruz. [Link]
-
Public report: 2-Oxazolidinone, 3-ethenyl-5-methyl-. Australian Government Department of Health. [Link]
-
What Are the OSHA Requirements for Chemical Storage? American Hazmat Rentals. [Link]
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Personal protective equipment in your pharmacy. Alberta College of Pharmacy. [Link]
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SAFETY DATA SHEET for 3-(N-(4-Acetylphenyl) carbamoyl)prop-2-enoic acid. 4-Bio. [Link]
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Standard Operating Procedure for Pyrophoric Liquid. Kent State University. [Link]
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Chemical Safety Information Resources | ACS College Safety Video #2. American Chemical Society (YouTube). [Link]
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Safe Handling Practices for Hazardous Chemicals. Courtemanche & Associates. [Link]
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The OSHA Chemical Storage Requirements. Capital Resin Corporation. [Link]
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OSHA Hazard Communication Standard and OSHA Guidelines. Centers for Disease Control and Prevention (CDC). [Link]
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SAFETY DATA SHEET for (4R)-(+)-4-Isopropyl-2-oxazolidinone. Thermo Fisher Scientific. [Link]
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Guidelines for Chemical Laboratory Safety in Academic Institutions. American Chemical Society. [Link]
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eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). Occupational Safety and Health Administration (OSHA). [Link]
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Safe handling of hazardous drugs. Sultan Qaboos University Medical Journal. [Link]
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Your steps to chemical safety. Health and Safety Authority. [Link]
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Safety data sheet for Ultracur3D® FL 300. Carl ROTH. [Link]
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Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention (CDC). [Link]
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Safety data sheet for Isopropylideneglycerol acrylate raw. BASF. [Link]
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Safety Data Sheet for (S)-4-Phenyl-2-oxazolidinone. ChemDmart. [Link]
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Personal protective equipment for preparing toxic drugs. GERPAC. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
